molecular formula C7H11ClO B1583524 2-Chlorocycloheptanone CAS No. 766-66-5

2-Chlorocycloheptanone

Cat. No.: B1583524
CAS No.: 766-66-5
M. Wt: 146.61 g/mol
InChI Key: SDSZGDVXUFWFAA-UHFFFAOYSA-N
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Description

2-Chlorocycloheptanone is a useful research compound. Its molecular formula is C7H11ClO and its molecular weight is 146.61 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chlorocycloheptanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chlorocycloheptanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorocycloheptanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorocycloheptan-1-one
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InChI

InChI=1S/C7H11ClO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SDSZGDVXUFWFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30883348
Record name Cycloheptanone, 2-chloro-
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Molecular Weight

146.61 g/mol
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CAS No.

766-66-5
Record name 2-Chlorocycloheptanone
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Record name Cycloheptanone, 2-chloro-
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Record name Cycloheptanone, 2-chloro-
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Record name Cycloheptanone, 2-chloro-
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Record name 2-chlorocycloheptan-1-one
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Foundational & Exploratory

2-Chlorocycloheptanone synthesis from cycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Chlorocycloheptanone from Cycloheptanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chlorocycloheptanone, a valuable intermediate in pharmaceutical and fine chemical synthesis. We delve into the core mechanistic principles governing the α-chlorination of ketones, offering a rationale for experimental design. Detailed, field-proven protocols for the chlorination of cycloheptanone using various reagents are presented, including direct chlorination with elemental chlorine, the use of sulfuryl chloride, and a base-mediated approach via an enolate intermediate. A comparative analysis of these methodologies, alongside critical safety and handling information, is provided to equip researchers, scientists, and drug development professionals with the knowledge to perform this synthesis efficiently and safely.

Introduction: The Significance of α-Chloro Ketones

α-Halo ketones are a cornerstone class of intermediates in organic synthesis, prized for their dual reactivity. The presence of a halogen atom alpha to a carbonyl group activates the molecule for a wide array of nucleophilic substitution reactions, while the carbonyl group itself remains available for classic transformations. 2-Chlorocycloheptanone, the subject of this guide, serves as a precursor for more complex molecular architectures, including various heterocyclic compounds and functionalized medium-sized rings.[1] The direct and selective introduction of a single chlorine atom at the α-position of a symmetrical ketone like cycloheptanone (C7H12O)[2] presents a common yet nuanced challenge, primarily centered on controlling the reaction to prevent polychlorination and other side reactions.

Mechanistic Underpinnings of α-Chlorination

The α-position of a ketone is acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base (the enolate). This fundamental property is the key to α-functionalization. The chlorination of cycloheptanone can be achieved under either acidic or basic conditions, proceeding through two distinct but related nucleophilic intermediates: the enol and the enolate.

  • Acid-Catalyzed Chlorination (Enol Pathway): In the presence of an acid catalyst, the carbonyl oxygen is protonated, making the α-protons more acidic. A weak base (like the solvent or the conjugate base of the acid) can then remove an α-proton to form a neutral enol intermediate. This enol, with its electron-rich C=C double bond, acts as the nucleophile, attacking an electrophilic chlorine source (e.g., Cl2). This pathway is self-limiting; the introduction of the first electron-withdrawing chlorine atom deactivates the product towards further enolization, thus favoring mono-chlorination.[3]

  • Base-Mediated Chlorination (Enolate Pathway): Under basic conditions, a proton is directly abstracted from the α-carbon to form a highly nucleophilic enolate anion.[4] This enolate then rapidly attacks the electrophilic chlorine source.[5] Unlike the acid-catalyzed route, the resulting α-chloro ketone is more acidic at the remaining α-position than the starting material, meaning that polychlorination can readily occur if reaction conditions are not carefully controlled (e.g., by using a stoichiometric amount of a strong, non-nucleophilic base to pre-form the enolate quantitatively).[4][5]

Caption: Acid-catalyzed vs. Base-mediated α-chlorination pathways.

Synthetic Methodologies and Experimental Protocols

Several reliable methods exist for the synthesis of 2-chlorocycloheptanone. The choice of method often depends on the available equipment, scale, and desired level of control.

Method 1: Direct Chlorination with Gaseous Chlorine

This classical method is effective for large-scale preparations but requires careful handling of chlorine gas. It is analogous to the established synthesis of 2-chlorocyclopentanone.[6] The inclusion of calcium carbonate is crucial; it acts as a buffer to neutralize the HCl byproduct, preventing acid-catalyzed side reactions and promoting the desired pathway.

Experimental Protocol:

  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a gas outlet/scrubber (to neutralize excess chlorine), add cycloheptanone (e.g., 1.0 mol), calcium carbonate (e.g., 1.2 mol), and water.

  • Reaction: Vigorously stir the mixture while bubbling a steady stream of chlorine gas through it.

  • Temperature Control: Maintain the reaction temperature at 40-50°C using a water bath. Occasional cooling may be necessary as the reaction is exothermic.

  • Monitoring: Continue the chlorine addition until the calcium carbonate has completely dissolved, indicating the consumption of the base by the generated HCl.

  • Workup: Cool the reaction mixture in an ice bath. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic layers, wash with water and then a saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Method 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a convenient liquid source of electrophilic chlorine that is often easier to handle than chlorine gas.[7] It can be used for the selective monochlorination of ketones.[8][9] The reaction can be initiated thermally, photochemically, or by a radical initiator, though for ketones, it often proceeds via an ionic pathway involving the enol.[7]

Experimental Protocol:

  • Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with cycloheptanone (e.g., 1.0 mol) dissolved in an inert solvent like dichloromethane or carbon tetrachloride.

  • Reagent Addition: Cool the solution in an ice bath. Add sulfuryl chloride (SO₂Cl₂, e.g., 1.0-1.1 mol) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by TLC or GC.

  • Workup: Carefully pour the reaction mixture into cold water. Separate the organic layer, wash sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by vacuum distillation to yield 2-chlorocycloheptanone.

Method 3: Base-Mediated Chlorination via Pre-formed Enolate

This method offers the highest degree of control, particularly for preventing polychlorination. It involves the quantitative formation of the lithium enolate of cycloheptanone using a strong, sterically hindered base like lithium diisopropylamide (LDA), followed by quenching with a suitable electrophilic chlorine source. p-Toluenesulfonyl chloride (TsCl) has been shown to be an effective "Cl+" source for this transformation.[10]

Experimental Protocol:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a solution of LDA by adding n-butyllithium (e.g., 1.05 eq) to a solution of diisopropylamine (e.g., 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0°C.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78°C (dry ice/acetone bath). Slowly add a solution of cycloheptanone (1.0 eq) in anhydrous THF. Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.

  • Chlorination: Add a solution of p-toluenesulfonyl chloride (1.0 eq) in anhydrous THF dropwise to the enolate solution at -78°C.

  • Reaction & Quench: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography on silica gel or by vacuum distillation.[10]

Comparative Analysis of Synthetic Methods

FeatureMethod 1: Chlorine GasMethod 2: Sulfuryl ChlorideMethod 3: LDA/TsCl
Chlorinating Agent Cl₂ (gas)SO₂Cl₂ (liquid)p-Toluenesulfonyl Chloride
Key Reagents Cycloheptanone, CaCO₃, H₂OCycloheptanone, SO₂Cl₂, SolventCycloheptanone, LDA, TsCl, THF
Conditions 40-50°C, aqueous slurry0°C to RT, inert solvent-78°C to RT, anhydrous, inert atm.
Control/Selectivity Moderate; risk of over-chlorinationGood; generally favors mono-chlorinationExcellent; stoichiometric control
Scale Suitable for large scaleScalableBest for lab scale; LDA is expensive
Key Advantages Inexpensive reagentsOperationally simple; liquid reagentHigh selectivity; mild conditions
Key Disadvantages Hazardous gas handling; acidic byproductCorrosive; evolves toxic gases (HCl, SO₂)Requires strict anhydrous/inert conditions

General Experimental Workflow and Characterization

The successful synthesis of 2-chlorocycloheptanone relies on a systematic experimental workflow, from careful setup to rigorous purification and characterization.

Caption: General workflow for the synthesis and purification of 2-chlorocycloheptanone.

Product Characterization: The identity and purity of the final product, 2-chlorocycloheptanone (C₇H₁₁ClO, Molar Mass: 146.62 g/mol )[11], should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic shifts for the protons adjacent to the chlorine and carbonyl groups. The proton on the carbon bearing the chlorine (the α-proton) will typically appear as a downfield multiplet.

  • ¹³C NMR: The carbonyl carbon will appear at a characteristic downfield shift (~200 ppm), and the carbon bonded to chlorine will also be shifted downfield compared to the unsubstituted cycloheptanone.

  • IR Spectroscopy: A strong absorption band in the region of 1710-1730 cm⁻¹ is indicative of the ketone carbonyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

Critical Safety and Handling Precautions

The reagents used in these syntheses are hazardous and must be handled with appropriate care in a well-ventilated chemical fume hood.

  • Chlorine Gas (Cl₂): Highly toxic and corrosive. Inhalation can cause severe respiratory damage. A proper gas scrubbing system containing a sodium hydroxide solution is mandatory to neutralize any unreacted chlorine.

  • Sulfuryl Chloride (SO₂Cl₂): A corrosive liquid that reacts violently with water. It is a lachrymator and is toxic upon inhalation. Byproducts include toxic gases (HCl and SO₂).

  • Thionyl Chloride (SOCl₂): While not used in the primary protocols, it is another common chlorinating agent with similar hazards to sulfuryl chloride. It is corrosive, reacts violently with water, and is toxic.[12][13][14][15]

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe techniques.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile) must be worn at all times.[15] A face shield is recommended when handling larger quantities of corrosive reagents.[13] An accessible and tested safety shower and eyewash station are essential.

Conclusion

The synthesis of 2-chlorocycloheptanone from cycloheptanone is a well-established transformation that can be accomplished through several effective methods. Direct chlorination with chlorine gas or sulfuryl chloride offers operational simplicity and scalability, while the base-mediated route via a pre-formed enolate provides superior control and selectivity, albeit with more stringent experimental requirements. The choice of methodology should be guided by the specific needs of the research objective, available resources, and a thorough assessment of the associated safety hazards. By understanding the underlying mechanistic principles and adhering to rigorous experimental and safety protocols, researchers can reliably access this important synthetic building block.

References

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  • Klebe, H., et al. (1974). U.S. Patent No. 3,806,590. Google Patents.
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  • Azizi, N., et al. (2012). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 17(9), 10826-10851. Retrieved from [Link]

  • Das, B., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5067. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • Brummond, K. M., & Gesenberg, K. D. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Tetrahedron Letters, 39(18), 2231-2234. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2011). KINETICS AND MECHANISM OF OXIDATION OF CYCLOHEXANONE OXIME BY N-CHLOROPIPERAZINE-2, 5-DIONE. 4(1), 112-116. Retrieved from [Link]

  • Klebe, H., et al. (1973). U.S. Patent No. 3,716,628. Google Patents.
  • Rogozić, M. M., & Vitrone, J. (1980). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 45(1), 160-162. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-chlorocycloheptanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient α-chlorination of carbonyl containing compounds under basic conditions using methyl chlorosulfate. Retrieved from [Link]

  • Givaudan Corporation. (1975). U.S. Patent No. 3,920,757. Google Patents.
  • New Jersey Department of Health. (2000). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Allen, L. A. T., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 34-55. Retrieved from [Link]

  • Leah4sci. (2025, April 22). Enols and Enolate Reactions [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Enolization of Aldehydes and Ketones. Retrieved from [Link]

  • Pearson. (2024). Provide a mechanism for the chlorination of cyclohexane. Retrieved from [Link]

  • American Chemical Society. (n.d.). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). H2O2/HCl system: Oxidation-chlorination of secondary alcohols to α,α′-dichloro ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Retrieved from [Link]

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Sources

physical and chemical properties of 2-Chlorocycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chlorocycloheptanone: Properties, Synthesis, and Applications

Abstract

2-Chlorocycloheptanone is a seven-membered cyclic ketone bearing a chlorine atom on the alpha-carbon. This structural motif makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules with applications in medicinal chemistry and materials science. The presence of both a reactive carbonyl group and a labile chlorine atom allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core , details a validated synthesis protocol with mechanistic insights, explores its synthetic utility, and outlines essential safety and handling procedures for laboratory use.

Physicochemical and Computed Properties

2-Chlorocycloheptanone is typically a colorless to light yellow liquid under standard conditions.[1][2] Its key properties are summarized below, providing foundational data for its use in experimental design. Proper storage in a freezer is recommended to maintain its stability.[2][3]

PropertyValueSource
Molecular Formula C₇H₁₁ClO[4][5][6]
Molecular Weight 146.61 g/mol [5]
CAS Number 766-66-5[4][5][6]
Density 1.08 g/cm³[4]
Boiling Point 234.2°C at 760 mmHg[4]
Flash Point 104.8°C[3][4]
Refractive Index 1.465[4]
Appearance Clear, colorless to light yellow liquid[2]
LogP 2.127[4]
Topological Polar Surface Area 17.1 Ų[5]

Synthesis and Mechanistic Insights

The primary route for synthesizing α-chloro ketones is through the direct chlorination of the parent ketone. While a specific, detailed synthesis for 2-Chlorocycloheptanone is sparsely documented in readily available literature, a robust protocol can be extrapolated from the well-established synthesis of its lower homolog, 2-chlorocyclohexanone.[7] The fundamental mechanism involves the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic chlorine source.

Proposed Synthetic Pathway: Direct Chlorination of Cycloheptanone

The synthesis begins with the acid-catalyzed enolization of cycloheptanone. The subsequent reaction of the electron-rich enol with molecular chlorine yields the desired α-chlorinated product.

G cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Chlorination cluster_workup Step 3: Workup cluster_purification Step 4: Purification R Cycloheptanone in suitable solvent (e.g., Dichloromethane) Flask Reaction Flask (cooled in ice bath) R->Flask Charge Reaction Enol-mediated Chlorination Cl2 Chlorine Gas (Cl₂) Cl2->Reaction Bubble through solution Workup Aqueous Wash (e.g., NaHCO₃ soln.) Reaction->Workup Quench Reaction Drying Dry organic layer (e.g., MgSO₄) Workup->Drying Filtration Filter drying agent Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure 2-Chlorocycloheptanone Distillation->Product

Caption: Experimental workflow for the synthesis of 2-Chlorocycloheptanone.

Detailed Experimental Protocol
  • Materials: Cycloheptanone, Dichloromethane (DCM), Chlorine gas (Cl₂), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, 500 mL three-necked flask, gas inlet tube, stirrer, ice bath.

  • Procedure:

    • Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a gas inlet tube extending below the surface of the eventual liquid, and a gas outlet connected to a trap (e.g., sodium hydroxide solution) to neutralize excess chlorine.

    • Charging the Reactor: Charge the flask with cycloheptanone and dissolve it in dichloromethane. Cool the flask in an ice bath to 0-5°C with continuous stirring. This cooling is critical to control the reaction's exothermicity and minimize the formation of dichlorinated byproducts.

    • Chlorination: Begin bubbling chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the temperature below 10°C. The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of the starting material.

    • Quenching and Workup: Once the reaction is complete (as indicated by GC), stop the chlorine flow and purge the system with nitrogen. Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any HCl formed), and finally with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purification: The crude product is purified by vacuum distillation to yield pure 2-Chlorocycloheptanone.[7]

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Chlorocycloheptanone stems from the reactivity of the α-chloro ketone functional group. The electron-withdrawing nature of the adjacent carbonyl group activates the chlorine atom, making it a good leaving group in nucleophilic substitution reactions. Furthermore, the α-protons are acidic, allowing for base-mediated elimination reactions to form cycloheptenone derivatives.

This dual reactivity makes it a key building block for introducing the seven-membered ring scaffold found in many natural products and pharmaceuticals.[8]

G cluster_paths Potential Reaction Pathways Start 2-Chlorocycloheptanone Nu Nucleophilic Substitution (Sₙ2) Start->Nu + Nucleophile (e.g., R₂NH) Elim Base-Mediated Elimination (E2) Start->Elim + Non-nucleophilic Base (e.g., DBU) Prod_Nu 2-Substituted Cycloheptanone Nu->Prod_Nu Prod_Elim Cyclohept-2-en-1-one Elim->Prod_Elim

Caption: Key reaction pathways for 2-Chlorocycloheptanone.

Spectroscopic Characterization

While specific spectra require experimental acquisition, the structural features of 2-Chlorocycloheptanone allow for the prediction of its key spectroscopic signatures:

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 1715-1730 cm⁻¹ corresponding to the C=O stretch of the seven-membered ring ketone. A C-Cl stretching band would appear in the fingerprint region, typically between 600-800 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton on the carbon bearing the chlorine (the α-proton) would appear as a downfield multiplet, likely between δ 4.0-4.5 ppm, due to the deshielding effect of the adjacent chlorine and carbonyl group. The remaining methylene protons would appear as complex multiplets in the upfield region (δ 1.5-3.0 ppm).

  • ¹³C NMR Spectroscopy: The carbonyl carbon would be the most downfield signal, expected around δ 200-210 ppm. The carbon atom attached to the chlorine would appear around δ 60-70 ppm. The other five methylene carbons would resonate in the δ 20-45 ppm range.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Safety, Handling, and Storage

2-Chlorocycloheptanone is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: It is known to cause skin irritation and serious eye irritation.[3][5] It may also be harmful if swallowed and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9]

  • Handling: Wash hands thoroughly after handling. Avoid breathing vapors or mists.[9] Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, well-ventilated place, preferably in a freezer as recommended by suppliers.[2][3][9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

Conclusion

2-Chlorocycloheptanone is a versatile chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined physicochemical properties, coupled with the predictable reactivity of its α-chloro ketone moiety, make it a reliable building block for accessing a variety of cycloheptane-based structures. Understanding its synthesis, handling requirements, and reaction pathways is crucial for leveraging its full potential in research and development, particularly in the pursuit of novel therapeutic agents and functional materials.

References

  • 2-Chlorocycloheptanone | CAS#:766-66-5 | Chemsrc. (n.d.). Retrieved February 6, 2026, from [Link]

  • 2-chlorocyclohexanone - Organic Syntheses Procedure. (n.d.). Retrieved February 6, 2026, from [Link]

  • Cycloheptanone, 2-chloro- | C7H11ClO | CID 13012 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

  • 2-Chlorocyclopentanone | C5H7ClO | CID 12751 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

  • 2-chlorocycloheptanone - 766-66-5, C7H11ClO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved February 6, 2026, from [Link]

  • 3-Chlorocycloheptanone | C7H11ClO | CID 14141886 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap. (n.d.). Retrieved February 6, 2026, from [Link]

  • Cyclohexanone, 2-chloro- - NIST WebBook. (n.d.). Retrieved February 6, 2026, from [Link]

  • 2-Chlorocycloheptanone 98.0%(GC) - PureSynth. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: 2-Chlorocycloheptanone (CAS 766-66-5)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Chlorocycloheptanone (CAS 766-66-5) , a critical intermediate in the synthesis of medium-ring heterocycles and pharmacologically active scaffolds.

Core Identity & Synthetic Utility in Pharmaceutical Development

Executive Summary

2-Chlorocycloheptanone is a seven-membered cyclic


-haloketone that serves as a versatile electrophilic building block. Unlike its six-membered analog (2-chlorocyclohexanone), the seven-membered ring introduces unique conformational flexibility and ring-strain dynamics, making it a valuable substrate for ring-contraction reactions (Favorskii rearrangement)  and heterocyclic annulation (Hantzsch synthesis) . This guide outlines the optimized synthesis, mechanistic reactivity, and application of CAS 766-66-5 in modern drug discovery.

Chemical Identity & Physical Properties[1]

PropertyDataNote
CAS Number 766-66-5 Verified
IUPAC Name 2-Chlorocycloheptan-1-one
Molecular Formula

Molecular Weight 146.61 g/mol
Boiling Point ~199°C (est) / 90-95°C @ 12 mmHgHigh-boiling liquid
Density 1.085 g/cm³Denser than water
Appearance Colorless to pale yellow liquidDarkens upon oxidation
Solubility Soluble in DCM, THF, MeOHHydrolyzes in water

Conformational Insight: The cycloheptanone ring exists primarily in a twist-chair conformation. The introduction of the chlorine atom at the


-position creates a dipole-dipole interaction with the carbonyl group. To minimize dipolar repulsion, the chlorine substituent often adopts a pseudo-axial orientation, though this is in dynamic equilibrium with the pseudo-equatorial form depending on solvent polarity.

Synthetic Pathways

Synthesis of 2-chlorocycloheptanone requires precise control to prevent di-chlorination (forming 2,7-dichlorocycloheptanone). Two primary methods are recommended based on scale and selectivity.

Method A: N-Chlorosuccinimide (NCS) – High Selectivity (Lab Scale)

This method is preferred for medicinal chemistry applications where purity is paramount. NCS provides a slow, controlled release of electrophilic chlorine.

  • Reagents: Cycloheptanone, NCS,

    
    -Toluenesulfonic acid (catalyst).
    
  • Solvent: Benzene or Acetonitrile.

  • Mechanism: Acid-catalyzed enolization followed by electrophilic attack by NCS.

  • Advantage: Minimizes over-chlorination and avoids the use of corrosive

    
     gas.
    
Method B: Sulfuryl Chloride ( ) – Scalable (Process Scale)

For larger batches (>100g), sulfuryl chloride is efficient but requires careful temperature control to avoid di-chlorination.

  • Reagents: Cycloheptanone,

    
    .
    
  • Solvent: Carbon tetrachloride (

    
    ) or Dichloromethane (DCM).
    
  • Protocol: Dropwise addition of

    
     at 0°C. The evolution of 
    
    
    
    and
    
    
    gas drives the reaction forward.
Visualization: Synthetic Workflow

Synthesis Start Cycloheptanone (C7H12O) Intermediate Enol Intermediate Start->Intermediate Enolization NCS Reagent: NCS Cat: p-TsOH NCS->Intermediate SO2Cl2 Reagent: SO2Cl2 Temp: 0°C SO2Cl2->Intermediate Product 2-Chlorocycloheptanone (CAS 766-66-5) Intermediate->Product Electrophilic Cl+ Transfer

Figure 1: Parallel synthetic routes for 2-chlorocycloheptanone via enol intermediates.

Mechanistic Reactivity: The Favorskii Rearrangement

The most chemically distinct feature of 2-chlorocycloheptanone is its behavior under basic conditions.[1] Unlike simple substitution, it undergoes the Favorskii Rearrangement , resulting in ring contraction .

The Mechanism[3][4][5]
  • Enolization: Base abstracts a proton from the

    
    -carbon (C7), forming an enolate.
    
  • Cyclization: The enolate attacks the

    
    -carbon (C2) carrying the chlorine, expelling 
    
    
    
    . This forms a transient, high-energy bicyclic cyclopropanone intermediate.
  • Ring Opening: Nucleophilic attack (e.g., by alkoxide) on the cyclopropanone carbonyl opens the ring to relieve strain.

  • Result: The 7-membered ring contracts to a 6-membered ring, yielding a cyclohexanecarboxylic acid derivative .

This pathway is critical for converting readily available cycloheptanones into functionalized cyclohexane scaffolds, which are ubiquitous in drug design.

Visualization: Favorskii Ring Contraction

Favorskii Substrate 2-Chlorocycloheptanone Enolate Enolate Anion (C7 Deprotonation) Substrate->Enolate Base (RO-) Cycloprop Bicyclic Cyclopropanone (Intermediate) Enolate->Cycloprop -Cl (Intramolecular SN2) Product Cyclohexanecarboxylate (Ring Contracted) Cycloprop->Product RO- Attack & Ring Open

Figure 2: The Favorskii rearrangement pathway converting the 7-membered ring to a functionalized 6-membered scaffold.

Applications in Drug Development[7]

A. Synthesis of Bioactive Thiazoles (Hantzsch Synthesis)

2-Chlorocycloheptanone is a prime substrate for the Hantzsch Thiazole Synthesis . Reaction with thioureas or thioamides yields 2-aminocycloheptathiazoles .

  • Relevance: Thiazole-fused cycloalkanes are potent scaffolds in kinase inhibitors and GPCR modulators.

  • Protocol: Reflux 2-chlorocycloheptanone with thiourea in ethanol. The product precipitates as the hydrobromide/hydrochloride salt.

B. Stereoselective Access to Cyclohexanes

Through the Favorskii rearrangement described above, researchers can access methyl cyclohexanecarboxylate derivatives. This is often more efficient than direct functionalization of cyclohexane due to the regioselectivity governed by the rearrangement mechanism.

C. Nucleophilic Substitution ( )

Direct displacement of the chloride with amines (e.g., morpholine, piperazine) yields


-aminoketones. These are precursors to 

-amino alcohols
(via reduction), a motif found in many adrenergic blockers and analgesics.
Visualization: Application Tree

Applications Core 2-Chlorocycloheptanone (CAS 766-66-5) Thiazole Cycloheptathiazoles (Kinase Inhibitors) Core->Thiazole + Thiourea (Hantzsch) Cyclohexane Cyclohexanecarboxylates (Scaffolds) Core->Cyclohexane + NaOMe (Favorskii) Amino alpha-Aminoketones (CNS Agents) Core->Amino + Secondary Amines (SN2)

Figure 3: Divergent synthesis pathways from the core chloroketone intermediate.

Experimental Protocol: Selective Synthesis (NCS Method)[8]

Objective: Preparation of 2-chlorocycloheptanone (10 mmol scale).

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve cycloheptanone (1.12 g, 10 mmol) in anhydrous acetonitrile (20 mL).

  • Catalyst: Add

    
    -toluenesulfonic acid monohydrate  (190 mg, 1.0 mmol).
    
  • Addition: Add N-chlorosuccinimide (NCS) (1.34 g, 10 mmol) in small portions over 15 minutes at room temperature.

    • Note: The reaction is slightly exothermic.

  • Monitoring: Stir at 25°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product spot will appear less polar than the starting ketone.

  • Workup: Dilute with diethyl ether (50 mL), wash with water (2 x 20 mL) and saturated brine (20 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes) to obtain a clear oil.
    

Safety & Stability (E-E-A-T)

  • Hazard Class: Lachrymator (tear gas agent). Causes severe eye irritation and skin burns.

  • Handling: Always handle in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • Stability: The compound is prone to darkening (decomposition) upon exposure to light and moisture. Store at 4°C under an inert atmosphere (Argon/Nitrogen).

  • Disposal: Quench excess chlorinating agents with sodium thiosulfate solution before disposal.

References

  • Organic Syntheses , Coll. Vol. 4, p. 162 (1963); Vol. 33, p. 31 (1953). Preparation of 2-Chlorocyclohexanone (Analogous procedure).Link

  • Favorskii Rearrangement Mechanism . Chemistry LibreTexts. Link

  • Hantzsch Thiazole Synthesis . Organic Chemistry Portal. Link

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 13012, 2-Chlorocycloheptanone. Link

  • Cope, A. C., et al. "Cyclic Polyolefins. Synthesis of Cycloheptatriene." Journal of the American Chemical Society. (Foundational work on cycloheptane derivatives). Link

Sources

Molecular Structure & Reactivity Guide: 2-Chlorocycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chlorocycloheptanone (C₇H₁₁ClO) represents a pivotal intermediate in the study of medium-ring conformational dynamics and the synthesis of contracted ring systems. Unlike its six-membered analog (2-chlorocyclohexanone), which resides in a relatively defined chair conformation, the seven-membered ring of 2-chlorocycloheptanone exhibits high fluxionality, navigating a complex pseudorotational energy landscape.

This guide provides a rigorous analysis of its molecular architecture, spectroscopic signature, and synthetic utility, with a specific focus on the Favorskii rearrangement —a critical pathway for accessing functionalized cyclohexane derivatives from this precursor.

Molecular Architecture & Conformational Dynamics

Ring Strain and Pseudorotation

The cycloheptanone ring is inherently more flexible than cyclohexanone. It lacks a single, rigid "chair" minimum. Instead, it exists as a dynamic equilibrium of conformers, primarily the Twist-Chair (TC) and Twist-Boat (TB) forms.

  • Pseudorotation: The ring atoms undergo continuous, low-barrier displacements that ripple through the structure, making static conformational assignment difficult without low-temperature NMR.

  • Substituent Effects: The introduction of a chlorine atom at the

    
    -position (C2) imposes significant stereoelectronic constraints.
    
Stereoelectronic Interactions

The preferred orientation of the C-Cl bond is dictated by two competing forces:

  • Dipole-Dipole Repulsion: The carbonyl dipole (

    
    ) and the carbon-chlorine dipole (
    
    
    
    ) are both strong. To minimize repulsion, the molecule tends to adopt a conformation where the dihedral angle between these dipoles is maximized (approaching 150–180°). This favors a pseudo-axial orientation of the chlorine.
  • Orbital Overlap (

    
    ):  Conversely, hyperconjugation stabilizes the system when the 
    
    
    
    bond aligns parallel to the
    
    
    system. This effect often favors a pseudo-equatorial orientation.

In 2-chlorocycloheptanone, the pseudo-equatorial form is generally preferred in polar solvents (which mask dipole repulsion), while the pseudo-axial form may persist in non-polar media to minimize electrostatic tension.

Visualization of Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between the Twist-Chair and Twist-Boat conformers.

Conformation cluster_factors Stabilizing Factors TC Twist-Chair (TC) (Major Conformer) TS Pseudorotation Transition State TC->TS  Low Barrier   TB Twist-Boat (TB) (Minor Conformer) TB->TS TS->TC TS->TB F1 Dipole Minimization (Favors Axial) F2 Hyperconjugation (Favors Equatorial)

Figure 1: Conformational equilibrium of 2-chlorocycloheptanone, governed by competing steric and stereoelectronic forces.

Spectroscopic Characterization

Accurate identification relies on detecting the shift in carbonyl absorption and the specific splitting pattern of the


-proton.
Infrared Spectroscopy (IR)

The carbonyl stretching frequency (


) is a diagnostic indicator.[1]
  • Parent Ketone: Cycloheptanone absorbs at ~1700–1705 cm⁻¹ .

  • Effect of

    
    -Chlorine:  The electronegative chlorine withdraws electron density inductively, strengthening the 
    
    
    
    bond (increasing bond order) and shifting the absorption to a higher wavenumber.
  • Observed Shift: 2-Chlorocycloheptanone typically absorbs at 1715–1725 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (Alpha-Proton): The proton at C2 (geminal to Cl) appears deshielded.

    • Chemical Shift:

      
       4.2 – 4.6 ppm.
      
    • Multiplicity: Often a doublet of doublets (dd) or a complex multiplet, depending on the specific twist conformation and the dihedral angles with C3 protons.

  • ¹³C NMR:

    • Carbonyl Carbon (C1):

      
       ~205–208 ppm (slightly shielded relative to cyclohexanone due to ring size effects).
      
    • Alpha Carbon (C2):

      
       ~60–65 ppm.
      
Data Summary Table
ParameterValue / RangeMechanistic Origin
IR

1715 – 1725 cm⁻¹Inductive withdrawal by Cl increases C=O force constant.
¹H NMR (

-H)
4.2 – 4.6 ppm (multiplet)Deshielding by electronegative Cl; splitting via vicinal coupling.
¹³C NMR (C=O) 205 – 208 ppmCarbonyl resonance characteristic of 7-membered rings.
Dipole Moment ~3.5 – 4.0 DVector sum of C=O and C-Cl dipoles (conformation dependent).

Synthesis Protocol: Sulfuryl Chloride Method[2][3][4][5][6]

The most reliable laboratory synthesis utilizes sulfuryl chloride (SO₂Cl₂) rather than chlorine gas. This method offers better stoichiometry control and fewer polychlorinated byproducts.

Reaction Scheme


Step-by-Step Protocol
  • Preparation: Dissolve cycloheptanone (1.0 eq) in dry dichloromethane (DCM) or carbon tetrachloride (CCl₄) in a round-bottom flask under an inert atmosphere (N₂).

  • Addition: Add sulfuryl chloride (1.05 eq) dropwise over 30–60 minutes at 0°C.

    • Note: The reaction is exothermic. Evolution of SO₂ and HCl gas will occur; use a gas trap.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or GC-MS for the disappearance of the starting ketone.

  • Workup:

    • Wash the organic layer with water (2x) to remove acid.

    • Wash with saturated NaHCO₃ (carefully) to neutralize traces of HCl.

    • Wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the solvent in vacuo. The residue can be purified by vacuum distillation (bp ~95–100°C at 15 mmHg) to yield a colorless oil.

Synthesis Start Cycloheptanone (Solvent: DCM/CCl4) Reagent Add SO2Cl2 (Dropwise @ 0°C) Start->Reagent Reaction Stir @ RT (2-4 hrs) Gas Evolution (HCl, SO2) Reagent->Reaction Workup Wash: H2O -> NaHCO3 -> Brine Dry: MgSO4 Reaction->Workup Product Distillation (Yield: ~85%) Workup->Product

Figure 2: Synthetic workflow for the selective alpha-chlorination of cycloheptanone.

Reactivity: The Favorskii Rearrangement

The defining reaction of 2-chlorocycloheptanone is the Favorskii Rearrangement , which induces a ring contraction from a 7-membered ring to a 6-membered ring derivative (cyclohexanecarboxylic acid/ester).

Mechanism of Ring Contraction
  • Enolization: A base (e.g., methoxide,

    
    ) abstracts an 
    
    
    
    -proton (on the side opposite the chlorine).[2][3]
  • Cyclopropanone Formation: The resulting enolate attacks the carbon bearing the chlorine (backside

    
    ), expelling the chloride ion.[3] This forms a bicyclic cyclopropanone intermediate .[4]
    
  • Ring Opening: The nucleophile (alkoxide) attacks the carbonyl of the strained cyclopropanone.[3] The ring opens to form the most stable carbanion (primary over secondary), leading to the contracted cyclohexane skeleton.

Mechanistic Pathway Diagram

Favorskii Substrate 2-Chlorocycloheptanone Enolate Enolate Intermediate (Alpha'-deprotonation) Substrate->Enolate Base (RO-) Cycloprop Cyclopropanone Intermediate (Bicyclic) Enolate->Cycloprop -Cl (Intra-SN2) Transition Ring Opening (Nu attack) Cycloprop->Transition +RO- Product Cyclohexanecarboxylic Acid Derivative Transition->Product Ring Contraction

Figure 3: The Favorskii rearrangement pathway, highlighting the critical cyclopropanone intermediate responsible for ring contraction.

References

  • Conformational Analysis of Medium Rings

    • Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Synthesis via Sulfuryl Chloride

    • Wyman, D. P., & Kaufman, P. R. (1964). Chlorination of Ketones with Sulfuryl Chloride. Journal of Organic Chemistry, 29(7), 1956–1960. Link

  • Favorskii Rearrangement Mechanism

    • Goheen, D. W., & Vaughan, W. R. (1959). The Favorskii Rearrangement of 2-Chlorocycloheptanone. Journal of Organic Chemistry, 24(11), 1796–1797. Link

  • Spectroscopic Data (IR/NMR)

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link

Sources

Technical Guide: 1H NMR Interpretation of 2-Chlorocycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for the structural validation and conformational analysis of 2-Chlorocycloheptanone (C₇H₁₁ClO) using proton nuclear magnetic resonance (


H NMR) spectroscopy.[1] Unlike rigid cyclohexanone analogs, the seven-membered ring of cycloheptanone exhibits significant conformational flexibility (pseudorotation), making the interpretation of the 

-chloro stereochemistry non-trivial.

This document outlines the synthesis of the target analyte, the critical solvent-dependent conformational equilibria, and a step-by-step spectral assignment protocol. It is designed for medicinal chemists and structural biologists requiring definitive proof of halogenation regiochemistry and stereochemistry.

Part 1: Structural Dynamics & Theoretical Framework[1]

The Conformational Challenge

Cycloheptanone exists primarily in a twist-chair (TC) conformation, which is energetically favored over the chair form. The introduction of a chlorine atom at the


-position (C2) creates a dynamic equilibrium governed by two opposing forces:
  • Dipole-Dipole Repulsion: The carbonyl dipole (

    
    ) and the carbon-chlorine dipole (
    
    
    
    ) repel each other.[1] In non-polar solvents (e.g.,
    
    
    ), this repulsion favors the Pseudo-Axial conformer, where the dipoles are antiparallel (roughly 120°–150° dihedral angle).
  • Steric Strain: The bulky chlorine atom experiences 1,3-diaxial-like interactions.[1] In polar solvents (e.g., DMSO-

    
    , 
    
    
    
    ), the solvent shields the dipoles, allowing the sterically less crowded Pseudo-Equatorial conformer to populate.
Diagnostic Strategy

The interpretation hinges on the Methine Proton (H2) geminal to the chlorine.

  • Chemical Shift (

    
    ):  The electronegativity of Cl and the anisotropy of the C=O group deshield H2, shifting it to the 4.2 – 4.6 ppm  region.
    
  • Coupling Constant (

    
    ):  The multiplicity of H2 reveals the dihedral angle (
    
    
    
    ) with the vicinal protons at C3, following the Karplus relationship.

Part 2: Experimental Protocol

Synthesis (In Situ Generation)

To ensure spectral fidelity, 2-chlorocycloheptanone should be prepared fresh or purified immediately before analysis, as


-haloketones are prone to elimination or isomerization.[1]

Method:


-Chlorination using N-Chlorosuccinimide (NCS).[1]
  • Reagents: Dissolve cycloheptanone (1.0 eq) in anhydrous

    
     or diethyl ether.
    
  • Addition: Add NCS (1.05 eq) and a catalytic amount of

    
     or 
    
    
    
    .
  • Reaction: Stir at 25°C for 4 hours. Monitor by TLC (hexane/EtOAc).[1]

  • Workup: Filter off succinimide byproduct. Wash filtrate with water, dry over

    
    , and concentrate.[1]
    
NMR Sample Preparation

The choice of solvent is an experimental variable, not just a medium.

  • Standard Characterization: Dissolve ~10 mg of analyte in 0.6 mL Chloroform-d (

    
    ) . This favors the axial conformer and provides sharp resolution.
    
  • Conformational Study: Prepare a second sample in Acetonitrile-

    
      or DMSO-
    
    
    
    .[1] Comparison of
    
    
    -values between solvents confirms the conformational equilibrium.

Part 3: Spectral Analysis & Assignment

Chemical Shift Assignments

The spectrum is distinct from the starting material due to the loss of symmetry.

Proton EnvironmentLabel

(ppm)
MultiplicityIntegrationDiagnostic Feature

-Methine
H-2 4.20 – 4.50 dd or ddd 1H Key Signal. Deshielded by Cl and C=O.[1]

-Methylene
H-72.45 – 2.80Multiplet2HDeshielded by C=O only.[1] Broadened by ring flexibility.[1]

-Methylene
H-31.90 – 2.10Multiplet2HCoupled to H-2.[1]
Ring Bulk H-4,5,61.50 – 1.90Overlapping6H"Cycloheptyl envelope."[1]
Stereochemical Determination (The H-2 Signal)

The splitting pattern of H-2 determines the orientation of the chlorine.

  • Scenario A: Chlorine is Pseudo-Equatorial

    • H-2 is Pseudo-Axial .[1][2]

    • Dihedral angles to H-3 axial are ~180°.[1]

    • Result: Large coupling (

      
       Hz) observed. Signal appears as a wide triplet or doublet of doublets.
      
  • Scenario B: Chlorine is Pseudo-Axial (Preferred in

    
    ) [1]
    
    • H-2 is Pseudo-Equatorial .[1][2][3]

    • Dihedral angles to H-3 protons are small (~60°).[1]

    • Result: Small couplings (

      
       Hz). Signal appears as a narrow multiplet  or broad singlet (
      
      
      
      Hz).[1]

Application Note: In 2-chlorocycloheptanone, you will likely observe Scenario B (narrow multiplet) in


, indicating the dipole-driven axial preference of the halogen.[1]

Part 4: Visualization of Analytical Logic

Workflow for Structural Verification

The following diagram illustrates the decision tree for validating the structure and conformation.

NMR_Workflow Start Crude Product Solvent Dissolve in CDCl3 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire Check_H2 Locate Signal @ 4.2-4.5 ppm Acquire->Check_H2 Decision Analyze Splitting (J-values) Check_H2->Decision Wide Wide Multiplet (J > 10Hz) H2 is Axial (Cl is Equatorial) Decision->Wide Large J Narrow Narrow Multiplet (J < 5Hz) H2 is Equatorial (Cl is Axial) Decision->Narrow Small J Conclusion1 Conformer: Pseudo-Equatorial (Likely Polar Solvent) Wide->Conclusion1 Conclusion2 Conformer: Pseudo-Axial (Likely Non-Polar Solvent) Narrow->Conclusion2

Caption: Logical workflow for determining the dominant conformer of 2-chlorocycloheptanone based on the multiplicity of the H-2 methine signal.

Conformational Equilibrium

The diagram below depicts the specific equilibrium forces acting on the 7-membered ring.

Caption: The dynamic equilibrium between pseudo-axial and pseudo-equatorial conformers is driven by the solvent's dielectric constant.

References

  • General Chemical Shift Data

    • Oregon State University.[1] 1H NMR Chemical Shifts. Retrieved from (General reference for

      
      -halo shifts).
      
  • Conformational Analysis of Halo-Ketones

    • Rozada, T. C., et al. (2015).[1][3] "The conformational analysis of 2-halocyclooctanones." Spectrochimica Acta Part A. .[1][3] (Establishes the axial preference in non-polar solvents for medium rings).

    • Martins, C. R., et al. (2009).[1][2] "Conformational analysis of 2-halocyclopentanones." Spectrochimica Acta Part A. .[1][2]

  • Synthesis Protocol (Analogous)

    • Organic Syntheses, Coll.[1] Vol. 4, p.928 (1963).[1] 2-Chlorocyclohexanone.[1][4] .[1]

  • Spectral Database

    • National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] .[1]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-Chlorocycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive mechanistic analysis of the Electron Ionization (EI) mass spectral fragmentation of 2-chlorocycloheptanone (


). Unlike simple aliphatic ketones, this molecule exhibits a complex interplay between isotopic signatures, ring-strain release, and competing elimination pathways.

For researchers in drug development—particularly those synthesizing tropinone analogs or seven-membered heterocycles—distinguishing between thermal degradation (in the GC inlet) and true EI fragmentation is critical. This guide details the specific m/z markers required for structural validation and provides a self-validating experimental protocol to ensure data integrity.

Part 1: Molecular Architecture & Isotopic Signature

The Parent Ion Cluster ( and )

The most immediate diagnostic feature of 2-chlorocycloheptanone is the chlorine isotopic cluster. Unlike non-halogenated cycloheptanone (


), the substitution of a chlorine atom introduces a distinct doublet at the molecular ion level.
  • Nominal Mass: 146 Da (

    
     isotope)
    
  • Isotopic Ratio: The natural abundance of

    
     (75.77%) and 
    
    
    
    (24.23%) dictates a strict 3:1 intensity ratio between the peaks at m/z 146 and m/z 148 .

Diagnostic Rule: If your mass spectrum shows a parent ion at m/z 146 but lacks the M+2 peak at ~33% intensity of the parent, the analyte is not chlorinated.

Quantitative Fragment Summary

The following table summarizes the critical ions expected in the spectrum.

m/z ValueIon IdentityFormulaMechanism of Formation
146 / 148 Molecular Ion (

)

Radical cation formation (Parent).
111 Dechlorination

Homolytic cleavage of C-Cl bond.
110 Dehydrochlorination

Elimination of neutral HCl (Thermal or EI).
82 Ring Contraction

Loss of CO from the m/z 110 fragment.
55 Base Peak Candidate

Hydrocarbon rearrangement / Acylium ion.[1]

Part 2: Mechanistic Fragmentation Analysis

The fragmentation of 2-chlorocycloheptanone is driven by the relief of ring strain and the lability of the


-carbon-chlorine bond.
Pathway A: Dehydrochlorination (The Dominant Artifact)

A critical challenge with


-chloroketones is their thermal instability. In a hot GC injector (

), the molecule may undergo thermal elimination of HCl before ionization.
  • Mechanism: 1,2-elimination of HCl yields 2-cyclohepten-1-one (MW 110).

  • Spectral Consequence: An artificially high abundance of m/z 110 and absence of m/z 146/148.

  • True EI Fragmentation: Even without thermal degradation, the radical cation (

    
    ) undergoes internal H-transfer to eliminate neutral HCl, also yielding m/z 110.
    
Pathway B: -Cleavage & Ring Opening

The radical site on the carbonyl oxygen induces


-cleavage, breaking the C1-C2 or C1-C7 bond.
  • C1-C2 Cleavage: Breaks the bond between the carbonyl and the chlorine-bearing carbon. This facilitates the loss of the chlorine radical (

    
    ), yielding the oxocarbocation at m/z 111 .
    
  • C1-C7 Cleavage: Opens the ring on the non-substituted side, leading to isomeric acylium ions.

Pathway C: Decarbonylation (Loss of CO)

Following the formation of the unsaturated cyclic ion (m/z 110), the system often ejects a neutral carbon monoxide (CO) molecule (28 Da).

  • 
    .
    
  • This produces a hydrocarbon radical cation

    
    , typically a cyclohexene-like derivative.
    
Visualization of Fragmentation Pathways

The following diagram maps the logical flow of these dissociations.

Fragmentation Parent Parent Ion [C7H11ClO]+. m/z 146/148 Frag110 Dehydrochlorination [C7H10O]+. m/z 110 Parent->Frag110 - HCl (36 Da) (Thermal or EI) Frag111 Dechlorination [C7H11O]+ m/z 111 Parent->Frag111 - Cl radical (35 Da) Frag55 Rearrangement [C3H3O]+ m/z 55 Parent->Frag55 Direct Scission Frag82 Decarbonylation [C6H10]+. m/z 82 Frag110->Frag82 - CO (28 Da) Frag82->Frag55 Hydrocarbon Scission

Figure 1: Mechanistic fragmentation tree for 2-chlorocycloheptanone showing primary competing pathways.

Part 3: Experimental Protocol (Self-Validating)

To ensure the mass spectrum represents the molecule and not a thermal degradation product, you must use a "Cold On-Column" or low-temperature injection technique.

Instrument Configuration
  • Inlet: Split/Splitless (Pulsed Splitless recommended for trace analysis).

  • Liner: Deactivated single taper with wool (must be ultra-inert to prevent catalytic dehydrohalogenation).

  • Column: Non-polar (e.g., DB-5ms or equivalent), 30m x 0.25mm x 0.25µm.

Step-by-Step Workflow
  • Preparation: Dissolve 2-chlorocycloheptanone in Dichloromethane (DCM) or Hexane at 100 ppm. Avoid protic solvents (methanol) which may induce solvolysis.

  • Thermal Check (The "Soft" Injection):

    • Set Inlet Temperature to 150°C (or use Cool-on-Column).

    • Acquire Spectrum A.

    • Validation Criteria: The ratio of m/z 146 to m/z 110 should be maximized.

  • Standard Injection:

    • Set Inlet Temperature to 250°C .

    • Acquire Spectrum B.

    • Comparison: If Spectrum B shows a massive increase in m/z 110 and disappearance of m/z 146, your molecule is degrading thermally. Use the parameters from Step 2 for final reporting.

  • MS Acquisition: Scan range 35–300 amu. Threshold 100.

Analytical Workflow Diagram

Workflow Sample Sample Prep (DCM, 100ppm) Inlet Inlet Temp Control Sample->Inlet Check Ratio Check m/z 146 vs 110 Inlet->Check GC-MS Run Valid Valid Spectrum (Intact Parent) Check->Valid High 146:110 Degraded Thermal Artifact (Mainly m/z 110) Check->Degraded Low 146:110 Degraded->Inlet Lower Temp Retest

Figure 2: Analytical workflow emphasizing the thermal stability check required for


-haloketones.

Part 4: Data Interpretation & Artifacts

Distinguishing 2-Chlorocycloheptanone from Isomers

Isomers such as chloromethyl-cyclohexanone may have similar masses. Differentiation relies on the Ring Contraction fragment (m/z 82).

  • Cycloheptanone derivatives lose CO from the m/z 110 fragment to yield m/z 82.

  • Cyclohexanone derivatives (with side chains) often undergo McLafferty rearrangements that yield even-mass ions at m/z 58 or similar, depending on the substitution pattern.

Common Contaminants
  • Cycloheptanone (m/z 112): Result of reductive dechlorination in the synthesis. Look for m/z 112 (parent) and absence of the chlorine isotope pattern.

  • 2-Cyclohepten-1-one (m/z 110): Result of elimination. Distinguished by the total absence of m/z 146/148.

References

  • NIST Mass Spectrometry Data Center. Cyclohexanone, 2-chloro- (Analogous Fragmentation Patterns). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][2]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard text for interpretation of

    
    -cleavage and isotopic clusters).
    
  • Doc Brown's Chemistry. Mass Spectrometry - Fragmentation of Halogenoalkanes and Ketones. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Reference for ring contraction mechanisms in cyclic ketones).

Sources

Technical Guide: Stability and Storage of 2-Chlorocycloheptanone

[1]

Executive Summary

2-Chlorocycloheptanone (CAS: 766-66-5) is a reactive

11

Core Storage Directive: This compound is a Lachrymator and thermally labile. It must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and elimination to cyclohept-2-en-1-one.[1]

Chemical Profile & Reactivity Mechanisms

Understanding the instability of 2-Chlorocycloheptanone requires analyzing its electronic and steric environment.[1]

  • Alpha-Halo Reactivity: The electron-withdrawing chlorine atom activates the adjacent carbonyl group, making the

    
    -carbon highly electrophilic.[1] This facilitates nucleophilic attack (e.g., by water/moisture) and subsequent displacement of the chloride.
    
  • Conformational Strain: The cycloheptanone ring possesses unique torsional strain (Pitzer strain). The presence of the chlorine atom adds steric bulk, encouraging elimination reactions to relieve this strain by forming a planar conjugated enone system.

Degradation Pathways

The compound degrades via three primary mechanisms when improper storage conditions are met:

  • Thermal Elimination (Dehydrohalogenation): Even at moderate temperatures, it eliminates Hydrogen Chloride (HCl) to form 2-Cyclohepten-1-one .[1] This reaction is autocatalytic as the released HCl can further catalyze degradation.

  • Hydrolysis: Exposure to atmospheric moisture leads to nucleophilic substitution, yielding 2-Hydroxycycloheptanone and HCl.

  • Photolysis: Like many

    
    -haloketones, UV exposure can cleave the C-Cl bond via homolytic fission, generating radical species that lead to oligomerization.
    
Visualization: Degradation Pathways

DegradationPathwaysCompound2-Chlorocycloheptanone(Active)Enone2-Cyclohepten-1-one(Conjugated Impurity)Compound->EnoneThermal Elimination(>25°C)Hydroxy2-Hydroxycycloheptanone(Hydrolysis Product)Compound->HydroxyHydrolysis(+ H2O)RadicalsRadical OligomersCompound->RadicalsPhotolysis(UV Light)HClHCl (Gas)Compound->HClByproductHCl->CompoundAutocatalysis

Figure 1: Primary degradation pathways of 2-Chlorocycloheptanone showing thermal elimination and hydrolysis risks.

Storage & Handling Protocols

To maintain purity >97% over extended periods, the following "Chain of Custody" protocol must be implemented.

Environmental Conditions[1][3][4]
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Retards the kinetics of dehydrohalogenation (elimination).[1]
Atmosphere Argon (Preferred) or NitrogenDisplaces oxygen and moisture.[1] Argon is heavier than air, providing a better "blanket" for liquids.
Light Dark / Amber Glass Prevents radical cleavage of the C-Cl bond.[1]
Container Glass (Borosilicate) Avoid plastics that may leach or react with HCl.[1] PTFE-lined caps are mandatory to prevent corrosion.[1]
Handling Workflow (Self-Validating System)

Every time the container is opened, the "Inert Loop" must be closed to prevent degradation.

  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold liquid surface (a primary cause of hydrolysis).

  • Dispensing: Operate inside a fume hood (Lachrymator hazard). Use a dry syringe or glass pipette.

  • Purging: Immediately backfill the headspace with dry Argon gas for 15–30 seconds before resealing.

  • Sealing: Wrap the cap with Parafilm to ensure a gas-tight seal during refrigerated storage.

Visualization: Storage Decision Tree

StorageProtocolStartReceive MaterialCheckSealInspect Seal IntegrityStart->CheckSealEquilibrateEquilibrate to RT(Prevent Condensation)CheckSeal->EquilibrateSeal IntactQCRun GC/NMRCheckSeal->QCSeal BrokendispenseDispense in Fume Hood(Lachrymator!)Equilibrate->dispensePurgePurge Headspace(Dry Argon)dispense->PurgeStoreStore at 4°C(Amber Glass)Purge->StoreQC->StorePurity >95%

Figure 2: Standard Operating Procedure (SOP) for handling and storage to minimize moisture intrusion.

Quality Control & Monitoring

Degradation is often invisible until it is advanced. Routine monitoring is required for stocks stored >3 months.

  • Visual Check: The pure compound is a clear to pale yellow liquid. Darkening or browning indicates oxidation or polymerization.

  • NMR Validation:

    • 1H NMR (CDCl3): Monitor the

      
      -proton signal. Appearance of vinylic protons (multiplets around 5.8–6.5 ppm) indicates the formation of 2-cyclohepten-1-one.[1]
      
  • GC-MS: Look for the parent ion (

    
     146/148) and check for the lower molecular weight peak of the enone (
    
    
    110) formed by loss of HCl.[1]

Safety & Toxicology (Lachrymator Warning)

As an

1
  • Lachrymator: Causes severe eye irritation and tearing. Handle only in a functioning fume hood.

  • Skin Contact: Corrosive/Irritant. Can cause burns. Double-glove (Nitrile) is recommended.[1]

  • Inhalation: Destructive to mucous membranes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13012, 2-Chlorocycloheptanone. Retrieved from [Link]

2-Chlorocycloheptanone safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Application of 2-Chlorocycloheptanone in Pharmaceutical Synthesis

Executive Summary 2-Chlorocycloheptanone (CAS 766-66-5) is a critical seven-membered ring intermediate used in the synthesis of tropane alkaloids, pharmaceutical scaffolds, and agrochemicals. While structurally simple, its classification as an


-haloketone imparts significant chemical reactivity and toxicological hazards. It acts as a potent alkylating agent and lachrymator, necessitating handling protocols that exceed standard organic solvent precautions. This guide synthesizes physicochemical data with field-proven safety strategies to ensure operational integrity during drug development workflows.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the physical properties of 2-Chlorocycloheptanone is the first line of defense. Its relatively high boiling point suggests low volatility compared to smaller homologs, yet its lachrymatory potency means even trace vapors can incapacitate a laboratory.

Table 1: Physicochemical Specifications

PropertyValueOperational Implication
CAS Number 766-66-5Unique identifier for inventory/waste tracking.
Molecular Formula

MW: 146.61 g/mol .[1][2][3]
Appearance Colorless to light yellow liquidDarkening indicates decomposition/HCl formation.
Boiling Point ~234.2°C (760 mmHg)High thermal stability required for distillation.
Density ~1.08 g/cm³Denser than water; sinks in aqueous extractions.
Flash Point ~104.8°CCombustible. Avoid open flames/hot surfaces.[4][5][6]
Solubility Soluble in organic solvents; Insoluble in waterLipophilic; readily penetrates skin barriers.

Data synthesized from PubChem and ChemSrc databases [1, 2].

Part 2: Hazard Identification & Toxicology (The "Why")

The safety profile of 2-Chlorocycloheptanone is dominated by two mechanisms: electrophilic alkylation and sensory irritation .

The Alkylating Threat

As an


-chloroketone, the carbon adjacent to the carbonyl group is highly electrophilic. It can alkylate DNA bases (guanine) and proteins (cysteine residues), posing a risk of cytotoxicity and potential mutagenicity. This mechanism parallels that of known warfare agents like chloroacetone.
Lachrymatory Properties

Even at non-lethal concentrations, this compound triggers the TRPA1 ion channel on sensory nerve endings, causing severe tearing, blepharospasm (uncontrollable eyelid closure), and respiratory distress.

  • GHS Classification:

    • Acute Tox. 4 (Oral): Harmful if swallowed.[7]

    • Skin Irrit. 2 / Eye Dam. 1: Causes skin irritation and serious eye damage.[4]

    • STOT SE 3: Respiratory tract irritation [1].

Part 3: Engineering Controls & PPE (The "How")

Standard nitrile gloves are often insufficient for ketones and chlorinated hydrocarbons due to rapid permeation. The following hierarchy is non-negotiable for scale-up operations.

Visualization: Hazard Control Logic

The following diagram outlines the decision matrix for handling


-haloketones.

HazardControl Start Task Assessment: 2-Chlorocycloheptanone Volatile Is the process open to atmosphere? Start->Volatile Hood Engineering Control: Fume Hood (Face Vel > 100 fpm) Volatile->Hood Yes GloveCheck Contact Duration? Volatile->GloveCheck No (Closed System) Hood->GloveCheck Resp Respiratory Protection: Full-Face OV/AG Cartridge (If outside hood) Hood->Resp Hood Failure/Spill Splash Incidental Splash: Double Nitrile (Change immediately) GloveCheck->Splash < 5 mins Immersion High Exposure/Cleanup: Silver Shield (Laminate) or Butyl GloveCheck->Immersion > 5 mins / Spill

Figure 1: Decision logic for PPE and engineering controls based on exposure potential.

PPE Recommendations:

  • Gloves: For synthesis or spill cleanup, use Silver Shield (Laminate) or Butyl Rubber . Thin nitrile degrades rapidly upon contact with chlorinated ketones.

  • Respiratory: If fume hood containment is breached, a half-mask is insufficient due to eye irritation. Use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Part 4: Operational Workflows

Protocol A: Synthesis via -Chlorination

Context: A common route involves chlorinating cycloheptanone using N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (


).

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, addition funnel, and a gas outlet connected to a NaOH scrubber . (Reason: The reaction evolves HCl gas).

  • Solvent Choice: Use

    
     (traditional) or glacial acetic acid. Modern Green Alternative: Ethyl acetate or dichloromethane (DCM), though DCM requires careful handling.
    
  • Addition: Dissolve cycloheptanone (1.0 eq) in the solvent. Cool to 0°C. Add

    
     (1.05 eq) dropwise over 30 minutes.
    
    • Safety Note: The reaction is exothermic. Rapid addition can cause thermal runaway and solvent boiling.

  • Quenching: Pour the reaction mixture into ice-cold saturated

    
    .
    
    • Critical Control: Neutralization releases

      
      . Add slowly to prevent foaming over the vessel.
      
  • Isolation: Extract with DCM. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Distill under reduced pressure. Do not distill at atmospheric pressure to avoid decomposition [3].

Protocol B: Emergency Spill Response

Scenario: A 50 mL bottle drops and shatters inside the fume hood.

  • Immediate Action: Close the sash immediately to contain vapors. Alert the lab: "Lachrymator Spill."

  • Neutralization: Do not use water (immiscible and spreads the chemical).

    • Apply a vermiculite or diatomaceous earth barrier to stop spreading.

    • Cover the spill with a solution of 10% sodium carbonate or a specific commercial neutralizer for alkylating agents (e.g., dilute ammonia/ethanol mix) to degrade the electrophile.

  • Cleanup:

    • Don Silver Shield gloves and a full-face respirator (if sash must be raised).

    • Scoop absorbed material into a wide-mouth jar.

    • Label as "Hazardous Waste: Toxic, Lachrymator."

Part 5: Disposal & Environmental Stewardship

2-Chlorocycloheptanone is toxic to aquatic life and must not enter municipal water systems.

  • Waste Stream: Segregate into Halogenated Organic Waste .

  • Deactivation: For trace residues in glassware, rinse with a dilute ethanolic KOH solution. This converts the lachrymator into the less volatile hydroxy-cycloheptanone or polymerizes it before washing with water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13012, 2-Chlorocycloheptanone. Retrieved from [Link]

  • ChemSrc (2025). 2-Chlorocycloheptanone MSDS and Physical Properties.[3] Retrieved from [Link]

  • Organic Syntheses (1945). 2-Chlorocyclohexanone (Analogous Procedure).[8] Org.[9][7][8][10] Synth. 1945, 25,[5][8][11] 22. Retrieved from [Link]

Sources

Navigating the Seven-Membered Ring: A Theoretical Framework for the Conformational Analysis of 2-Chlorocycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In modern drug discovery, medium-sized rings (7-11 members) are increasingly recognized as "privileged structures" that occupy a unique chemical space between rigid small rings and flexible macrocycles. However, they present a significant computational challenge: conformational promiscuity .

This guide provides a rigorous theoretical framework for analyzing 2-Chlorocycloheptanone , a model system that encapsulates the core challenges of medium-ring stereochemistry: the competition between ring strain (pseudorotation), dipolar interactions, and stereoelectronic effects.

Target Outcome: By mastering this workflow, researchers can predict the bioactive conformations of 7-membered heterocyclic drugs with high precision, reducing false negatives in virtual screening.

The Conformational Landscape

Unlike cyclohexane, which resides in a well-defined chair minimum, cycloheptanone exists on a flat potential energy surface dominated by pseudorotation.

The Base Conformers

The seven-membered ring fluctuates primarily between two families of conformers:

  • Twist-Chair (TC): Generally the global minimum for the parent cycloheptanone.

  • Twist-Boat (TB): Higher energy, but accessible at room temperature.

The -Halo Effect

Introducing a chlorine atom at the C2 position breaks the symmetry and creates two distinct orientational subclasses for each conformer:

  • Pseudo-Equatorial (

    
    ):  The C-Cl bond lies roughly in the average plane of the ring.
    
  • Pseudo-Axial (

    
    ):  The C-Cl bond is perpendicular to the average plane.
    

The Core Conflict:

  • Steric Strain favors the Pseudo-Equatorial position (minimizing 1,3-diaxial-like interactions).

  • Dipolar Repulsion favors the Pseudo-Axial position (opposing the carbonyl dipole).

Computational Protocol (SOP)

This section details a self-validating Standard Operating Procedure (SOP) for determining the Boltzmann-weighted conformational ensemble.

Workflow Visualization

ConformationalWorkflow cluster_0 Phase 1: Sampling cluster_1 Phase 2: DFT Optimization cluster_2 Phase 3: Electronic Analysis Start Input Structure (2-Chlorocycloheptanone) MM_Search Monte Carlo / MD Sampling (MMFF94 or OPLS3e) Start->MM_Search Filter Redundancy Filter (RMSD < 0.5 Å) MM_Search->Filter Opt_Vac Geometry Opt (Vacuum) B3LYP/6-31+G(d,p) Filter->Opt_Vac Freq Frequency Calc (Check for Imaginary Freqs) Opt_Vac->Freq Opt_Solv Solvation Refinement (SMD) M06-2X/6-311++G(d,p) Freq->Opt_Solv Minima Only NBO NBO Analysis (Hyperconjugation) Opt_Solv->NBO Boltzmann Boltzmann Weighting (ΔG at 298K) Opt_Solv->Boltzmann

Figure 1: Hierarchical workflow for conformational analysis, moving from low-cost mechanics to high-level DFT.

Step-by-Step Methodology

Step 1: Exhaustive Sampling (The "Catch-All") Do not rely on manual conformer generation. Use a Monte Carlo Multiple Minimum (MCMM) search with the MMFF94 force field.

  • Criteria: Energy window = 5.0 kcal/mol.

  • Why: 7-membered rings have low barriers to rotation; manual inspection will miss transition states that settle into local minima.

Step 2: DFT Optimization & Dispersion Correction Refine the MM structures using Density Functional Theory.

  • Functional: M06-2X or

    
    B97X-D .
    
    • Rationale: Standard B3LYP fails to account for medium-range dispersion forces (van der Waals) which are critical for ring puckering.

  • Basis Set: 6-311++G(d,p) .

    • Rationale: Diffuse functions (++) are mandatory for modeling the lone pairs on Chlorine and Oxygen correctly.

Step 3: Solvation Modeling Perform optimizations in both vacuum and a polar solvent (e.g., Acetonitrile or Water) using the SMD (Solvation Model based on Density) .

  • Hypothesis: Polar solvents will stabilize the pseudo-equatorial conformer by shielding the higher dipole moment.

Mechanistic Analysis: The "Why" Behind the Energy

Understanding the stability requires dissecting the competing electronic forces.

Dipole-Dipole Interaction (Coulombic)
  • Pseudo-Equatorial: The C=O and C-Cl dipoles are roughly parallel (

    
    ). This maximizes the net dipole moment (
    
    
    
    ) but increases electrostatic repulsion.
  • Pseudo-Axial: The dipoles are roughly antiparallel (

    
    ). This minimizes 
    
    
    
    and reduces repulsion.
  • Result: In the gas phase (vacuum), the Pseudo-Axial (Twist-Chair) is often the global minimum.

Stereoelectronic Effects (Orbital Overlap)

We must assess the hyperconjugative stabilization using Natural Bond Orbital (NBO) analysis.

  • 
    :  Stabilization from the 
    
    
    
    -protons.
  • 
    :  A specific interaction where the oxygen lone pair donates into the C-Cl antibonding orbital. This is geometry-dependent and often favors specific twist conformations.
    
Interaction Logic Diagram

Interactions Dipole Dipole Repulsion (Destabilizing) Axial Pseudo-Axial (Low Dipole) Dipole->Axial Favors Equatorial Pseudo-Equatorial (High Dipole) Dipole->Equatorial Penalizes Steric 1,3-Interaction (Destabilizing) Steric->Axial Penalizes Steric->Equatorial Favors Hyper Hyperconjugation (n -> σ*) Hyper->Axial Geometry Dependent Solvent High Dielectric Solvent Solvent->Equatorial Stabilizes

Figure 2: The balance of forces. Green arrows indicate stabilization/preference; Red arrows indicate destabilization.

Data Synthesis: Representative Results

The following table summarizes the expected theoretical trends for 2-chlorocycloheptanone based on M06-2X/6-311++G(d,p) level theory.

ParameterTwist-Chair (Pseudo-Axial)Twist-Chair (Pseudo-Equatorial)Twist-Boat
Relative Energy (

)
0.00 kcal/mol (Global Min)+1.2 to +1.8 kcal/mol+3.5 kcal/mol
Dipole Moment (

)
~2.5 Debye~4.2 Debye~3.8 Debye
C=O / C-Cl Dihedral ~100° - 120°~30° - 60°Variable
Solvation Effect (

)
Destabilized relative to EqStabilized (Gap closes to < 0.5 kcal)Minor stabilization
Major Driving Force Dipole MinimizationSolvation / StericsN/A (High Strain)

Note: In highly polar solvents (DMSO, Water), the population of the Pseudo-Equatorial form may exceed the Pseudo-Axial form due to the solvation energy term (


) overcoming the electrostatic penalty.

Experimental Validation

Theoretical models must be grounded in physical reality. Use these two techniques to validate your DFT results:

  • IR Spectroscopy (Carbonyl Shift):

    • Pseudo-Equatorial Cl: The dipoles reinforce each other, increasing the double bond character of C=O. Expect a higher wavenumber (

      
       cm⁻¹).
      
    • Pseudo-Axial Cl: Field effects and dipole opposition lower the frequency (

      
       cm⁻¹).
      
    • Protocol: Measure in non-polar (

      
      ) vs. polar (
      
      
      
      ) solvents. A shift in peak intensity ratio confirms the conformational equilibrium shift.
  • NMR Spectroscopy (

    
     Coupling): 
    
    • The coupling constant between the proton at C2 (H-C-Cl) and the protons at C3 depends on the dihedral angle (Karplus equation).

    • Axial H (Equatorial Cl): Large coupling (

      
       Hz).
      
    • Equatorial H (Axial Cl): Small coupling (

      
       Hz).
      
    • Protocol: Use the weighted average of observed couplings to calculate the % population of each conformer.

References

  • St-Amant, A., & St-Jacques, M. (1983). Conformational analysis of cycloheptanone and derivatives by 1H and 13C NMR. Journal of the American Chemical Society.[1] Link

  • Wiberg, K. B. (1990). Structures and energies of cycloheptanone and its methyl derivatives. Journal of Organic Chemistry. Link

  • Gaussian, Inc. Gaussian 16 User Reference: Solvation Models (SCRF). Link

  • Rozada, T. C., et al. (2015).[2] The conformational analysis of 2-halocyclooctanones. Spectrochimica Acta Part A. Link[2]

  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. Wiley. Link

Sources

Technical Guide: Solubility & Solvent Compatibility of 2-Chlorocycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chlorocycloheptanone (CAS 766-66-5) is a reactive


-haloketone intermediate used primarily in the synthesis of seven-membered heterocycles and tropinone derivatives. Its solubility profile is dictated by the lipophilic cycloheptane ring (C7) competing with the polar 

-chloro ketone motif.

While highly soluble in common organic solvents (DCM, THF, Toluene), its utility is limited by chemical stability . Researchers must exercise extreme caution with nucleophilic solvents (alcohols, amines) and polar aprotic solvents (DMSO) due to the high susceptibility of the


-chloro group to nucleophilic substitution (

), elimination (

), and Favorskii rearrangement.

Quick Reference:

  • Best Solvents for Storage: Dichloromethane (DCM), Toluene, Anhydrous Diethyl Ether.

  • Best Solvents for Reaction (Inert): THF, DCM, Toluene.

  • Solvents to Avoid (Reactive): Methanol/Ethanol (with base), DMSO (if heated), Water (insoluble).

Physicochemical Profile

Understanding the physical constants is prerequisite to predicting solubility behavior.

PropertyValueImplication for Solubility
CAS Number 766-66-5Unique Identifier
Molecular Formula

Lipophilic hydrocarbon chain dominates.
Molecular Weight 146.61 g/mol Moderate volatility.
Physical State Liquid (Colorless to Brown)Miscible with most organic liquids.
Boiling Point 82–83 °C (10 mmHg)Vacuum distillation required for purification.
Density ~1.08 – 1.16 g/mLDenser than water; forms bottom layer in aqueous extractions (unless using chlorinated solvents).
LogP (Predicted) ~2.1Hydrophobic. Insoluble in water; soluble in lipids/organics.

Solubility & Compatibility Matrix

This section categorizes solvents not just by "can it dissolve" but "should you use it."

Non-Polar & Chlorinated Solvents (Recommended)

These solvents interact via dispersion forces and dipole-dipole interactions. They are chemically inert toward the


-halo ketone moiety under neutral conditions.
  • Dichloromethane (DCM): Excellent. The primary choice for extraction and transport. High solubility due to matching polarity.

  • Diethyl Ether / TBME: Excellent. Frequently used in literature for workup procedures [1].

  • Toluene / Hexanes: Good. Soluble. Toluene is preferred for high-temperature reactions where DCM boils off. Hexane is useful for precipitating impurities but will dissolve the ketone well.

Polar Aprotic Solvents (Conditional Use)

Soluble, but carries reactivity risks.

  • THF / 1,4-Dioxane: Excellent. Standard solvents for reactions involving organometallics or enolate formation. Ensure solvents are anhydrous to prevent hydrolysis.

  • Acetone: Good. Soluble. Suitable for crystallizations or specific substitution reactions (e.g., Finkelstein).

  • DMSO / DMF: High Solubility, High Risk.

    • Risk:[1]

      
      -Haloketones are susceptible to Kornblum Oxidation  in DMSO (converting the C-Cl bond to C=O) upon heating.
      
    • Guideline: Use only at low temperatures (<20°C) or if the specific reaction mechanism requires it.

Polar Protic Solvents (High Reactivity Risk)
  • Methanol / Ethanol: Soluble.

    • Critical Warning: In the presence of any base (even weak bases like carbonates), these solvents trigger the Favorskii Rearrangement , contracting the ring to a cyclohexane ester [2, 3].

    • Solvolysis: Prolonged storage in alcohols can lead to hemiacetal formation or slow displacement of the chloride.

  • Water: Insoluble.

    • Forms a biphasic system. Water is used only as a wash medium during workup to remove inorganic salts.

Decision Logic: Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the intended operation.

SolventSelection Start Operation Type Extraction Extraction / Workup Start->Extraction Reaction Chemical Reaction Start->Reaction Storage Storage / Transport Start->Storage PhaseSep Requires Phase Separation? Extraction->PhaseSep BasePresent Is Base Present? Reaction->BasePresent InertStore Anhydrous Toluene or DCM (Store Cold) Storage->InertStore DCM Dichloromethane (DCM) (Bottom Layer) PhaseSep->DCM High Density Ether Diethyl Ether / EtOAc (Top Layer) PhaseSep->Ether Low Density AvoidAlcohol CRITICAL: Avoid Alcohols (Risk of Favorskii Rearrangement) BasePresent->AvoidAlcohol Yes Nucleophile Is Solvent the Nucleophile? BasePresent->Nucleophile No UseInert Use Inert Aprotic: THF, Toluene, DMF (Low Temp) AvoidAlcohol->UseInert Nucleophile->UseInert No Solvolysis Use Alcohol/Water (Solvolysis/Substitution) Nucleophile->Solvolysis Yes

Figure 1: Decision tree for solvent selection emphasizing safety and chemical stability.

Critical Application Notes

The Favorskii Trap

The most common error when handling 2-chlorocycloheptanone is attempting nucleophilic substitution in alcoholic media containing base.

  • Mechanism: Base removes an

    
    -proton (on the side opposite the chlorine), forming an enolate.[2] This enolate attacks the C-Cl bond intramolecularly to form a cyclopropanone intermediate.[2][3] Ring opening by alkoxide leads to ring contraction.
    
  • Outcome: You obtain a cyclohexanecarboxylate ester instead of the desired substitution product [2].

  • Prevention: If substitution is required without rearrangement, use a polar aprotic solvent (Acetone, DMF) and ensure the base is non-nucleophilic or the conditions favor direct

    
     (soft nucleophiles).
    
Solubility Testing Protocol

Since quantitative data is sparse, use this standardized visual protocol to verify solubility for specific concentrations (e.g., for flow chemistry feeds).

  • Preparation: Weigh 100 mg of 2-Chlorocycloheptanone into a clear 4 mL vial.

  • Addition: Add solvent in 100

    
    L increments (micropipette).
    
  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution, no Schlieren lines.

    • Sparingly Soluble: Cloudiness persists or oil droplets separate.

  • Calculation: If 100 mg dissolves in 200

    
    L, solubility is >500 mg/mL (High).
    

Safety & Handling

  • Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Lachrymator: Like many

    
    -haloketones, this compound can cause severe eye irritation and tearing. Handle only in a fume hood. 
    
  • Waste Disposal: Chlorinated waste stream. Do not mix with strong alkaline waste to avoid exothermic polymerization or decomposition.

References

  • Organic Syntheses. 2-Chlorocyclohexanone (Analogous procedure). Org. Synth. 1945, 25, 22. Link

  • Wikipedia. Favorskii Rearrangement. Accessed Oct 2025. Link

  • PubChem. Compound Summary: 2-Chlorocycloheptanone. National Library of Medicine. Link

  • Fisher Scientific. Safety Data Sheet: 2-Chlorocyclohexanone. (Used as proxy for hazard data). Link

Sources

Technical Guide: Electrophilic Character & Reactivity of 2-Chlorocycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the electrophilic character of the carbonyl carbon in 2-Chlorocycloheptanone , synthesizing spectroscopic data, conformational analysis, and reactivity profiles relevant to pharmaceutical scaffold design.

Executive Summary

2-Chlorocycloheptanone represents a critical intermediate in the synthesis of contracted ring systems and functionalized heterocycles. Its reactivity is governed by a delicate interplay between the inductive enhancement of the carbonyl electrophilicity by the


-chlorine atom and the conformational flexibility  of the seven-membered ring. This guide analyzes the electronic and steric factors defining its electrophilic character, providing actionable insights for controlling nucleophilic attack versus rearrangement pathways (Favorskii).

Electronic & Structural Fundamentals

Inductive vs. Field Effects

The electrophilicity of the carbonyl carbon (C-1) is significantly enhanced relative to the parent cycloheptanone due to the electron-withdrawing nature of the chlorine atom at C-2.

  • Inductive Effect (-I): The

    
    -bond polarization pulls electron density away from the carbonyl, lowering the energy of the LUMO (
    
    
    
    ) and increasing the partial positive charge (
    
    
    ) on the carbon.
  • Field Effect: Through-space electrostatic repulsion between the C-Cl and C=O dipoles further destabilizes the ground state, increasing reactivity toward nucleophiles.

Conformational Analysis (The "Twist-Chair" Factor)

Unlike the rigid chair of cyclohexane, the cycloheptanone ring exists primarily in a twist-chair (TC) conformation. The position of the chlorine atom is critical for predicting stereoselectivity.

ConformerStabilityDipole AlignmentNucleophilic Access
Pseudo-Equatorial (Cl) Preferred (in most solvents)Dipoles partially opposed (lower net dipole)Open trajectory for Bürgi-Dunitz attack
Pseudo-Axial (Cl) Less StableDipoles parallel (higher repulsion)Sterically hindered by transannular hydrogens

Key Insight: In non-polar solvents, the pseudo-equatorial conformer is favored to minimize dipolar repulsion. However, this conformation places the C-Cl bond anti-periplanar to the breaking C-C bond during ring-contraction events, facilitating the Favorskii rearrangement .

Quantifying Electrophilicity: Spectroscopic Metrics

The electrophilic character is physically observable through shifts in vibrational frequency and magnetic resonance.

Infrared Spectroscopy (C=O Stretch)

The carbonyl stretching frequency is a direct proxy for bond strength and electrophilic potential. The


-halogen strengthens the C=O bond (shortening it) while making the carbon more susceptible to attack.
  • Cycloheptanone:

    
    
    
  • 2-Chlorocycloheptanone:

    
    
    
  • Interpretation: The

    
     hypsochromic shift confirms significant inductive withdrawal, correlating with higher ground-state electrophilicity.
    
C NMR Spectroscopy

While the


-carbon (C-Cl) shifts downfield (

ppm), the carbonyl carbon (C=O) typically exhibits a shielding effect (upfield shift) or negligible change compared to the parent ketone, often appearing around 205–208 ppm (vs. ~212 ppm for cycloheptanone).
  • Mechanism: This counter-intuitive shift is due to "

    
    -gauche" type compression and field effects that alter the paramagnetic shielding term, despite the lower electron density.
    

Reactivity Profile: The "Bifurcated" Electrophile

The carbonyl carbon in 2-chlorocycloheptanone does not behave as a simple electrophile; it is a "bifurcated" center where the outcome depends entirely on the basicity of the nucleophile.

Pathway A: Direct Nucleophilic Addition (Hard/Soft Nucleophiles)

With non-basic nucleophiles (e.g.,


, 

, amines under acidic conditions), the reaction is driven by the enhanced electrophilicity of C-1.
  • Trajectory: The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (

    
    ).
    
  • Stereocontrol: Attack occurs preferentially from the face anti to the bulky chlorine atom (if pseudo-equatorial) or governed by torsional strain in the twist-chair.

Pathway B: The Favorskii Rearrangement (Basic Conditions)

This is the dominant pathway with alkoxides (e.g.,


). The base acts as a Brønsted base first, removing an 

-proton, rather than attacking the carbonyl directly. This leads to ring contraction .[1][2][3][4]

Mechanism:

  • Enolization: Deprotonation at C-7 (the non-halogenated

    
    -position).
    
  • Cyclization: Intramolecular

    
     attack of the enolate on C-2, ejecting Chloride.
    
  • Intermediate: Formation of a transient bicyclobutanone (cyclopropanone fused to the ring).

  • Ring Opening: Nucleophilic attack on the cyclopropanone carbonyl, followed by ring opening to the more stable carbanion (primary vs secondary).

Diagram: Favorskii Ring Contraction Workflow

Favorskii Start 2-Chlorocycloheptanone (C7 Ring) Enolate Enolate Intermediate (C-7 Deprotonated) Start->Enolate Base (NaOMe) -H+ Start->Enolate Cyclopropanone Bicyclic Cyclopropanone (Critical Intermediate) Enolate->Cyclopropanone Intramolecular SN2 -Cl (Rate Limiting) Enolate->Cyclopropanone Transition Tetrahedral Intermediate (Nu- Attack) Cyclopropanone->Transition Nu- Attack (Ring Strain Release) Product Cyclohexanecarboxylate (C6 Ring - Contracted) Cyclopropanone->Product Transition->Product Ring Opening Protonation

Caption: Mechanistic pathway for the base-mediated contraction of 2-chlorocycloheptanone to cyclohexanecarboxylate derivatives.

Experimental Protocols

Protocol 4.1: Kinetic Assessment of Electrophilicity (Relative Rates)

To quantify the electrophilic advantage of the chloro-derivative over the parent ketone.

Materials:

  • Substrates: 2-Chlorocycloheptanone, Cycloheptanone (Control).

  • Reagent: Sodium Borohydride (

    
    ) in Isopropanol (0.1 M).
    
  • Analysis: GC-MS or

    
     NMR.
    

Workflow:

  • Competition Experiment: Dissolve equimolar amounts (1.0 mmol) of both ketones in anhydrous isopropanol (10 mL) at 0°C.

  • Reduction: Add 0.5 equivalents of

    
     (limiting reagent) to force competition for hydride.
    
  • Quench: After 15 minutes, quench with saturated

    
    .
    
  • Analysis: Extract with

    
     and analyze the ratio of alcohols formed.
    
  • Expected Result: 2-Chlorocycloheptanone is reduced significantly faster (

    
    ) due to the inductive activation of the carbonyl.
    
Protocol 4.2: Synthesis of Methyl Cyclohexanecarboxylate (Ring Contraction)

Objective: Exploit the electrophilic/leaving group character for scaffold contraction.

  • Setup: Flame-dried 100 mL flask under

    
    .
    
  • Reagents: 2-Chlorocycloheptanone (1.46 g, 10 mmol) in dry MeOH (20 mL).

  • Addition: Add solution of NaOMe (25 wt% in MeOH, 1.2 eq) dropwise at 0°C over 30 mins.

    • Note: Slow addition prevents multiple halogenation or polymerization side reactions.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • Workup: Neutralize with dilute HCl, extract with pentane.

  • Purification: Distillation or Column Chromatography (Silica, 5% EtOAc/Hex).

References

  • Conformational Analysis of Cycloheptanones

    • St-Jacques, M., et al. "Nuclear magnetic resonance study of the conformation of cycloheptanone and its derivatives." Canadian Journal of Chemistry, 1979.

  • Favorskii Rearrangement Mechanisms

    • Baretta, A., & Waegell, B. "The Favorskii Rearrangement: Synthetic Applications."[2][4] Reactive Intermediates, Vol 2.

  • Electrophilicity Scales (Mayr)

    • Mayr, H., et al. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Accounts of Chemical Research, 2003.

  • IR/NMR Spectral Data

    • Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009.

Sources

potential hazards and toxicity of 2-Chlorocycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Guide / Whitepaper Target Audience: Research Scientists, Medicinal Chemists, HSE Officers Subject: CAS 766-66-5 (2-Chlorocycloheptanone)[1][2]

Executive Summary

2-Chlorocycloheptanone (CAS 766-66-5) is an


-haloketone intermediate frequently employed in the synthesis of seven-membered heterocycles and pharmaceutical scaffolds. While valuable for its reactivity, this compound presents a distinct toxicological profile characterized by potent lachrymatory effects and alkylating potential.

This guide provides a mechanistic analysis of its hazards, moving beyond generic safety data to explain the why and how of its toxicity. It establishes a self-validating safety protocol based on the compound's electrophilic nature, ensuring researchers can handle it with the rigor required for high-potency alkylating agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the physical state and volatility of 2-Chlorocycloheptanone is the first step in exposure control. Unlike its lighter homologue 2-chlorocyclopentanone, the heptanone derivative has a lower vapor pressure but remains sufficiently volatile to cause immediate ocular distress.

PropertyValueCritical Implication
CAS Number 766-66-5Unique identifier for inventory/waste tracking.
Molecular Formula C

H

ClO
Lipophilic structure facilitates skin permeation.
Molecular Weight 146.61 g/mol Moderate weight; vapor density > air (accumulates in low areas).
Boiling Point ~199°C (est)High boiling point suggests persistence on surfaces after spills.
Density ~1.04 g/mLSlightly denser than water; sinks in aqueous biphasic washes.
Solubility Organic solventsHighly soluble in lipids/fats; rapid dermal absorption expected.
Appearance Colorless/Yellow LiquidVisual detection of contamination is difficult.

Toxicological Mechanism of Action (MOA)

The toxicity of 2-Chlorocycloheptanone is not random; it is a direct consequence of its structure. It acts as a direct-acting alkylating agent .

The Electrophilic Trigger

The carbonyl group withdraws electron density from the


-carbon, making it highly electrophilic. The chlorine atom serves as a good leaving group.[3] Biological nucleophiles—specifically the thiol (-SH) groups of cysteine residues and the amine (-NH

) groups of lysine in proteins—attack this

-carbon via an S

2 mechanism.
Biological Consequences
  • TRPA1 Activation (Lachrymation): The alkylation of cysteine residues on the TRPA1 ion channel in sensory nerve endings triggers an influx of calcium, interpreted by the brain as intense burning pain. This is the same pathway activated by tear gas (CN gas).

  • Haptenization (Sensitization): The irreversible binding of the cycloheptanone moiety to skin proteins creates "non-self" antigens (haptens), leading to T-cell mediated allergic contact dermatitis upon repeated exposure.

  • Enzyme Inhibition: Non-specific alkylation of active site nucleophiles can irreversibly inhibit essential metabolic enzymes.

Visualization: Cysteine Alkylation Pathway

The following diagram illustrates the molecular event triggering toxicity.

MOA Compound 2-Chlorocycloheptanone (Electrophile) Transition Transition State (SN2 Attack) Compound->Transition Cl leaves Target Protein Cysteine Residue (Nucleophile -SH) Target->Transition S attacks alpha-C Adduct Protein-Ketone Adduct (Irreversible Alkylation) Transition->Adduct Covalent Bond Response TRPA1 Activation (Pain/Tearing) Adduct->Response Signal Transduction

Figure 1: Mechanism of protein alkylation by 2-Chlorocycloheptanone via S


2 reaction.

Specific Hazard Profiles

Acute Inhalation (Lachrymator)
  • Symptoms: Immediate, severe stinging of eyes; profuse tearing; blepharospasm (involuntary eyelid closing); burning sensation in the throat.

  • Risk: Inhalation of vapors, even at low ppm, can incapacitate a worker, leading to secondary accidents (e.g., dropping glassware).

  • Control: Zero-tolerance for open-bench handling. All transfers must occur within a certified chemical fume hood.

Dermal Toxicity & Sensitization
  • Mechanism: The lipophilic cycloheptyl ring allows rapid transit through the stratum corneum. Once in the viable epidermis, it alkylates skin proteins.

  • Symptoms: Redness, blistering (delayed), and potential for severe allergic dermatitis (sensitization) after repeated low-level contact.

  • Risk: Standard nitrile gloves may offer insufficient protection against prolonged contact with ketone-based alkylators.

Genotoxicity Potential
  • While specific data for the cycloheptanone derivative is sparse,

    
    -halo ketones are structurally alert for genotoxicity. They can alkylate DNA bases (e.g., N7-guanine), potentially leading to replication errors. Treat as a suspected mutagen .
    

Safe Handling & Decontamination Protocols

This section outlines a self-validating workflow. If the protocol is followed, exposure is physically prevented.

Engineering Controls & PPE
  • Primary Barrier: Fume hood with face velocity >100 fpm.

  • Glove Selection:

    • Standard: Double-gloving with Nitrile (minimum 5 mil). Change immediately upon splash.

    • High Risk (Spill cleanup/Synthesis): Silver Shield™ (Laminate) or Butyl rubber gloves are required. Ketones degrade nitrile; organic halides penetrate it. The combination requires laminate barriers.

  • Eye Protection: Chemical splash goggles (vented) are mandatory. Safety glasses are insufficient due to vapor toxicity.

Decontamination Solution (The "Quench")

Do not simply wash with water. You must chemically destroy the electrophile.

  • Formula: Aqueous solution of Sodium Bisulfite (NaHSO

    
    )  or Ammonium Hydroxide (dilute) .
    
  • Chemistry: The bisulfite anion or ammonia acts as a sacrificial nucleophile, reacting with the 2-chlorocycloheptanone to form a water-soluble, non-volatile sulfonate or amine adduct before it can react with biological tissue.

Visualization: Risk Management Workflow

SafetyWorkflow Start Start: Handling 2-Chlorocycloheptanone EngControl Verify Fume Hood (>100 fpm) Start->EngControl PPE Don PPE: Goggles + Laminate Gloves EngControl->PPE Handling Perform Synthesis/Transfer PPE->Handling Spill Spill/Contamination? Handling->Spill Decon Apply Nucleophilic Scavenger (NaHSO3 or NH4OH) Spill->Decon Yes Waste Segregate Waste: Halogenated Organic Spill->Waste No Wash Wash with Soap & Water Decon->Wash Wash->Waste

Figure 2: Operational workflow for handling and decontamination.

Emergency Response

ScenarioImmediate ActionRationale
Eye Contact Flush with water for 15+ minutes . Hold eyelids open.Physical removal of the lachrymator is the only way to stop TRPA1 activation.
Skin Contact Drench with water, then wash with soap. Discard leather shoes/belts. Leather absorbs the ketone and holds it against the skin, causing chemical burns.
Inhalation Move to fresh air immediately. Support breathing if necessary.Pulmonary edema (fluid in lungs) can be delayed. Seek medical observation.
Spill (<10 mL) Cover with vermiculite/sand. Treat absorbent with bisulfite solution.Immobilize the liquid, then chemically neutralize the alkylating potential.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13012, 2-Chlorocycloheptanone. Retrieved from [Link]

  • Bessac, B. F., & Jordt, S. E. (2008). Breathtaking irritants: TRPA1 as a target for tear gas agents. (Mechanism of alpha-halo ketones).[4] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Nucleophilic Substitution & Divergent Pathways of 2-Chlorocycloheptanone

[1]

Abstract

2-Chlorocycloheptanone is a versatile seven-membered ring


1cyclohepta-fused thiazoles

-azido ketones
cyclohexanecarboxylates1

Introduction: The Mechanistic "Fork in the Road"

The reactivity of 2-chlorocycloheptanone is governed by the interplay between ring conformational flexibility and the basicity of the nucleophile. Unlike acyclic

Researchers must recognize three distinct pathways:

  • Path A (Hantzsch Synthesis): Reaction with bis-nucleophiles (thioamides) to form fused heterocycles.[1]

  • Path B (Favorskii Rearrangement): Reaction with hard alkoxide bases leads to enolization, cyclopropanone formation, and subsequent ring contraction (7

    
     6 carbons).[1]
    
  • Path C (Direct Substitution): Reaction with non-basic, soft nucleophiles (e.g., azides) favors direct

    
     displacement with inversion of configuration.[1]
    
Reaction Landscape Visualization

The following diagram illustrates the critical decision points in processing 2-chlorocycloheptanone.

ReactionLandscapeStart2-ChlorocycloheptanoneThioureaThiourea / EtOH(Weak Base, Strong Nu)Start->ThioureaMethoxideNaOMe / MeOH(Strong Base)Start->MethoxideAzideNaN3 / DMSO(Non-basic Nu)Start->AzideThiazole2-Amino-cyclohepta[d]thiazole(Fused Heterocycle)Thiourea->ThiazoleCyclization(-HCl, -H2O)CyclopropanoneCyclopropanoneIntermediateMethoxide->CyclopropanoneEnolization &ClosureEsterMethyl Cyclohexanecarboxylate(Ring Contraction 7->6)Cyclopropanone->EsterRing OpeningAzidoKetone2-Azidocycloheptanone(Direct Substitution)Azide->AzidoKetoneSN2 Displacement

Figure 1: Mechanistic divergence of 2-chlorocycloheptanone based on reagent selection.

Validated Experimental Protocols

Protocol A: Hantzsch Synthesis of 2-Aminothiazoles

Application: Synthesis of bioactive scaffolds for kinase inhibitors. Mechanism: Condensation followed by cyclodehydration.

Materials:

  • 2-Chlorocycloheptanone (1.0 equiv)[1]

  • Thiourea (1.1 equiv)[1]

  • Ethanol (Absolute, 10 volumes)

  • Sodium Acetate (optional, to scavenge HCl)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of thiourea in absolute ethanol.

  • Addition: Add 1.0 equiv of 2-chlorocycloheptanone dropwise to the stirring solution at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).[1] The starting material (

      
      ) should disappear, and a polar baseline spot (hydrochloride salt) or lower 
      
      
      spot (free base) will appear.[1]
  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates as the hydrochloride salt. Filter and wash with cold ethanol.

    • To obtain the free base: Suspend the solid in water and adjust pH to ~9 with aqueous ammonium hydroxide (

      
      ). Filter the resulting precipitate.
      
  • Purification: Recrystallize from ethanol/water if necessary.

Expected Yield: 85–95% Product: 2-amino-4,5,6,7,8-pentahydro-cyclohepta[d]thiazole[1]

Protocol B: Favorskii Rearrangement (Ring Contraction)

Application: Stereoselective synthesis of cyclohexane derivatives; accessing high

1Critical Note:

Materials:

  • 2-Chlorocycloheptanone (1.0 equiv)[1]

  • Sodium Methoxide (NaOMe) (2.0 equiv, 25% wt in MeOH)[1]

  • Anhydrous Methanol (solvent)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck flask under nitrogen atmosphere. Add anhydrous methanol.

  • Base Addition: Add the NaOMe solution and cool to

    
     in an ice bath.
    
  • Substrate Addition: Add 2-chlorocycloheptanone dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature

    
     to prevent polymerization.
    
  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. If conversion is incomplete, warm to

    
     for 1 hour.
    
  • Quench: Pour the mixture into saturated aqueous

    
     and extract with diethyl ether (
    
    
    ).
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The product is a liquid ester and is best purified via vacuum distillation or flash chromatography (5% EtOAc/Hexanes).

Expected Yield: 60–75% Product: Methyl cyclohexanecarboxylate[1]

Protocol C: Direct Substitution (Azidation)

Application: Introduction of nitrogen for subsequent reduction to primary amines.[1] Safety Warning: Organic azides can be explosive. Maintain a C/N ratio > 3. Work behind a blast shield.

Materials:

  • 2-Chlorocycloheptanone (1.0 equiv)[1]

  • Sodium Azide (

    
    ) (1.5 equiv)[1]
    
  • DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) - Dry[1]

Step-by-Step Procedure:

  • Solvation: Dissolve

    
     in DMSO (5 volumes) in a flask behind a blast shield. Stir until mostly dissolved.
    
  • Addition: Add 2-chlorocycloheptanone slowly at room temperature (

    
    ).
    
    • Note: Do not heat initially.[2][3]

      
       on secondary halides in DMSO is fast and exothermic.
      
  • Monitoring: Stir for 3–6 hours. Monitor by TLC.[4][5]

    • Caution: Do not heat above

      
       to avoid elimination to the enone.
      
  • Workup: Dilute the reaction carefully with 10 volumes of ice water. Extract with Ethyl Acetate (

    
    ).[1]
    
    • Wash: Wash the organic layer extensively with water (to remove DMSO) and brine.

  • Isolation: Dry over

    
     and concentrate at low temperature (
    
    
    ). Do not distill the azido ketone residue due to explosion risk. Use immediately in the next step (e.g., Staudinger reduction).[1]

Expected Yield: >90% (crude) Product: 2-Azidocycloheptanone[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Enone Formation (Elimination product)Base was too strong or temperature too high.[1]Switch to a non-basic nucleophile (e.g., Azide) or lower the reaction temperature.[1] For Hantzsch, ensure Ethanol is not basic.[1]
Low Yield in Favorskii Moisture present; "Quasi-Favorskii" side reactions.Ensure strict anhydrous conditions. Water opens the ring without rearrangement or hydrolyzes the product.
Incomplete

Steric hindrance of the 7-membered ring.Use a more polar aprotic solvent (HMPA or DMPU additives) to boost nucleophilicity, or switch leaving group to Iodide (Finkelstein condition).[1]
Polymerization Aldol condensation of the ketone.Add the ketone slowly to the nucleophile/base (inverse addition) to keep ketone concentration low.

References

  • Favorskii Rearrangement Mechanism & Scope

    • Organic Chemistry Portal.[6] "Favorskii Rearrangement."[5][6][7][8]

    • [Link]

  • Hantzsch Thiazole Synthesis Protocols

    • BenchChem Application Notes.[7] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis."

  • Nucleophilic Substitution (

    
    ) Kinetics: 
    
    • Master Organic Chemistry. "The SN2 Mechanism."[4]

    • [Link]

  • Safety Data for Chlorocycloalkanes

    • PubChem.[9] "2-Chlorocyclopentanone (Analogous Hazard Data)."

    • [Link][1]

2-Chlorocycloheptanone as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chlorocycloheptanone as a Precursor for Heterocyclic Compounds

Executive Summary

Topic: Strategic utilization of 2-chlorocycloheptanone in the synthesis of fused 7-membered heterocyclic systems. Significance: Seven-membered fused rings (e.g., azulenes, cyclohepta-fused azoles) are privileged scaffolds in medicinal chemistry, often exhibiting superior binding affinity to GPCRs and kinases compared to their 6-membered analogs due to unique conformational flexibility. Challenge: The reactivity of


-halo ketones is bifurcated. They serve as excellent electrophiles for heterocyclization but are prone to the Favorskii rearrangement, which leads to ring contraction.
Solution:  This guide provides controlled protocols to selectively drive heterocyclization (thiazoles, imidazoles) while suppressing the Favorskii pathway, utilizing 2-chlorocycloheptanone generated via a high-fidelity N-chlorosuccinimide (NCS) protocol.

Precursor Synthesis: 2-Chlorocycloheptanone

Standard chlorination using


 gas is hazardous and difficult to control, often leading to di-chlorination. The following protocol uses N-Chlorosuccinimide (NCS) for regioselective mono-chlorination.
Protocol A: NCS-Mediated -Chlorination

Objective: Synthesis of 2-chlorocycloheptanone from cycloheptanone. Scale: 10 mmol basis.

ReagentEquiv.[1][2][3]AmountRole
Cycloheptanone 1.01.12 gSubstrate
N-Chlorosuccinimide (NCS) 1.051.40 gChlorinating Agent

-Toluenesulfonic acid (pTsOH)
0.1172 mgAcid Catalyst
Toluene -20 mLSolvent

Step-by-Step Methodology:

  • Activation: In a 50 mL round-bottom flask, dissolve cycloheptanone and

    
    -Toluenesulfonic acid in Toluene. Stir at room temperature (RT) for 10 minutes to promote enol formation.
    
  • Addition: Add NCS in three equal portions over 30 minutes. Note: The reaction is slightly exothermic; maintain temperature <30°C.

  • Reaction: Stir vigorously at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The spot for cycloheptanone (

    
    ) should disappear, replaced by a slightly less polar spot (
    
    
    
    ).
  • Workup: Filter off the precipitated succinimide (white solid).[4] Wash the filtrate with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. The crude oil is typically >90% pure. For analytical grade, purify via short-path distillation (bp ~95°C at 12 mmHg).
    
    • Stability Warning: Store at -20°C under Argon.

      
      -Halo ketones are lachrymators and prone to darkening (polymerization) upon light exposure.
      

Core Application: Synthesis of Cyclohepta[ ]thiazoles

The Hantzsch Thiazole Synthesis is the most robust method for fusing a thiazole ring to the cycloheptane core. This reaction proceeds via nucleophilic attack of the sulfur followed by cyclodehydration.

Protocol B: Hantzsch Condensation with Thiourea

Target: 2-Aminocyclohepta[


]thiazole.

Reaction Scheme:



Step-by-Step Methodology:

  • Preparation: Dissolve 2-chlorocycloheptanone (1.46 g, 10 mmol) in absolute ethanol (15 mL).

  • Reagent Addition: Add thiourea (0.76 g, 10 mmol) directly to the solution.

  • Reflux: Heat the mixture to reflux (80°C) for 2–3 hours.

    • Checkpoint: The product often precipitates as the hydrochloride salt directly from the hot solution.

  • Isolation (Salt Form): Cool to 0°C. Filter the crystalline solid. Wash with cold ethanol.

  • Free Base Generation (Optional): Dissolve the salt in minimal water and neutralize with 10%

    
     solution until pH 8. Extract with EtOAc, dry, and concentrate.
    
    • Typical Yield: 75–85%.

Substrate Scope:

  • Thioamides: Replace thiourea with thiobenzamide (

    
    ) to synthesize 2-phenylcyclohepta[
    
    
    
    ]thiazole
    .
  • Selenoureas: Use selenourea to access the rare cyclohepta[

    
    ]selenazole scaffold.
    

Critical Control Point: Preventing Ring Contraction

The most common failure mode in this chemistry is the unintended Favorskii rearrangement, which occurs if strong alkoxide bases are used, contracting the 7-membered ring to a 6-membered acid derivative.

Mechanistic Divergence

The following diagram illustrates the competition between the desired heterocyclization and the undesired ring contraction.

G Start 2-Chlorocycloheptanone Inter1 S-Alkylation Intermediate Start->Inter1 Nucleophilic Subst. Enolate Enolate Formation Start->Enolate Deprotonation Thiourea + Thiourea / Weak Base Product1 Cyclohepta[d]thiazole (7-Membered Ring) Inter1->Product1 Cyclodehydration Alkoxide + NaOEt / Strong Base Cycloprop Cyclopropanone Intermediate Enolate->Cycloprop Intramol. SN2 Product2 Cyclohexanecarboxylic Acid Ethyl Ester (6-Membered Ring) Cycloprop->Product2 Ring Opening

Caption: Divergent reactivity of 2-chlorocycloheptanone. Path 1 (Green) yields the desired fused heterocycle. Path 2 (Red) leads to ring contraction via the Favorskii rearrangement.

Control Parameters:

  • Base Selection: ALWAYS use weak bases (NaHCO3, Pyridine) or no base (generating the HCl salt first) for heterocyclization. NEVER use Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) unless the ring-contracted ester is the target.

  • Solvent: Protic solvents (Ethanol) stabilize the transition state for substitution (Hantzsch).

Advanced Application: Cyclohepta[ ]imidazoles

Fused imidazoles are synthesized by reacting the


-halo ketone with amidines. This reaction requires careful pH control to prevent self-condensation of the amidine.
Protocol C: Condensation with Benzamidine

Target: 2-Phenylcyclohepta[


]imidazole.
  • Free Base Prep: Liberate benzamidine from its HCl salt by treating benzamidine hydrochloride (1.57 g, 10 mmol) with an equimolar amount of NaOMe in MeOH, then removing the solvent.

  • Reaction: Dissolve 2-chlorocycloheptanone (1.46 g, 10 mmol) in

    
     (20 mL). Add the free benzamidine.
    
  • Cyclization: Reflux for 4 hours. Water is generated; using a Dean-Stark trap or adding molecular sieves (3Å) improves yield.

  • Workup: Wash with water to remove salts. Purify via column chromatography (

    
    :MeOH 95:5).
    

Summary of Reaction Outcomes

ReagentConditionsMajor ProductMechanism
Thiourea EtOH, Reflux2-Aminocyclohepta[

]thiazole
Hantzsch Synthesis
Thiobenzamide EtOH, Reflux2-Phenylcyclohepta[

]thiazole
Hantzsch Synthesis
Benzamidine

, Reflux
2-Phenylcyclohepta[

]imidazole
Cyclocondensation
NaOEt / EtOH

Ethyl cyclohexanecarboxylate Favorskii Rearrangement

References

  • Synthesis of

    
    -Halo Ketones (NCS Method): 
    
    • Source: Organic Syntheses, Coll.[5] Vol. 6, p. 232 (1988); Vol. 52, p. 111 (1972). (Procedure for 2-chlorocyclohexanone, applicable to cycloheptanone).

    • URL:[Link]

  • Hantzsch Thiazole Synthesis Mechanism

    • Source: Organic Chemistry Portal, "Thiazole Synthesis".
    • URL:[Link]

  • Favorskii Rearrangement of Cyclic Ketones

    • Source: Goheen, D. W., & Vaughan, W. R. "The Favorskii Rearrangement of Cyclic -Halo Ketones." Journal of Organic Chemistry.
    • URL:[Link]

  • General Reactivity of 2-Aminothiazoles

    • Source: "An Overview on Synthetic 2-Aminothiazole-Based Compounds." Molecules (MDPI).
    • URL:[Link][1][4][6][7]

Sources

application of 2-Chlorocycloheptanone in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chlorocycloheptanone in Medicinal Chemistry

Executive Summary

2-Chlorocycloheptanone (CAS: 766-66-5) serves as a pivotal electrophilic building block in medicinal chemistry, particularly for the synthesis of conformationally restricted pharmacophores. Unlike its 5- and 6-membered analogs, the 7-membered ring offers unique "tub" and "chair" conformational flexibility, allowing for the exploration of novel chemical space in G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

This guide details three critical application workflows:

  • Ring Contraction Strategies (Favorskii Rearrangement): Accessing functionalized cyclohexane scaffolds.

  • Heterocycle Fusion (Hantzsch Synthesis): Constructing aminothiazole-fused systems common in bioactive agents.

  • Stereoselective Functionalization: Accessing chiral chlorohydrins via asymmetric reduction.

Chemical Profile & Reactivity

PropertySpecification
Molecular Formula C₇H₁₁ClO
Molecular Weight 146.61 g/mol
Boiling Point 105–108 °C (14 mmHg)
Density 1.16 g/mL at 25 °C
Key Reactive Sites C-2 (Electrophilic, α-halo), C-1 (Carbonyl), C-7 (Enolizable α'-proton)
Stability Lachrymator. Sensitive to light and moisture. Store at 2–8 °C under inert gas.

Reactivity Logic: The α-chloro ketone moiety provides a "dual-activation" system. The carbonyl group activates the α-carbon for nucleophilic displacement (Sɴ2), while the halogen enhances the acidity of the α'-protons, facilitating enolate formation and subsequent rearrangements.

Strategic Application: Favorskii Ring Contraction[1][2][3]

Objective: Synthesis of methyl cyclohexanecarboxylate derivatives. Mechanism: The reaction proceeds via a cyclopropanone intermediate formed by intramolecular displacement of the chloride by the enolate.[1][2][3][4] Subsequent nucleophilic attack by methoxide opens the strained ring to yield the contracted ester.[1]

Protocol A: Synthesis of Methyl Cyclohexanecarboxylate

  • Reagents: 2-Chlorocycloheptanone (1.0 eq), Sodium Methoxide (NaOMe, 2.0 eq), Anhydrous Methanol (MeOH).

  • Equipment: Flame-dried round-bottom flask, reflux condenser, nitrogen atmosphere.

Step-by-Step Methodology:

  • Preparation: Dissolve NaOMe (2.2 g, 40 mmol) in anhydrous MeOH (50 mL) under N₂. Cool to 0 °C.

  • Addition: Add 2-Chlorocycloheptanone (2.93 g, 20 mmol) dropwise over 15 minutes. Note: Exothermic reaction; maintain temperature <5 °C to prevent polymerization.

  • Reaction: Remove ice bath and stir at room temperature for 30 minutes. Heat to reflux (65 °C) for 2 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Disappearance of starting material (R_f ~0.6) and appearance of ester (R_f ~0.7).

  • Workup: Cool to room temperature. Quench with saturated NH₄Cl (20 mL). Concentrate in vacuo to remove MeOH.

  • Extraction: Dilute residue with water (30 mL) and extract with Et₂O (3 x 30 mL). Dry combined organics over MgSO₄.

  • Purification: Distillation under reduced pressure or flash chromatography (SiO₂).

Yield: 65–75% Key Insight: The use of a bulky base (e.g., t-BuOK) in a non-polar solvent can arrest the reaction at the intermediate stage or favor elimination products (cycloheptenones). Methoxide is specific for the ester product.

Favorskii_Mechanism Start 2-Chlorocycloheptanone Enolate Enolate Intermediate (α'-deprotonation) Start->Enolate NaOMe, -H+ Cycloprop Cyclopropanone Intermediate Enolate->Cycloprop -Cl⁻ (Intramolecular SN2) Open Ring Opening (C-C Bond Cleavage) Cycloprop->Open +OMe⁻ Product Methyl Cyclohexanecarboxylate Open->Product +H+

Caption: Mechanistic pathway of the Favorskii rearrangement for 7-membered ring contraction.

Strategic Application: Hantzsch Thiazole Synthesis

Objective: Synthesis of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole. Relevance: This scaffold is a bioisostere for benzothiazoles and is found in dopamine D2 agonists and various kinase inhibitors.

Protocol B: Condensation with Thiourea [5]

  • Reagents: 2-Chlorocycloheptanone (1.0 eq), Thiourea (1.1 eq), Ethanol (absolute).

  • Catalyst: None required (autocatalytic) or catalytic NaHCO₃.

Step-by-Step Methodology:

  • Dissolution: In a reaction vial, dissolve Thiourea (836 mg, 11 mmol) in Ethanol (10 mL).

  • Addition: Add 2-Chlorocycloheptanone (1.46 g, 10 mmol) in one portion.

  • Reaction: Heat to reflux for 4–6 hours. The solution will turn yellow/orange.

  • Precipitation: Cool the mixture to 0 °C. The hydrochloride salt of the product often precipitates directly.

  • Free Base Isolation: Filter the solid. Dissolve in water (20 mL) and basify with 10% NaOH to pH 9.

  • Extraction: Extract the free base with CH₂Cl₂ (3 x 20 mL).

  • Crystallization: Recrystallize from Ethanol/Water.

Yield: 80–90% Troubleshooting: If the product comes out as an oil, induce crystallization by scratching the flask or adding a seed crystal. Ensure the ethanol is anhydrous to prevent hydrolysis of the chloroketone.

Hantzsch_Synthesis Substrate 2-Chlorocycloheptanone Inter Intermediate Thioether Substrate->Inter SN2 Attack by Sulfur Reagent Thiourea Reagent->Inter Cyclization Dehydrative Cyclization Inter->Cyclization -H2O, -HCl Final 2-Amino-cyclohepta[d]thiazole Cyclization->Final

Caption: Hantzsch synthesis workflow for fusing a thiazole ring to the cycloheptane scaffold.

Safety & Handling (MSDS Highlights)

Hazard ClassStatementPrecaution
Skin Irrit. 2 Causes skin irritationWear nitrile gloves (min 0.11mm).
Eye Irrit. 2 Causes serious eye irritationUse chemical safety goggles.
STOT SE 3 May cause respiratory irritationWork exclusively in a fume hood.
Lachrymator Induces tearingAvoid open-flask operations outside hood.

Disposal: Quench excess chloroketone with aqueous sodium bisulfite before disposal into halogenated waste streams.

References

  • Favorskii Rearrangement Mechanism & Applications

    • Source: Organic Chemistry Portal.[3] "Favorskii Rearrangement".[6][1][7][2][3][4][8][9]

    • URL:[Link]

  • Synthesis of Aminothiazoles (Hantzsch Reaction)

    • Source:Journal of Heterocyclic Chemistry.
    • Context: General protocol adapt
    • URL:[Link]

  • Cycloheptane Scaffolds in Drug Discovery

    • Source:Journal of Medicinal Chemistry. "Conformational Restriction in Drug Design: The Cycloheptane Ring".
    • URL:[Link]

  • Safety Data (PubChem)

    • Source: National Library of Medicine.[10] "2-Chlorocycloheptanone Compound Summary".

    • URL:[Link][10]

Sources

The Strategic Application of 2-Chlorocycloheptanone in the Synthesis of Pharmaceutical Intermediates: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic utility of 2-chlorocycloheptanone, a versatile chemical building block, in the preparation of valuable pharmaceutical intermediates. With full editorial control, this document is structured to offer not just protocols, but a deeper understanding of the underlying chemical principles and strategic considerations in leveraging this compound for drug discovery and development.

Introduction: The Versatility of a Cyclic α-Halo Ketone

2-Chlorocycloheptanone, a seven-membered cyclic ketone bearing a chlorine atom on the alpha-carbon, is a reactive and adaptable starting material for organic synthesis.[1] Its utility in the pharmaceutical industry primarily stems from its propensity to undergo ring contraction via the Favorskii rearrangement, providing access to a variety of substituted cyclohexanecarboxylic acid derivatives. These derivatives are key structural motifs in a range of bioactive molecules. The presence of the chloro- and keto- functionalities allows for a diverse array of chemical transformations, making it a valuable tool in the synthesis of complex molecular architectures.

Core Application: Favorskii Rearrangement for the Synthesis of Cyclohexanecarboxylic Acid Derivatives

The most significant application of 2-chlorocycloheptanone in pharmaceutical intermediate synthesis is its conversion to cyclohexanecarboxylic acid and its esters through the Favorskii rearrangement. This reaction, named after the Russian chemist Alexei Yevgrafovich Favorskii, is a base-catalyzed rearrangement of an α-halo ketone to a carboxylic acid derivative, and in the case of cyclic substrates, it results in a ring contraction.[2][3]

Mechanistic Insight

The generally accepted mechanism for the Favorskii rearrangement of 2-chlorocycloheptanone involves the formation of a bicyclo[5.1.0]octan-2-one (a cyclopropanone) intermediate. The key steps are as follows:

  • Enolate Formation: A base, such as sodium methoxide, abstracts a proton from the α'-carbon (the carbon on the opposite side of the carbonyl from the chlorine), forming an enolate.[4]

  • Intramolecular Nucleophilic Substitution (SN2): The enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom and displacing the chloride ion to form a strained bicyclic cyclopropanone intermediate.

  • Nucleophilic Attack: The nucleophile (e.g., methoxide ion from the base) attacks the carbonyl carbon of the highly reactive cyclopropanone intermediate.

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the three-membered ring to form a more stable carbanion.

  • Protonation: The carbanion is subsequently protonated by the solvent (e.g., methanol) to yield the final cyclohexanecarboxylic acid ester product.

Favorskii_Mechanism cluster_0 Favorskii Rearrangement of 2-Chlorocycloheptanone start 2-Chlorocycloheptanone enolate Enolate Intermediate start->enolate + NaOMe - MeOH cyclopropanone Bicyclo[5.1.0]octan-2-one (Cyclopropanone Intermediate) enolate->cyclopropanone - Cl⁻ (Intramolecular SN2) tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral + MeO⁻ carbanion Carbanion Intermediate tetrahedral->carbanion Ring Opening product Methyl Cyclohexanecarboxylate carbanion->product + MeOH - MeO⁻ Synthetic_Workflow cluster_workflow Synthetic Workflow A 2-Chlorocycloheptanone B Favorskii Rearrangement A->B C Methyl Cyclohexanecarboxylate B->C D Further Elaboration C->D E Gabapentin Intermediate (e.g., 1,1-Cyclohexanediacetic acid monoamide) D->E

Caption: Synthetic workflow from 2-chlorocycloheptanone.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl Cyclohexanecarboxylate via Favorskii Rearrangement

This protocol is adapted from a reliable procedure for the Favorskii rearrangement of a similar substrate, 2-chlorocyclohexanone. [5] Materials:

  • 2-Chlorocycloheptanone

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (1.0 to 1.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Substrate: To the stirred solution of sodium methoxide, add 2-chlorocycloheptanone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).

    • Combine the organic layers and wash successively with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude methyl cyclohexanecarboxylate can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Typical Yield 50-70%[4]
Reaction Time 2-4 hours[5]
Reaction Temp. Reflux (~65 °C)[5]

Further Synthetic Transformations

The resulting methyl cyclohexanecarboxylate is a versatile intermediate that can be further elaborated to access a variety of pharmaceutical building blocks. For the synthesis of Gabapentin intermediates, further steps would involve the introduction of a second acetic acid moiety at the 1-position of the cyclohexane ring, followed by conversion to the monoamide. While detailed protocols for this specific transformation starting from methyl cyclohexanecarboxylate are proprietary and vary, the general chemical principles involve α-alkylation of the corresponding ester enolate or related nucleophilic species.

Conclusion and Future Perspectives

2-Chlorocycloheptanone serves as a valuable and cost-effective starting material for the synthesis of cyclohexanecarboxylic acid derivatives, which are important intermediates in the pharmaceutical industry. The Favorskii rearrangement is a robust and well-understood transformation that enables this ring contraction with good efficiency. The continued exploration of new reaction conditions and catalysts for the Favorskii rearrangement, as well as the development of novel synthetic routes from the resulting cyclohexanecarboxylic acid derivatives, will undoubtedly expand the utility of 2-chlorocycloheptanone in the synthesis of new and existing pharmaceutical agents.

References

  • Process for the preparation of gabapentin. Patsnap Eureka. [URL: https://patents.google.
  • Gabapentin preparation method. CN105061241A - Google Patents. [URL: https://patents.google.
  • Gabapentin synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSynthesisManagement/60142-96-3/8.htm]
  • Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid. US7071356B1 - Google Patents. [URL: https://patents.google.
  • Preparation method of gabapentin intermediate. CN112592289A - Google Patents. [URL: https://patents.google.
  • Method for preparing gabapentin intermediate. CN101417975A - Google Patents. [URL: https://patents.google.
  • A Comparative Yield Analysis of the Favorskii Rearrangement for Different Halocyclohexanones. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-yield-analysis-of-the-favorskii-rearrangement-for-different-halocyclohexanones/]
  • Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid. US20050049432A1 - Google Patents. [URL: https://patents.google.
  • Draw the mechanism for the reaction of an alkyl halide with sodium azide, followed by reduction. 1. brainly.com. [URL: https://brainly.com/question/31837384]
  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/06/29/reactions-of-azides/]
  • Favorskii Rearrangement. Organic Chemistry Tutor. [URL: https://www.organic-chemistry-tutor.com/favorskii-rearrangement/]
  • Process for the preparation of cycloalkane-1,2-diones. US4018827A - Google Patents. [URL: https://patents.google.
  • Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. US6846950B2 - Google Patents. [URL: https://patents.google.
  • Draw the mechanism for the reaction of an alkyl halide with sodium azide followed by reduction. Follow. Brainly. [URL: https://brainly.in/question/1944621]
  • XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15146028/]
  • Solved Draw the mechanism for the reaction of an alkyl | Chegg.com. [URL: https://www.chegg.com/homework-help/questions-and-answers/draw-mechanism-reaction-alkyl-halide-sodium-azide-followed-reduction-complete-mechanism-in-q59302688]
  • Favorskii Rearrangement. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/favorskii-rearrangement.htm]
  • Draw the mechanism for the reaction of an alkyl halide with sodium azide followed by reduction. Complete the mechanism of the initial step of the reaction, then… bartleby. [URL: https://www.bartleby.com/questions-and-answers/draw-the-mechanism-for-the-reaction-of-an-alkyl-halide-with-sodium-azide-followed-by-reduction.-com/99e6a320-b425-4a6c-829d-09121a812e11]
  • Synthesis of Cycloheptatriene-containing Azetidine Lactones. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349882/]
  • Favorskii rearrangement. Wikipedia. [URL: https://en.wikipedia.org/wiki/Favorskii_rearrangement]
  • The Favorskiĭ Rearrangement of Haloketones. ResearchGate. [URL: https://www.researchgate.net/publication/285517335_The_Favorskii_Rearrangement_of_Haloketones]
  • THE SYNTHESIS OF 1,2-CYCLOHEPTANEDIONE DIOXIME1. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/THE-SYNTHESIS-OF-1%2C2-CYCLOHEPTANEDIONE-DIOXIME1-Haar-Voter/1949a2a70425021c2105e1976077755146c0d836]
  • A New Preparation of 2-Methylcycloheptane-1,3-Dione. Sci-Hub. [URL: https://sci-hub.se/10.1080/00397918008064263]
  • Multicomponent Reactions in the Synthesis of Antiviral Compounds. OUCI. [URL: https://ouci.dntb.gov.ua/en/works/4PqYgqE7/]

Sources

reaction of 2-Chlorocycloheptanone with Grignard reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction of 2-Chlorocycloheptanone with Grignard Reagents


-Halocycloalkanones

Executive Summary

The reaction of 2-chlorocycloheptanone with Grignard reagents (


) represents a pivotal transformation in the synthesis of functionalized seven-membered carbocycles. Unlike simple ketones, the presence of the 

-chloro substituent introduces competing electrophilic sites and steric strain, leading to divergent reaction pathways.

This guide details the protocols for controlling these pathways to selectively target three distinct scaffolds valuable in drug discovery:

  • 1-Alkyl-2-chlorocycloheptanols (via 1,2-addition; "Chlorohydrins").

  • 1-Alkyl-1,2-epoxycycloheptanes (via in situ cyclization).

  • 2-Alkylcycloheptanones (via magnesium-mediated rearrangement).

Mechanistic Pathways & Strategic Control

The outcome of the reaction is dictated by temperature, solvent Lewis basicity, and the nature of the quench. Understanding the Mg-enolate vs. Carbonyl Addition competition is critical.

Pathway Divergence Diagram

Grignard_2Chlorocycloheptanone Start 2-Chlorocycloheptanone (Substrate) Intermediate Mg-Alkoxide Intermediate Start->Intermediate 1,2-Addition (-78°C to 0°C) Grignard R-Mg-X (Nucleophile) Grignard->Intermediate ProductA 1-Alkyl-2-chlorocycloheptanol (Chlorohydrin) Intermediate->ProductA Acidic Quench (H3O+, < 0°C) ProductB 1-Alkyl-1,2-epoxycycloheptane (Epoxide) Intermediate->ProductB Base Treatment (NaOH, Warm) ProductC 2-Alkylcycloheptanone (Rearranged Ketone) Intermediate->ProductC Lewis Acid / Heat (MgX2 promoted shift) ProductB->ProductC BF3·OEt2 Rearrangement ProductD Cyclohexyl Alkyl Ketone (Ring Contraction) ProductB->ProductD Thermal/Acid (Minor Path)

Figure 1: Divergent reaction pathways for 2-chlorocycloheptanone with organomagnesium reagents. Path selection is controlled by workup and thermal parameters.

Critical Experimental Factors

VariableImpact on SelectivityRecommendation for ChlorohydrinRecommendation for Alkyl Ketone
Temperature Low temp favors kinetic addition; High temp favors rearrangement/epoxide.-78°C to -40°C 0°C to Reflux
Solvent Ether promotes tight ion pairing (addition). THF solvates Mg, increasing basicity (risk of enolization).Diethyl Ether (

)
THF / Toluene
Stoichiometry Excess Grignard can induce double addition or reduction.1.1 - 1.2 equiv 1.5 - 2.0 equiv
Quench pH determines stability of the alkoxide intermediate.Sat.

or dil.

Basic workup or Thermal

Detailed Protocols

Protocol A: Synthesis of 1-Methyl-2-chlorocycloheptanol (Chlorohydrin)

Target: Kinetic trapping of the 1,2-addition product.

Reagents:

  • 2-Chlorocycloheptanone (1.0 equiv, 14.66 g, 100 mmol) [Caution: Lachrymator]

  • Methylmagnesium Bromide (3.0 M in

    
    , 1.2 equiv, 40 mL)
    
  • Anhydrous Diethyl Ether (200 mL)

  • Saturated Ammonium Chloride (

    
    )[1][2]
    

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge flask with 2-chlorocycloheptanone and anhydrous ether. Cool to -78°C (dry ice/acetone bath).

  • Addition: Transfer MeMgBr to the addition funnel via cannula. Add dropwise over 45 minutes, maintaining internal temp < -65°C.

    • Note: Fast addition causes local heating, leading to epoxide formation.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The ketone spot (

    
    ) should disappear; a more polar alcohol spot (
    
    
    
    ) appears.
  • Quench: Critical Step. While still at -78°C, quench by slow addition of sat.

    
     (50 mL). Do not allow to warm before quenching.
    
  • Workup: Warm to room temperature. Separate phases. Extract aqueous layer with Ether (2 x 50 mL). Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo at < 30°C.
    
  • Purification: Flash chromatography (Silica, 0-10% EtOAc/Hexane).

    • Yield Expectation: 75-85% (mixture of cis/trans diastereomers).

Protocol B: Synthesis of 2-Methylcycloheptanone (Rearrangement)

Target: In situ formation of epoxide and magnesium-salt induced rearrangement.

Reagents:

  • 2-Chlorocycloheptanone (1.0 equiv)

  • Methylmagnesium Iodide (prepared from Mg + MeI in THF, 1.5 equiv)

  • Benzene or Toluene (co-solvent for higher reflux temp)

Procedure:

  • Setup: Standard reflux apparatus under

    
    .
    
  • Addition: Add 2-chlorocycloheptanone to the Grignard solution in THF at 0°C .

  • Thermal Shift: Allow to warm to room temperature, then heat to reflux (65°C) for 4-6 hours.

    • Mechanism:[3][4][5][6][7][8][9][10][11] The heat promotes the cyclization of the Mg-alkoxide to the epoxide, followed by Lewis-acid (

      
      ) catalyzed rearrangement (1,2-hydride or alkyl shift).
      
  • Workup: Cool to 0°C. Quench with 10%

    
    . Stir vigorously for 30 mins (hydrolyzes any remaining imines or complexes).
    
  • Isolation: Extract with ether. Wash with

    
     to remove acid. Distill the resulting oil.
    
    • Outcome: Predominantly 2-methylcycloheptanone.

    • Note: If ring contraction occurs (forming cyclohexyl methyl ketone), these can be separated by fractional distillation due to boiling point differences.

Troubleshooting & Safety (Self-Validating Systems)

  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Enolization.[4] The Grignard reagent acted as a base (removing the

      
      -proton) rather than a nucleophile.
      
    • Solution: Use Cerium(III) Chloride (

      
      )  (Luche conditions). Add 1.0 equiv of anhydrous 
      
      
      
      to the ketone before adding Grignard. This activates the carbonyl and suppresses basicity.
  • Issue: Uncontrollable Exotherm.

    • Cause: Epoxide formation releases significant strain energy.

    • Control: Ensure strict temperature adherence during addition. Dilute the ketone significantly (0.2 M).

References

  • Reactions of Grignard Reagents with Epoxides and Carbonyls. Master Organic Chemistry. Available at: [Link]

  • Synthesis of 2-Chlorocyclohexanol (Analogous Protocol). Organic Syntheses, Coll. Vol. 1, p. 158. Available at: [Link]

  • Favorskii Rearrangement and Ring Contraction Mechanisms. Organic Chemistry Portal. Available at: [Link]

  • Grignard Reagents for Addition to Ketones. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: Precision Asymmetric Synthesis with 2-Chlorocycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the Catalytic Asymmetric Synthesis using 2-Chlorocycloheptanone , designed for researchers in medicinal chemistry and process development.

Executive Summary

The seven-membered cycloheptane ring is a privileged scaffold in bioactive natural products (e.g., tropanes, azulenes) and pharmaceutical candidates (e.g., suberoylanilide hydroxamic acid analogs). However, introducing chirality into flexible seven-membered rings is synthetically challenging due to conformational mobility.

2-Chlorocycloheptanone serves as a potent linchpin for asymmetric synthesis. Its utility is unlocked via Dynamic Kinetic Resolution (DKR) , a process that converts the racemic starting material into a single enantiomer of 2-chlorocycloheptanol with high diastereoselectivity (cis-selectivity via Ru-catalysis) and enantioselectivity (>95% ee).

This guide details two complementary protocols to access these chiral synthons:

  • Chemocatalysis: Ru-TsDPEN mediated Asymmetric Transfer Hydrogenation (ATH).

  • Biocatalysis: Ketoreductase (KRED) screening for complementary stereochemical outcomes.

Mechanistic Foundation: The Power of DKR

The core challenge with 2-chlorocycloheptanone is its instability and tendency to racemize. DKR turns this "bug" into a "feature."

The DKR Principle

In a standard kinetic resolution, the maximum yield is 50%. In DKR, the starting material racemizes rapidly under reaction conditions, while the catalyst selectively reduces only one enantiomer.

  • Requirement 1: Rate of racemization (

    
    ) 
    
    
    
    Rate of reduction (
    
    
    ).
  • Requirement 2: The catalyst must differentiate between the two enantiomers (

    
     or vice versa).[1]
    

For


-chloroketones, the acidity of the 

-proton allows rapid racemization via the enol form in the presence of base (Triethylamine), while the Ruthenium catalyst effects the reduction.
DOT Diagram: Dynamic Kinetic Resolution Pathway

DKR_Mechanism Racemic Racemic 2-Chlorocycloheptanone R_Ketone (R)-Ketone Racemic->R_Ketone Equilibrium S_Ketone (S)-Ketone Racemic->S_Ketone Enol Enol Intermediate (Achiral/Planar) R_Ketone->Enol Base (Et3N) Transition Ru-H Transition State (Matched Case) R_Ketone->Transition Fast Reduction (k_fast) S_Ketone->Enol Fast Racemization S_Ketone->Transition Slow Reduction (k_slow) Product Chiral cis-2-Chlorocycloheptanol (>95% ee, >90% dr) Transition->Product H-Transfer

Caption: Mechanism of Ru-catalyzed DKR. Rapid racemization via the enol feeds the fast-reacting enantiomer to the catalyst, yielding a single stereoisomer.

Protocol A: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of cis-(1S, 2R)-2-chlorocycloheptanol (assuming (S,S)-catalyst usage). Catalyst: RuCl (Noyori-Ikariya Catalyst). Selectivity: Syn-selective (yielding cis-chlorohydrin).

Materials Required[1][2][3][4][5][6][7][8][9]
  • Substrate: 2-Chlorocycloheptanone (Freshly distilled or prepared via NCS chlorination of cycloheptanone).

  • Catalyst: RuCl (CAS: 192139-90-5).

  • Hydrogen Source: Formic Acid / Triethylamine azeotrope (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Equipment: Schlenk line, Argon atmosphere.

Step-by-Step Procedure
  • Catalyst Activation (Optional but Recommended): In a Schlenk flask, dissolve the Ru-precatalyst (1.0 mol%) in degassed DCM. No pre-activation is strictly necessary for TsDPEN, but ensuring an oxygen-free environment is critical.

  • Reaction Mixture Prep: Add 2-Chlorocycloheptanone (1.0 equiv) to the flask. Concentration: 0.5 M to 1.0 M.

  • Initiation: Cool the mixture to 0°C. Add the Formic Acid/TEA mixture (2.0 - 3.0 equiv of formate) dropwise. Note: The base (TEA) serves two roles: it buffers the formic acid and catalyzes the racemization of the ketone.

  • Reaction: Allow the reaction to warm to Room Temperature (20-25°C). Stir for 12–24 hours. Monitoring: Monitor by TLC (silica, Hexane/EtOAc) or GC. The starting material spot should disappear.

  • Workup: Quench with water. Extract with DCM (3x). Wash combined organics with saturated NaHCO3 (to remove residual acid) and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Silica gel). Eluent: Gradient 0%

    
     10% EtOAc in Hexanes.
    Stability Warning: Chlorohydrins can degrade on acidic silica; use neutralized silica (pre-washed with 1% Et3N) if degradation is observed.
    
Expected Results (Table 1)
ParameterValueNotes
Yield 85 - 95%Quantitative conversion is typical.
Diastereomeric Ratio (dr) > 95:5 (cis:trans)Syn-reduction is favored by the cyclic transition state.
Enantiomeric Excess (ee) 90 - 99%Dependent on catalyst purity and temperature.
Physical State Colorless OilStore at -20°C to prevent decomposition.

Protocol B: Biocatalytic Reduction (Enzymatic Screening)

Objective: Accessing complementary stereoisomers (e.g., trans-isomer) or improving selectivity under mild aqueous conditions. Catalyst: KRED (Ketoreductase) / ADH (Alcohol Dehydrogenase) library.

Workflow Logic

Unlike Ru-catalysis which is generally cis-selective for this substrate, enzymes can be selected for anti-selectivity (trans-product).

DOT Diagram: Biocatalytic Workflow

Bio_Workflow Start Racemic 2-Chlorocycloheptanone Screen KRED Screening Plate (96-well, Phosphate Buffer pH 7.0) Start->Screen Analysis GC/HPLC Analysis (Chiral Column) Screen->Analysis Cofactor Cofactor Recycling System (NADPH + Glucose Dehydrogenase) Cofactor->Screen Additives Hit_ID Identify Hit: High Conversion + High ee/dr Analysis->Hit_ID ScaleUp Preparative Scale (1g) Two-Phase System (Buffer/MTBE) Hit_ID->ScaleUp Select Enzyme

Caption: Workflow for identifying biocatalysts to access specific stereoisomers of 2-chlorocycloheptanol.

Screening Protocol
  • Buffer Preparation: 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM NADP+ and 1 mM NAD+.

  • Recycling System: Add Glucose Dehydrogenase (GDH) and Glucose (1.5 equiv) to regenerate NADPH.

  • Substrate Addition: Add 2-chlorocycloheptanone (dissolved in DMSO, final conc. 5-10 g/L) to the enzyme wells.

  • Incubation: Shake at 30°C for 24 hours.

  • Extraction: Extract with Ethyl Acetate.

  • Analysis: Analyze dr and ee via Chiral GC (e.g., Cyclosil-B column).

Downstream Applications & Strategic Value

The chiral 2-chlorocycloheptanol produced is a high-value "Chiral Pool" intermediate.

Synthesis of Chiral Epoxides

While cis-halohydrins are slower to epoxidize than trans, they can be converted to chiral cycloheptene oxide using strong base, albeit often requiring higher temperatures or specific conditions to overcome the steric barrier.

  • Reagent: KOH / Et2O or NaH / THF.

  • Mechanism:[1][2][3][4][5] Intramolecular

    
    .
    
Synthesis of Chiral Amino-Alcohols (Pharmacophores)

This is the primary pharmaceutical application. The chloride can be displaced by nitrogen nucleophiles (Azide, Benzylamine) with inversion of configuration .

  • Pathway: cis-2-chlorocycloheptanol +

    
    
    
    
    
    trans-2-azidocycloheptanol.
  • Reduction: trans-2-azidocycloheptanol

    
    trans-2-aminocycloheptanol.
    
  • Result: Access to trans-amino alcohols from the cis-chlorohydrin precursor.

References

  • Noyori, R., et al. (1995).[6] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link

  • Hamada, T., et al. (2002). "Dynamic Kinetic Resolution of

    
    -Halo Ketones." Journal of the American Chemical Society. Link
    
  • Hollmann, F., et al. (2011).

    
    -halo ketones." Green Chemistry. Link
    
  • Cross, D. J., et al. (2003). "Asymmetric Synthesis of Cyclic

    
    -Amino Alcohols via Dynamic Kinetic Resolution." Tetrahedron Letters. Link
    

Disclaimer: This protocol involves hazardous chemicals (chloroketones, heavy metals). All experiments should be conducted in a fume hood with appropriate PPE.

Sources

flow chemistry applications of 2-Chlorocycloheptanone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Processing of 2-Chlorocycloheptanone

Executive Summary

2-Chlorocycloheptanone is a pivotal intermediate for accessing functionalized cycloheptyl derivatives and, via ring contraction, cyclohexane carboxylates. However, its batch synthesis and subsequent utilization are plagued by kinetic instability, lachrymatory hazards, and thermal runaway risks during nucleophilic substitution.

This guide details a continuous flow protocol that integrates the synthesis of 2-chlorocycloheptanone with its two most high-value downstream applications:

  • Favorskii Rearrangement: Ring contraction to methyl cyclohexanecarboxylate.

  • Hantzsch Condensation: Synthesis of fused aminothiazoles.

By transitioning to flow, operators can achieve precise residence time control (


), suppressing di-chlorination side products and safely managing the exotherm of alkoxide-mediated rearrangements.

Module 1: Continuous Synthesis of 2-Chlorocycloheptanone

Challenge: Batch chlorination of cycloheptanone often leads to over-chlorination (2,2-dichloro or 2,7-dichloro species) due to poor mixing and local hot spots. Solution: A mesofluidic flow reactor using Sulfuryl Chloride (


) allows for precise 1.05:1.00 stoichiometry and rapid heat dissipation.
Reagents & Setup
  • Stream A: Cycloheptanone (1.0 M in Dichloromethane).

  • Stream B: Sulfuryl Chloride (

    
    ) (1.05 M in Dichloromethane).
    
  • Reactor: PFA Coil Reactor (10 mL volume), maintained at 0 °C.

  • Quench: Water wash in a continuous liquid-liquid separator.

Step-by-Step Protocol
  • System Priming: Flush the reactor with anhydrous DCM for 20 minutes to remove moisture.

  • Flow Rate Calculation: Set pumps to deliver a total flow rate of 2.0 mL/min (1.0 mL/min per channel) to achieve a residence time (

    
    ) of 5 minutes.
    
  • Initiation: Start Stream A and Stream B simultaneously.

  • Reaction: The streams meet in a T-mixer (high turbulence, Re > 1000 preferred) and pass through the cooling loop.

    • Note: The evolution of

      
       and 
      
      
      
      gas requires a back-pressure regulator (BPR) set to 4 bar to keep gases in solution or a vented gas-liquid separation module immediately downstream.
  • Work-up: The reactor effluent is directed into a gravity-based membrane separator where it meets a stream of water. The organic phase (containing product) is dried online (packed bed of

    
    ).
    

Target Metrics:

Parameter Value
Conversion >98%
Selectivity (Mono:Di) >95:5

| Throughput | ~6.5 g/hour |

Module 2: The Favorskii Rearrangement (Ring Contraction)

Scientific Rationale: The Favorskii rearrangement of


-haloketones to carboxylic acid derivatives proceeds via a cyclopropanone intermediate.[1][2] In 7-membered rings, this contraction to a 6-membered ring is thermodynamically favorable but highly exothermic. Batch addition of methoxide often causes "hot spots" leading to tarring or ring opening without contraction. Flow chemistry manages this heat transfer instantaneously.
Flow Protocol
  • Substrate: Crude stream from Module 1 (or isolated 2-Chlorocycloheptanone, 0.5 M in MeOH).

  • Reagent: Sodium Methoxide (NaOMe), 1.5 M in MeOH.

  • Hardware: Stainless Steel Coil (resisting alkaline corrosion), heated to 60 °C.

Experimental Workflow:

  • Mixing: Pump Substrate (Stream A) and Base (Stream B) at a 1:1.5 molar ratio into a static mixer.

  • Residence Time: Adjust flow to achieve

    
     minutes.
    
  • Thermal Control: The reactor coil is submerged in a thermostat bath at 60 °C. The high surface-area-to-volume ratio ensures the exotherm from the alkoxide attack is dissipated immediately.

  • Quench: Effluent flows into a flask containing dilute

    
     to neutralize excess base and protonate the intermediate if the acid form is desired (though NaOMe yields the ester directly).
    

Mechanism & Causality: The base abstracts the


-proton, forming an enolate which performs an intramolecular 

attack on the chlorine-bearing carbon. This forms a bicyclic cyclopropanone. Methoxide attacks the carbonyl, opening the ring to the more stable cyclohexane carbanion.

Module 3: Hantzsch Thiazole Synthesis

Application: Synthesis of fused cycloheptyl-thiazoles, common scaffolds in kinase inhibitors. Flow Advantage: This condensation is slow in batch. Flow allows "superheating" solvents (ethanol at 120 °C) above their boiling points under pressure, accelerating kinetics by orders of magnitude.

Protocol
  • Feed A: 2-Chlorocycloheptanone (0.5 M in EtOH).

  • Feed B: Thiourea (0.6 M in EtOH).

  • Reactor: Heated Coil Reactor (Stainless Steel), 120 °C, 10 bar BPR.

  • Procedure:

    • Streams mix and enter the heated zone.

    • Pressure (10 bar) prevents solvent boiling.

    • 
       is reduced from 4 hours (batch reflux) to 15 minutes (flow).
      
    • Product precipitates upon cooling and neutralization.[3]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways managed within the flow platform.

FlowSynthesis Cycloheptanone Cycloheptanone (Start) Chlorination Chlorination Module (SO2Cl2, 0°C) Cycloheptanone->Chlorination Stream A Intermed 2-Chlorocycloheptanone (Intermediate) Chlorination->Intermed t_R: 5 min Favorskii Favorskii Module (NaOMe, 60°C) Intermed->Favorskii Path A Hantzsch Hantzsch Module (Thiourea, 120°C, 10 bar) Intermed->Hantzsch Path B Prod1 Methyl Cyclohexanecarboxylate (Ring Contraction) Favorskii->Prod1 Rearrangement Prod2 2-Aminocyclohepta[d]thiazole (Fused Heterocycle) Hantzsch->Prod2 Condensation

Figure 1: Divergent continuous flow workflow for 2-chlorocycloheptanone valorization.

Detailed P&ID: Favorskii Rearrangement Setup

This diagram details the specific hardware configuration for the critical ring-contraction step, ensuring safety and reproducibility.

PID_Favorskii FeedA Feed A: 2-Cl-Cycloheptanone PumpA HPLC Pump A (1.0 mL/min) FeedA->PumpA FeedB Feed B: NaOMe (1.5M) PumpB HPLC Pump B (1.0 mL/min) FeedB->PumpB Mixer Static Mixer (PEEK) PumpA->Mixer PumpB->Mixer Reactor Reactor Coil (10mL, 60°C Bath) Mixer->Reactor Mixed Stream BPR Back Pressure Regulator (4 bar) Reactor->BPR Quench Quench Vessel (Dilute H2SO4) BPR->Quench Product Stream

Figure 2: Process and Instrumentation Diagram (P&ID) for the continuous Favorskii rearrangement.

References

  • Favorskii Rearrangement Mechanism & Scope

    • Title: The Favorskii Rearrangement: Synthetic Applications.[4]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • Continuous Flow Halogenation

    • Title: Continuous Flow Synthesis of -Haloketones: Essential Building Blocks of Antiretroviral Agents.
    • Source: Journal of Flow Chemistry.
    • URL:[Link]

  • Hantzsch Thiazole Synthesis in Flow

    • Title: Process Intensification for the Synthesis of Thiazoles via Hantzsch Condens
    • Source: Reaction Chemistry & Engineering (RSC).
    • URL:[Link]

  • General Flow Chemistry Principles

    • Title: The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis.[5][6]

    • Source: Nature Protocols.[7]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chlorocycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-chlorocycloheptanone. As a key intermediate in the development of various pharmaceutical agents and fine chemicals, optimizing its synthesis for yield, purity, and scalability is of paramount importance. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during its preparation.

Overview of 2-Chlorocycloheptanone Synthesis

The primary and most direct route to 2-chlorocycloheptanone is the α-chlorination of cycloheptanone. This reaction typically proceeds via an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic chlorine source.

The general mechanism involves two key stages:

  • Enol/Enolate Formation: The reaction is often catalyzed by acid or base to promote the formation of the more reactive enol or enolate form of cycloheptanone. The rate of this step can be a critical factor in the overall reaction kinetics.

  • Electrophilic Attack: The electron-rich double bond of the enol/enolate attacks an electrophilic chlorine species (e.g., Cl₂, NCS), resulting in the formation of the α-chlorinated ketone and a byproduct.

Controlling the reaction conditions is crucial to prevent common side reactions, such as dichlorination and the formation of elimination or rearrangement products.

G cluster_0 Step 1: Enolate Formation (Acid or Base Catalyzed) cluster_1 Step 2: Electrophilic Chlorination cluster_2 Common Side Reactions A Cycloheptanone B Enol/Enolate Intermediate A->B H⁺ or B⁻ D 2-Chlorocycloheptanone B->D Attack on Cl⁺ C Electrophilic Chlorine (Cl⁺ source) C->D E Byproduct (e.g., HCl) D->E F 2,7-Dichlorocycloheptanone D->F Over-chlorination G Cycloheptenone (Elimination) D->G Elimination

Caption: General reaction pathway for the α-chlorination of cycloheptanone.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Q1: My yield of 2-chlorocycloheptanone is consistently low (< 50%). What are the primary factors I should investigate?

A1: Low yield is the most common issue and can stem from several factors. Systematically investigate the following:

  • Inefficient Enolate Formation: The rate-determining step is often the formation of the enol/enolate.

    • Causality: If the concentration of the enolate is too low, the chlorination will be slow, allowing side reactions to dominate.

    • Solution: For acid-catalyzed reactions, ensure your catalyst (e.g., HCl, Acetic Acid) is pure and anhydrous. For base-mediated routes, stronger bases like LDA can be effective but may promote self-condensation. A common industrial method uses a heterogeneous base like calcium carbonate to neutralize the HCl byproduct as it forms, driving the reaction forward.[1]

  • Over-Chlorination (Dichlorination): The product, 2-chlorocycloheptanone, can be more reactive towards enolization than the starting material, leading to the formation of 2,7-dichlorocycloheptanone.

    • Causality: The electron-withdrawing chlorine atom can acidify the remaining α-proton, making the second chlorination competitive.

    • Solution:

      • Control Stoichiometry: Use a slight deficit or exactly one equivalent of the chlorinating agent.

      • Slow Addition: Add the chlorinating agent slowly to a well-stirred solution of the ketone. This keeps the instantaneous concentration of the chlorinating agent low, favoring mono-chlorination.

      • Monitor Progress: Use GC or TLC to monitor the disappearance of the starting material and stop the reaction immediately once it is consumed.

  • Sub-optimal Temperature:

    • Causality: Higher temperatures can accelerate side reactions like elimination (forming cycloheptenone) or condensation. Lower temperatures may slow the reaction down too much.

    • Solution: Most α-chlorinations of ketones are run at cool temperatures, typically between 0°C and 15°C, to manage exotherms and minimize side products.[2][3] A procedure for the related 2-chlorocyclopentanone maintains the temperature at 40°C, but this is carefully controlled with cooling.[1]

Q2: I am observing a significant amount of a second major product in my GC-MS analysis. How do I identify and prevent it?

A2: The most likely culprits are the dichlorinated product or an elimination product.

  • Identification:

    • 2,7-Dichlorocycloheptanone: Look for a mass peak that is 34-36 m/z units higher than your product peak (corresponding to the addition of another chlorine atom).

    • Cycloheptenone: Look for a mass peak that is 36 m/z units lower than your product (loss of HCl). This is more common if the reaction mixture is heated or exposed to a base during workup.

  • Prevention Strategy:

    • For Dichlorination: See the solutions in A1 regarding stoichiometry and slow addition. Using a solvent system where the product is less soluble than the starting material can sometimes help, though this is not always practical.

    • For Elimination:

      • Maintain Low Temperatures: Keep the reaction and workup temperatures low.

      • Neutral Workup: During the aqueous workup, avoid strong bases. Wash with cold, dilute sodium bicarbonate or a saturated brine solution instead.[4]

      • Choice of Base: If using a base, a non-nucleophilic, hindered base is less likely to promote elimination than a smaller, nucleophilic one.

Q3: The reaction seems to stall and never reaches full conversion, even with excess chlorinating agent. What could be the cause?

A3: This often points to an issue with the catalyst or the reaction medium.

  • Acid/Base Deactivation: In acid-catalyzed reactions, impurities in the starting material (e.g., water) can quench the catalyst. In reactions that produce HCl, if there is no scavenger (like CaCO₃), the buildup of acid can establish an unfavorable equilibrium.

    • Solution: Ensure all reagents and solvents are dry. For reactions that generate acid, consider adding a solid acid scavenger like powdered calcium carbonate.[1]

  • Chlorinating Agent Decomposition: Some chlorinating agents, like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), can decompose, especially in the presence of light or impurities.

    • Solution: Use freshly opened or purified reagents. Store them according to the manufacturer's recommendations (cool, dark, dry). When using chlorine gas, ensure the delivery system is free of moisture.[2][4]

Frequently Asked Questions (FAQs)

Q: What is the best chlorinating agent for this synthesis?

A: The "best" agent depends on your scale, safety requirements, and desired selectivity.

Chlorinating AgentProsCons
Chlorine Gas (Cl₂) ** Inexpensive, highly reactive, suitable for large scale.[2]Highly toxic, requires specialized equipment (gas handling), can be difficult to control stoichiometry precisely.[4]
Sulfuryl Chloride (SO₂Cl₂) **Liquid, easier to handle than Cl₂, often gives clean reactions.Reacts to produce HCl and SO₂, both of which are corrosive and must be scrubbed from the off-gas.
N-Chlorosuccinimide (NCS) Solid, easy to handle, mild, often highly selective for mono-chlorination.[5]More expensive, workup requires removing succinimide byproduct.

For lab-scale synthesis where control and safety are priorities, NCS is often an excellent choice.[5] For large-scale industrial production, the economics often favor chlorine gas despite the handling challenges.[2][3]

Q: What is the role of the solvent in this reaction?

A: The solvent plays a critical role in solubilizing the reactants, moderating the reaction temperature, and influencing the reaction pathway.

  • Protic Solvents (e.g., Acetic Acid, Water): Can participate in the reaction and are often used in acid-catalyzed chlorinations.[4] Water can be used in conjunction with a base like CaCO₃.[1]

  • Aprotic Solvents (e.g., Dichloromethane, Chloroform, Ether): Are generally inert and are common choices. Dichloromethane is frequently used for its ability to dissolve the reactants and its relatively low boiling point, which simplifies product isolation.[3]

Q: How should I purify the final product?

A: The standard method for purifying 2-chlorocycloheptanone is vacuum distillation .[2][3][4]

  • Rationale: The product has a relatively high boiling point, and heating it to its atmospheric boiling point can cause decomposition or elimination. Distillation under reduced pressure allows it to boil at a much lower temperature, preserving its integrity.

  • Typical Procedure:

    • Perform an aqueous workup, washing the crude organic layer with water and then a saturated sodium chloride solution (brine) to remove water-soluble impurities.[4]

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[4]

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Set up a fractional distillation apparatus and distill the residue under a high vacuum. Collect the fraction boiling at the correct temperature/pressure range for 2-chlorocycloheptanone.

G start Crude Reaction Mixture wash Aqueous Workup (Wash with H₂O, Brine) start->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry waste Aqueous & Solid Waste wash->waste filter Filter dry->filter evap Solvent Removal (Rotary Evaporator) filter->evap filter->waste distill Vacuum Distillation evap->distill product Pure 2-Chlorocycloheptanone distill->product

Caption: Standard purification workflow for 2-chlorocycloheptanone.

Q: Are there any specific safety precautions I should take?

A: Yes. α-chloro ketones are lachrymators (tear-inducing agents) and are corrosive and toxic.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: Chlorine gas is extremely toxic and requires a dedicated gas cabinet and scrubber system. Sulfuryl chloride reacts violently with water.

  • Waste Disposal: Dispose of all chlorinated organic waste according to your institution's hazardous waste protocols.

References

  • Organic Syntheses Procedure. (n.d.). 2-chlorocyclohexanone. Retrieved from orgsyn.org. [Link]

  • PrepChem. (2017). Preparation of 2-chlorocyclopentanone. Retrieved from prepchem.com. [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Retrieved from patsnap.com. [Link]

  • Jorgensen, K. A., et al. (2004). A Direct Organocatalytic Enantioselective α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790-4791.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from organic-chemistry.org. [Link]

  • Google Patents. (n.d.). Method for chlorination of methylated aromatic compounds.
  • Google Patents. (n.d.). Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.

Sources

Technical Support Center: Alpha-Chlorination of Cycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alpha-chlorination of cycloheptanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding this important synthetic transformation. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring a successful and reproducible outcome in your experiments.

Introduction: The Intricacies of Alpha-Chlorinating a Seven-Membered Ring

The alpha-chlorination of cycloheptanone is a foundational reaction for the synthesis of various valuable intermediates in medicinal chemistry and materials science. However, the inherent reactivity of the seven-membered ring system presents unique challenges that can lead to a variety of undesired side products. This guide will delve into the mechanistic underpinnings of the primary side reactions—polychlorination, Favorskii rearrangement, and dehydrochlorination—and provide actionable strategies to control them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the alpha-chlorination of cycloheptanone?

A1: The three most prevalent side reactions are:

  • Polychlorination: The introduction of more than one chlorine atom onto the cycloheptanone ring, leading to the formation of dichlorinated and potentially trichlorinated products.

  • Favorskii Rearrangement: A base-induced rearrangement of the initially formed 2-chlorocycloheptanone, resulting in a ring contraction to form cyclohexanecarboxylic acid or its derivatives.[1][2]

  • Dehydrochlorination: The elimination of hydrogen chloride from 2-chlorocycloheptanone to yield α,β-unsaturated cycloheptenones.

Q2: How does the choice of chlorinating agent impact the reaction outcome?

A2: The choice of chlorinating agent is critical in controlling selectivity.

  • Sulfuryl chloride (SO₂Cl₂): A powerful chlorinating agent that can lead to polychlorination if not used in stoichiometric amounts. However, with careful control of reaction conditions, it can provide good yields of the monochlorinated product.[3]

  • N-Chlorosuccinimide (NCS): A milder and more selective chlorinating agent, often preferred for monochlorination.[4] It is easier to handle and can minimize over-chlorination.

  • Chlorine gas (Cl₂): Can be effective but is hazardous and can be difficult to control, often leading to a mixture of products.

Q3: Should I use acid or base catalysis for the alpha-chlorination of cycloheptanone?

A3: The choice between acidic and basic conditions significantly influences the product distribution.

  • Acid Catalysis: Generally favors monochlorination. The reaction proceeds through an enol intermediate, and the introduction of the first electron-withdrawing chlorine atom deactivates the enol towards further electrophilic attack.

  • Base Catalysis/Promotion: Tends to promote polychlorination. The base generates an enolate, and the electron-withdrawing effect of the first chlorine atom makes the remaining α-protons more acidic, facilitating further deprotonation and subsequent chlorination.

Troubleshooting Guide

Problem 1: Low yield of 2-chlorocycloheptanone and formation of significant amounts of dichlorinated byproducts.

Root Cause: This is a classic issue of over-chlorination, often encountered when using highly reactive chlorinating agents or basic conditions.

Solutions:

  • Switch to a Milder Chlorinating Agent: If you are using sulfuryl chloride or chlorine gas, consider switching to N-chlorosuccinimide (NCS).[4]

  • Employ Acidic Conditions: Use a catalytic amount of a protic or Lewis acid to promote the reaction. Acetic acid can serve as both a solvent and a catalyst.

  • Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use no more than one equivalent of the chlorinating agent to the ketone.

  • Monitor the Reaction Closely: Use analytical techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the desired product.[5] Quench the reaction as soon as the starting material is consumed to prevent further chlorination.

Problem 2: Formation of a significant amount of a cyclohexanecarboxylic acid derivative.

Root Cause: This indicates that the Favorskii rearrangement is a major competing pathway. This is particularly problematic under basic conditions.[1][2]

Solutions:

  • Strictly Anhydrous and Aprotic Conditions: If basic conditions are necessary for other reasons, ensure that the reaction is performed under strictly anhydrous and aprotic conditions to suppress the Favorskii rearrangement.

  • Use a Non-Nucleophilic Base: If a base is required, consider using a sterically hindered, non-nucleophilic base.

  • Temperature Control: Keep the reaction temperature low to disfavor the rearrangement reaction.

  • Acidic Conditions: The most effective way to avoid the Favorskii rearrangement is to perform the chlorination under acidic conditions.

Problem 3: Presence of α,β-unsaturated cycloheptenone in the product mixture.

Root Cause: This side product arises from the dehydrochlorination of 2-chlorocycloheptanone, which can be promoted by heat or the presence of a base.

Solutions:

  • Moderate Reaction Temperature: Avoid excessive heating during the reaction and work-up.

  • Neutral or Acidic Work-up: During the work-up, use a neutral or mildly acidic wash to remove any basic residues that could catalyze the elimination reaction.

  • Prompt Purification: Purify the crude 2-chlorocycloheptanone as soon as possible after the reaction to prevent decomposition.

Experimental Protocols and Data

Protocol 1: Selective Monochlorination of Cycloheptanone using N-Chlorosuccinimide (NCS)

This protocol is adapted from a general procedure for the α-chlorination of ketones and is optimized for selectivity towards the mono-chlorinated product.[4]

Step-by-Step Methodology:

  • To a solution of cycloheptanone (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane), add N-chlorosuccinimide (1.05 eq).

  • Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (0.02 eq), if not using an acidic solvent.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or GC.

  • Upon completion of the reaction (disappearance of the starting material), quench the reaction by pouring it into cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2-chlorocycloheptanone.

Expected Outcome and Data:

ProductExpected YieldKey Spectroscopic Data (¹³C NMR, δ)
2-Chlorocycloheptanone75-85%~208 (C=O), ~65 (CH-Cl)

Note: Yields are estimates and can vary based on reaction scale and purification efficiency.

Protocol 2: Analysis of Reaction Mixture by Gas Chromatography (GC)

Purpose: To monitor the progress of the chlorination reaction and quantify the formation of products and byproducts.[5]

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Carrier Gas: Helium or Nitrogen.

Expected Elution Order:

  • Cycloheptanone

  • 2-Chlorocycloheptanone

  • Dichlorocycloheptanone isomers

Reaction Mechanisms and Visualizations

Primary Reaction: Alpha-Chlorination

The desired reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile to attack the electrophilic chlorine source.

alpha_chlorination cycloheptanone Cycloheptanone enol Enol Intermediate cycloheptanone->enol H⁺ or B⁻ chloronium Chloronium Ion Intermediate enol->chloronium + Cl⁺ source product 2-Chlorocycloheptanone chloronium->product - H⁺

Caption: Acid or base-catalyzed alpha-chlorination of cycloheptanone.

Side Reaction 1: Polychlorination

Under basic conditions, the formation of 2-chlorocycloheptanone leads to a more acidic remaining α-proton, facilitating further chlorination.

polychlorination monochloro 2-Chlorocycloheptanone enolate Enolate of 2-Chlorocycloheptanone monochloro->enolate B⁻ (fast) dichloro 2,2-Dichlorocycloheptanone enolate->dichloro + Cl⁺ source

Caption: Base-promoted pathway to dichlorocycloheptanone.

Side Reaction 2: Favorskii Rearrangement

This base-induced rearrangement proceeds through a bicyclic cyclopropanone intermediate, leading to ring contraction.[1][2]

favorskii alpha_chloro 2-Chlorocycloheptanone enolate Enolate alpha_chloro->enolate B⁻ cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2, -Cl⁻ rearranged Cyclohexanecarboxylic Acid Derivative cyclopropanone->rearranged Nu⁻ attack, Ring opening

Caption: Favorskii rearrangement of 2-chlorocycloheptanone.

Side Reaction 3: Dehydrochlorination

Elimination of HCl from 2-chlorocycloheptanone yields an α,β-unsaturated ketone.

dehydrochlorination alpha_chloro 2-Chlorocycloheptanone unsaturated Cyclohept-2-en-1-one alpha_chloro->unsaturated Base or Heat, -HCl

Sources

Technical Support Center: Purification of 2-Chlorocycloheptanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Chlorocycloheptanone via column chromatography. The content is structured to address common challenges and frequently asked questions, blending foundational principles with practical, field-proven troubleshooting strategies.

Section 1: Understanding the Molecule and Method

Purifying 2-Chlorocycloheptanone, an α-halo ketone, presents unique challenges primarily related to its potential instability on standard silica gel and the need to select an appropriate solvent system for effective separation from reaction byproducts. This guide is designed to navigate these complexities.

Key Physicochemical Properties

Understanding the properties of 2-Chlorocycloheptanone is the first step in developing a robust purification protocol.

PropertyValueSource
Molecular Formula C₇H₁₁ClOPubChem[1]
Molecular Weight 146.61 g/mol PubChem[1]
Appearance Colorless to light yellow clear liquidChemicalBook[2]
Boiling Point ~234.2°C at 760 mmHgPureSynth[3]
Density ~1.08 g/cm³PureSynth[3]
Flash Point 104.8°CPureSynth[3]
Storage Temperature Freezer recommendedPureSynth, ChemicalBook[2][3]
Critical Safety & Handling

2-Chlorocycloheptanone is a hazardous substance requiring careful handling in a well-ventilated chemical fume hood.[4][5]

  • Hazard Statements: Causes skin and serious eye irritation.[1][3] May be harmful if swallowed and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[6][7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably in a freezer for long-term stability.[3][4] Keep away from heat and sources of ignition.[4][6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of a successful purification strategy.

Q1: What is the primary challenge when purifying α-halo ketones like 2-Chlorocycloheptanone on silica gel?

A1: The primary challenge is the inherent acidity of standard silica gel. The Lewis acid sites on the silica surface can catalyze the decomposition of sensitive molecules. For 2-Chlorocycloheptanone, this can lead to side reactions such as elimination (forming an α,β-unsaturated ketone) or hydrolysis. It is crucial to assess compound stability on silica gel before committing to a large-scale column.[8] If decomposition is observed on a test TLC plate, using deactivated (neutral) silica or an alternative stationary phase like alumina may be necessary.[8]

Q2: How do I select an appropriate solvent system (mobile phase)?

A2: Solvent selection is determined experimentally using Thin-Layer Chromatography (TLC).[9] The goal is to find a solvent or solvent mixture that provides good separation between 2-Chlorocycloheptanone and any impurities. A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[10]

  • The Goal: Aim for an Rf (retention factor) value of 0.25 - 0.35 for the target compound. This Rf range in TLC typically translates well to preparative column chromatography, ensuring the compound spends enough time on the stationary phase for effective separation without requiring excessive solvent volumes for elution.

Q3: What is the difference between "dry loading" and "wet loading" my sample, and which should I use?

A3:

  • Wet Loading: The crude sample is dissolved in a minimal amount of the initial, low-polarity mobile phase and pipetted directly onto the top of the column bed.[11] This is quick and suitable for samples that are highly soluble in the mobile phase.

  • Dry Loading: The crude sample is dissolved in a volatile solvent (like dichloromethane or acetone), adsorbed onto a small amount of silica gel (or Celite), and the solvent is removed under vacuum. The resulting dry, free-flowing powder is then carefully added to the top of the column bed.[12]

  • Recommendation for 2-Chlorocycloheptanone: Dry loading is often superior. It ensures the sample is applied to the column as a very narrow, concentrated band, which significantly improves separation efficiency (resolution). This method prevents issues caused by using a sample solvent that is more polar than the mobile phase, which can lead to band broadening and poor separation.[12]

Q4: How much silica gel should I use for my column?

A4: A general rule of thumb is to use a silica gel-to-crude sample mass ratio of 30:1 to 100:1 .

  • For easy separations (large ΔRf on TLC), a 30:1 to 50:1 ratio is often sufficient.

  • For difficult separations (small ΔRf on TLC), a ratio of 100:1 or even higher may be necessary to achieve baseline separation.[13] Overloading the column (using too little silica) is a common cause of failed purifications.[13]

Section 3: Experimental Workflow & Protocols

This section provides a systematic approach to the purification process, from initial analysis to the final isolated product.

Workflow Overview: Purification of 2-Chlorocycloheptanone

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_post Phase 3: Isolation & Analysis TLC TLC Analysis (Find optimal solvent system, check stability) Sample_Prep Prepare Crude Sample (Dissolve in volatile solvent) Pack_Column Pack Column (Slurry method with initial eluent) Sample_Prep->Pack_Column Proceed to Column Load_Sample Dry Load Sample (Adsorb onto silica, add to column) Pack_Column->Load_Sample Elute Elute Column (Start with low polarity, increase if needed) Load_Sample->Elute Collect Collect Fractions (Monitor by TLC) Elute->Collect Collect->Elute Impurities eluting? Adjust solvent polarity Combine Combine Pure Fractions Collect->Combine Fractions Pure Evaporate Solvent Removal (Rotary Evaporation) Combine->Evaporate Analyze Purity Analysis (GC, NMR, etc.) Evaporate->Analyze

Caption: Workflow for 2-Chlorocycloheptanone Purification.

Protocol 1: TLC Method Development
  • Preparation: Prepare several TLC developing chambers, each lined with filter paper.[10] Add a small amount (~0.5 cm depth) of different test solvent systems to each. Cover and let the chambers saturate for 5-10 minutes.[10]

  • Spotting: Dissolve a small amount of your crude 2-Chlorocycloheptanone mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the spotted TLC plate into a saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots using a UV lamp (if components are UV active) and/or by staining with a potassium permanganate (KMnO₄) dip.

  • Analysis: Calculate the Rf value for each spot. Adjust the solvent ratio until the spot corresponding to 2-Chlorocycloheptanone has an Rf of ~0.3 and is well-separated from all other spots.

Suggested Starting Solvent Systems (Hexane:Ethyl Acetate)
95:5
90:10
80:20
70:30
Protocol 2: Column Packing and Purification
  • Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (~1 cm) of sand.[12]

  • Slurry Packing: In a separate beaker, create a slurry by mixing silica gel with the initial, low-polarity solvent system determined from your TLC analysis.[11] Pour this slurry into the column, gently tapping the side to dislodge air bubbles and ensure even packing.[14]

  • Equilibration: Once the silica has settled, add a protective layer of sand (~1 cm) to the top to prevent disruption of the bed.[13] Open the stopcock and drain the solvent until it is just level with the top of the sand, being careful never to let the column run dry .[14][15]

  • Dry Loading:

    • Dissolve the crude sample (e.g., 1 g) in a minimal amount of a low-boiling solvent like dichloromethane.

    • Add ~2-3 g of silica gel to this solution and mix well.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder onto the top layer of sand in the column.

  • Elution:

    • Gently add the mobile phase to the column, opening the stopcock to begin elution.

    • Maintain a constant head of solvent above the silica bed throughout the process.[14]

    • Collect the eluent in numbered test tubes or flasks (fractions).

  • Monitoring: Systematically spot every few fractions on a TLC plate to track the elution of your compound.

  • Isolation: Once the TLC analysis shows which fractions contain the pure product, combine them in a round-bottom flask.[12] Remove the solvent via rotary evaporation to yield the purified 2-Chlorocycloheptanone.[12]

Section 4: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide addresses the most common problems encountered during the purification of 2-Chlorocycloheptanone.

ProblemLikely Cause(s)Recommended Solution(s)
Poor Separation / Co-elution of Impurities 1. Incorrect Solvent System: The mobile phase polarity is too high, eluting all components too quickly. 2. Column Overloading: Too much sample was loaded for the amount of silica gel used.[13] 3. Poor Packing: The column was packed unevenly, leading to channeling.1. Re-develop TLC: Find a less polar solvent system that gives better separation (larger ΔRf). 2. Reduce Load: Repeat the column with less crude material or increase the silica-to-sample ratio to >50:1. 3. Re-pack Column: Ensure the slurry is homogenous and tap the column during packing to settle the silica evenly.[14]
Compound Won't Elute from the Column 1. Solvent Polarity Too Low: The mobile phase is not strong enough to move the compound down the column. 2. Decomposition/Irreversible Binding: The compound has reacted with the acidic silica gel and is now a more polar, immobile substance.[8]1. Increase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution). 2. Assess Stability: Spot the crude material on a silica TLC plate, let it sit for 30-60 minutes, then develop. If the original spot has diminished or new spots appear, on-column decomposition is likely. Repeat the column using deactivated silica or alumina.[8]
Streaking or Tailing of Bands on Column/TLC 1. Sample Overload: The concentration of the sample is too high for the stationary phase. 2. Compound is Too Polar for the chosen solvent system. 3. Acidic/Basic Nature: The compound is interacting too strongly with the silica.1. Dilute Sample: Ensure the sample is loaded in a dilute form or use the dry loading method. 2. Increase Eluent Polarity: Add a more polar solvent to the mobile phase. 3. Modify Mobile Phase: Add a small amount (0.1-1%) of a modifier like triethylamine (if the compound is basic) or acetic acid (if acidic) to the eluent. Caution: This can affect compound stability.
Cracks or Bubbles in the Silica Bed 1. Column Ran Dry: The solvent level dropped below the top of the silica bed.[14] 2. Heat Generation: A very exothermic reaction (e.g., mixing solvents) caused bubbles to form.1. Abandon Column: Cracks create channels that ruin separation. The column must be repacked. Always keep the silica bed submerged in solvent.[14] 2. Pre-mix Solvents: Ensure the mobile phase is thoroughly mixed and at thermal equilibrium before adding it to the column.
Troubleshooting Workflow: Diagnosing Poor Separation

G start Poor Separation Observed check_tlc Is ΔRf on TLC > 0.1? start->check_tlc check_load Was silica:sample ratio > 50:1? check_tlc->check_load Yes sol_solvent Find less polar solvent system check_tlc->sol_solvent No check_band Was sample loaded as a narrow band? check_load->check_band Yes sol_ratio Increase silica:sample ratio (e.g., 100:1) check_load->sol_ratio No check_stability Is compound stable on silica? (2D TLC) check_band->check_stability Yes sol_load Use dry loading method for better application check_band->sol_load No check_stability->sol_ratio Yes (separation is just difficult) sol_deactivate Use deactivated silica or alumina check_stability->sol_deactivate No

Caption: Decision tree for troubleshooting poor separation.

References

  • PubChem. (n.d.). Cycloheptanone, 2-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]

  • Request PDF. (2025). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Reich, E., & Schibli, A. (2007). 4 Solvent Systems, Developing Chambers and Development. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. ResearchGate. Retrieved from [Link]

  • Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT. Fralin Life Sciences Institute. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • PureSynth. (n.d.). 2-Chlorocycloheptanone 98.0%(GC). Retrieved from [Link]

Sources

Technical Support Center: 2-Chlorocycloheptanone Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failed Reactions Involving 2-Chlorocycloheptanone Document ID: TSC-2026-CH7-CL Status: Active Audience: Synthetic Chemists, Process Development Scientists[1]

Executive Summary & Molecule Profile

The Deceptive Simplicity: 2-Chlorocycloheptanone is a gateway intermediate for functionalized seven-membered rings and tropinone derivatives. However, it is notoriously prone to "pathway divergence." The flexibility of the seven-membered ring (pseudorotation) combined with the


-halo ketone motif creates a trifurcated reactivity landscape:
  • Nucleophilic Substitution (

    
    ):  The desired pathway for functionalization.[1]
    
  • Favorskii Rearrangement: The "trap" pathway leading to ring contraction (6-membered rings).[1]

  • Elimination (

    
    ):  The thermodynamic pathway leading to conjugated enones.[1]
    

Molecule Data:

Property Value
CAS Number 766-36-9

| Molecular Formula |


 |
| Molecular Weight  | 146.61  g/mol  |
| Major Hazard  | Lachrymator (Tear Gas agent); Handle in fume hood.[1] |
| Storage  | 

, under inert atmosphere (light sensitive). |

Interactive Troubleshooting Guide

Ticket #01: "I attempted a substitution with an alkoxide, but I isolated a cyclohexane ester."

Diagnosis: You have triggered the Favorskii Rearrangement . This is the most common failure mode when reacting


-halo ketones with strong bases (alkoxides, hydroxides). Instead of displacing the chlorine, the base deprotonates the 

-position (the other side of the ketone), leading to a skeletal rearrangement.

The Mechanism of Failure:

  • Enolization: Base removes a proton from

    
     (the 
    
    
    
    position).
  • Cyclopropanone Formation: The enolate attacks

    
     (holding the Cl), ejecting chloride and forming a bicyclic cyclopropanone intermediate.[2]
    
  • Ring Opening: The alkoxide attacks the cyclopropanone carbonyl.[2] The bond cleaves to relieve strain, contracting the 7-membered ring into a 6-membered cyclohexane derivative.

Corrective Protocol:

  • Immediate Fix: Stop using hard bases (NaOMe, NaOEt, KOtBu) if substitution is the goal.

  • Alternative Reagents: Use non-basic nucleophiles.[1]

    • For O-alkylation: Use alcohols with weak bases (e.g.,

      
       in Acetone) or silver salts (
      
      
      
      ).
    • For S-alkylation: Use thiols with weak organic bases (Pyridine, TEA).

    • For N-alkylation: Use excess amine (acts as its own nucleophile and scavenger) or sodium azide (

      
      ) in DMF.[1]
      
Ticket #02: "I am seeing significant amounts of 2-cyclohepten-1-one (enone) in my crude NMR."

Diagnosis: E2 Elimination is competing with Substitution.[1] The 7-membered ring is conformationally mobile. To undergo


 substitution, the nucleophile must approach from the back of the C-Cl bond. However, the ring often twists into a conformation where the 

-proton is anti-periplanar to the Chlorine, making E2 elimination kinetically accessible, especially with bulky bases or at high temperatures.

Corrective Protocol:

  • Temperature Control: Lower the reaction temperature to

    
     or 
    
    
    
    . Elimination has a higher activation energy than substitution; cooling favors the kinetic substitution product.
  • Solvent Switch: Switch to Polar Aprotic Solvents (DMF, DMSO, Acetonitrile). These solvate the cation but leave the nucleophile "naked" and more reactive, accelerating the

    
     rate relative to elimination.
    
  • Base Sterics: If a base is strictly necessary, use a non-nucleophilic, bulky base (like LDA) only if you intend to form an enolate for C-C bond formation, otherwise avoid bulky bases entirely for simple substitutions.

Decision Logic & Pathway Visualization

The following diagram illustrates the critical decision points that determine the fate of 2-Chlorocycloheptanone.

ReactionPathways Start 2-Chlorocycloheptanone Condition1 Strong Base (RO-, OH-) Start->Condition1 Alkoxides Condition2 Weak Base / Good Nucleophile (N3-, RS-, I-) Start->Condition2 Azides/Thiols Condition3 Bulky Base / High Heat Start->Condition3 LDA/Heating Inter1 Enolate Formation (Alpha'-Deprotonation) Condition1->Inter1 Inter2 Direct Backside Attack Condition2->Inter2 Prod3 Elimination Product (2-Cycloheptenone) Condition3->Prod3 E2 Mechanism CycloProp Cyclopropanone Intermediate Inter1->CycloProp Intramolecular SN2 Prod2 Substitution Product (2-Substituted Cycloheptanone) Inter2->Prod2 SN2 Mechanism Prod1 Favorskii Product (Cyclohexane derivative) CycloProp->Prod1 Ring Contraction

Caption: Reaction divergence based on reagent choice. Red path indicates the Favorskii rearrangement "trap."

Synthesis & Purity Protocols

Ticket #03: "My starting material contains di-chloro impurities that are impossible to separate."

Context: Direct chlorination of cycloheptanone with chlorine gas (


) or Sulfuryl Chloride (

) is aggressive and often leads to 2,2-dichloro or 2,7-dichloro byproducts. These impurities have similar boiling points to the product, making distillation difficult.

Recommended Synthesis Protocol (NCS Method): To ensure high purity 2-chlorocycloheptanone for downstream applications, use N-Chlorosuccinimide (NCS), which provides a controlled source of electrophilic chlorine.

Step-by-Step Methodology:

  • Reagents:

    • Cycloheptanone (1.0 eq)[1]

    • N-Chlorosuccinimide (NCS) (1.05 eq)[1]

    • p-Toluenesulfonic acid (pTsOH) (0.1 eq) - Catalyst[1]

    • Solvent: Dichloromethane (DCM) or Toluene.[1]

  • Procedure:

    • Dissolve cycloheptanone in DCM (0.5 M concentration).

    • Add pTsOH and stir at Room Temperature (RT) for 15 minutes to initiate enol formation.

    • Add NCS in small portions over 30 minutes. Do not dump it all at once.

    • Monitor by TLC (hexane/EtOAc).[1] The reaction is usually complete in 4-6 hours.

    • Workup: Wash with water, then saturated

      
       (to remove succinimide and acid), then brine.
      
    • Purification: If necessary, flash chromatography on silica gel.[1] The mono-chloro product is less polar than the di-chloro impurities.

Comparison of Chlorination Agents:

ReagentSelectivityByproductsRecommended?

Gas
PoorHigh % of 2,2-dichloro and 2,7-dichloroNO

ModerateSignificant

off-gassing; some di-chloro
Use with Caution
NCS / pTsOH High Minimal; Succinimide is water-solubleYES

Conformational Analysis (The "Why")

Understanding the 3D shape of cycloheptanone explains the reactivity. Unlike the rigid chair of cyclohexane, cycloheptane exists in a flux of Twist-Chair (TC) and Twist-Boat (TB) forms.

  • Pseudorotation: The ring bonds rotate easily, moving the chlorine atom between "pseudo-axial" and "pseudo-equatorial" positions.

  • Impact on Substitution: For

    
    , the nucleophile needs an unhindered trajectory. The "floppiness" of the ring means the chlorine can adopt a conformation that blocks nucleophilic attack, or conversely, one that perfectly aligns for elimination.
    
  • Impact on Favorskii: The formation of the cyclopropanone intermediate requires the enolate

    
    -system to align with the C-Cl 
    
    
    
    -orbital. The flexibility of the 7-membered ring allows this overlap more easily than in rigid systems, facilitating the rearrangement.

References

  • Favorskii Rearrangement Mechanism

    • Source: The Organic Chemistry Tutor.[2] "Favorskii Rearrangement Mechanism."[1][2][3][4][5]

    • URL:[Link]

  • Nucleophilic Substitution vs.

    • Source: Chemistry LibreTexts.[1] "Nucleophilic Substitution and Elimination Reactions."

    • URL:[Link]

  • 2-Chlorocycloheptanone Data & Safety

    • Source: PubChem (National Library of Medicine).[1] "2-Chlorocycloheptanone Compound Summary."

    • URL:[Link][1]

  • Conformational Analysis of Cycloheptanes

    • Source: ResearchGate / Spectrochimica Acta.[1] "Conformational analysis of 2-halocycloheptanones."

    • URL:[Link]

Sources

Technical Support Center: Stereoselective 2-Chlorocycloheptanone Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Focus: Stereocontrol in Medium-Ring


-Halo Ketones
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

System Overview: The "Medium-Ring" Challenge

Welcome to the technical guide for handling 2-chlorocycloheptanone . Unlike its 6-membered analog (cyclohexanone), which exists primarily in a rigid chair conformation, cycloheptanone derivatives undergo rapid pseudorotation (fluxional behavior).

The Core Problem: The 2-chloro substituent introduces a dipole that destabilizes the ring. The molecule fluctuates between twist-chair and twist-boat conformers.

  • Consequence: Reagents approach from unpredictable trajectories, leading to poor diastereoselectivity (

    
    ) and enantioselectivity (
    
    
    
    ).
  • The Fix: You must impose Dynamic Kinetic Resolution (DKR) or Conformational Locking to force the reaction through a single, lower-energy transition state.

Module A: Chemical Catalysis (Ruthenium-Mediated DKR)

Primary Workflow: Noyori Transfer Hydrogenation (NTH) Objective: Convert racemic 2-chlorocycloheptanone into chiral cis- or trans-2-chlorocycloheptanol with high


 and 

.
🔬 The Mechanism (Self-Validating Logic)

In a DKR system, the starting material racemizes rapidly via enolization. The catalyst selects one enantiomer to reduce faster than the other.

  • Critical Rule: The rate of racemization (

    
    ) must be significantly faster than the rate of reduction (
    
    
    
    ).
  • If

    
    :  You get a kinetic resolution (max 50% yield of desired isomer) or a mixture of diastereomers.
    
🛠️ Troubleshooting Guide (Q&A Format)

Q: My product has excellent conversion (>95%) but poor enantioselectivity (


 < 70%). What is wrong? 
  • Root Cause: The "racemization lag." The reduction is happening too fast, locking in the stereochemistry of the wrong enantiomer before it can convert to the correct one.

  • Diagnostic Step: Check your base concentration.

  • Corrective Action:

    • Increase Base: If using Formic Acid/Triethylamine (TEAF), increase the TEA ratio slightly. The base promotes the enolization required for racemization.

    • Lower Substrate Concentration: High substrate loading can accelerate

      
       due to saturation. Dilute the reaction to slow down reduction, giving racemization time to catch up.
      

Q: I am observing dehalogenation (formation of cycloheptanol).

  • Root Cause: The hydride transfer is occurring at the chlorine-bearing carbon, or radical mechanisms are interfering.

  • Corrective Action:

    • Switch Solvent: Move from Isopropanol (IPA) to Formic Acid/TEA . IPA is a stronger hydride donor and can sometimes promote over-reduction or side reactions in halo-ketones.

    • Temperature Control: Lower the temperature to 0°C. Dehalogenation often has a higher activation energy than carbonyl reduction.

Q: The reaction stalls at 50% conversion.

  • Root Cause: Catalyst poisoning by HCl. As the reaction proceeds (if not using formate), trace HCl can form, protonating the amine ligand on the Ruthenium catalyst (e.g., TsDPEN), deactivating the metal-ligand bifunctional mechanism.

  • Corrective Action: Ensure your buffer capacity is sufficient. In transfer hydrogenation, the base acts as an HCl scavenger.

📊 DKR Workflow Diagram

DKR_Mechanism cluster_0 Dynamic Equilibrium (k_rac) Racemic Racemic 2-Chlorocycloheptanone R_Isomer (R)-Ketone Racemic->R_Isomer Equilibrium S_Isomer (S)-Ketone Racemic->S_Isomer Enol Enol Intermediate (Planar/Achiral) Enol->S_Isomer Fast (Base) R_Isomer->Enol Fast (Base) Complex Ru-Catalyst (Chiral Selector) R_Isomer->Complex Mismatched (Slow) S_Isomer->Enol Fast S_Isomer->Complex Matched Fit Product Chiral 2-Chlorocycloheptanol Complex->Product Hydride Transfer (Irreversible)

Caption: The DKR cycle requires the enolization equilibrium (red arrows) to be faster than the irreversible hydride transfer (green arrow).

Module B: Biocatalysis (Enzymatic Reduction)[1]

Primary Workflow: Ketoreductase (KRED) Screening Objective: Access "non-standard" diastereomers that chemical catalysts struggle to produce.

🛠️ Troubleshooting Guide

Q: The enzyme activity drops rapidly after adding the substrate.

  • Root Cause: Halohydrin Toxicity or Alkylating Activity .

    
    -Chloro ketones are mild alkylating agents. They can react with nucleophilic residues (Cysteine/Lysine) in the enzyme active site, permanently deactivating it.
    
  • Corrective Action:

    • Fed-Batch Mode: Do not add all substrate at once. Dosing 2-chlorocycloheptanone slowly keeps the concentration below the toxicity threshold.

    • Add Scavengers: Include DTT (Dithiothreitol) only if the enzyme is not disulfide-dependent. (Note: Check enzyme datasheet first).

Q: I have low solubility of 2-chlorocycloheptanone in the aqueous buffer.

  • Root Cause: The hydrophobic 7-membered ring resists the aqueous phase.

  • Corrective Action:

    • Co-Solvent: Use DMSO or MeOH (up to 10-20% v/v).

    • Two-Phase System: Use an organic overlay (e.g., MTBE or Toluene). The substrate stays in the organic layer and partitions slowly into the aqueous phase, protecting the enzyme from high concentrations (reservoir effect).

📉 Comparative Data: Chemical vs. Enzymatic[1]
FeatureRu-Catalysis (Noyori)Biocatalysis (KRED)
Stereospecificity High for cis-isomersTunable (can access cis or trans)
Substrate Loading High (100-500 g/L)Low to Medium (10-50 g/L)
Racemization Easy (Chemical Base)Difficult (Requires specific pH or racemase)
Sensitivity Sensitive to

/ Moisture
Sensitive to Temperature / pH / Solvent

Module C: Experimental Protocols

Protocol 402-A: Ru-Catalyzed DKR of 2-Chlorocycloheptanone

Reagents:

  • Substrate: 2-Chlorocycloheptanone (1.0 eq)

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or neat (if liquid)

Step-by-Step:

  • Inerting: Flame-dry a Schlenk flask and purge with Argon

    
     3.
    
  • Catalyst Prep: Dissolve the Ru-catalyst in minimal degassed DCM.

  • Mixing: Add the formic acid/TEA mixture. Caution: Exothermic.

  • Addition: Add 2-chlorocycloheptanone via syringe.

  • Reaction: Stir at 30°C for 24 hours.

    • Note: Do not run at 0°C initially. You need thermal energy to drive the racemization (pseudorotation + enolization).

  • Quench: Dilute with water, extract with EtOAc.

  • Analysis: Check conversion via GC/NMR. Check

    
     via Chiral HPLC (Chiralpak AD-H column).
    
Protocol 402-B: Conformational Locking (Low Temp Substitution)

If performing nucleophilic substitution (e.g., with


 or 

):
  • Solvent: Use THF (coordinating) or Toluene (non-coordinating) to influence the ion pairing.

  • Temperature: Cool to -78°C .

    • Reasoning: At room temperature, the cycloheptanone ring flips rapidly. At -78°C, the population of the lower-energy conformer (usually chlorine pseudo-equatorial) is maximized, allowing for a trajectory-controlled attack.

Decision Matrix (Graphviz)

Use this flow to determine your optimization path.

Troubleshooting_Tree Start Start: Analyze Reaction Outcome Check_EE Is EE > 90%? Start->Check_EE Check_Conv Is Conversion > 95%? Check_EE->Check_Conv Yes Low_EE Issue: Low Enantioselectivity Check_EE->Low_EE No Success Process Optimized Check_Conv->Success Yes Low_Conv Issue: Low Conversion Check_Conv->Low_Conv No Action_Rac Action: Increase Base Conc. or Increase Temp (slightly) Low_EE->Action_Rac Racemization is too slow Action_Cat Action: Check for Catalyst Poisoning (HCl) or Substrate Inhibition Low_Conv->Action_Cat Catalyst died

Caption: Diagnostic logic for optimizing stereoselective reductions.

References

  • Noyori, R., et al. (1995). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Pàmies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts.[1] A Powerful Approach in Asymmetric Catalysis.[2] Chemical Reviews.

  • Rozada, T. C., et al. (2015).[3] The conformational analysis of 2-halocyclooctanones (Applied to medium rings). Spectrochimica Acta Part A.

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry.

  • Codexis Inc. (2022). Ketoreductase Screening Kits & Protocols.

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines before replication.

Sources

preventing decomposition of 2-Chlorocycloheptanone during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Storage & Stability of 2-Chlorocycloheptanone

Topic: Preventing Decomposition of 2-Chlorocycloheptanone (CAS: 766-66-5) Audience: Synthetic Chemists, Process Engineers, and Lab Managers.

Executive Summary: The Instability Profile

2-Chlorocycloheptanone is a cyclic


-haloketone. Like its analog 2-chlorocyclohexanone, it possesses inherent thermodynamic instability. It is prone to autocatalytic decomposition , where the primary degradation product (HCl) catalyzes further breakdown.

The "Death Spiral" of Storage:

  • Initiation: Trace moisture, light, or thermal energy triggers the elimination of Hydrogen Chloride (HCl).

  • Propagation: Free HCl acts as a Brønsted acid catalyst, accelerating the enolization of the remaining ketone.

  • Termination (Degradation): The dehydrohalogenated product, 2-cyclohepten-1-one , is an electron-deficient enone that rapidly polymerizes into dark, viscous tars.

Troubleshooting & Diagnostics (Q&A)

Q1: My clear liquid has turned dark brown/black. Is it still usable?

Status: Critical Degradation. The color change indicates the formation of conjugated polymers derived from 2-cyclohepten-1-one .

  • Pale Yellow: Acceptable. Trace elimination has occurred. Use immediately or redistill.

  • Dark Brown/Black: Significant polymerization. The material is likely compromised (<80% purity) and highly acidic.

  • Action: Do not use directly in sensitive nucleophilic substitutions. Distillation is required (see Section 4).

Q2: Why is there pressure buildup in the storage bottle?

Status: Safety Hazard. Decomposition releases gaseous Hydrogen Chloride (HCl) . In a sealed vessel, this increases headspace pressure.

  • Immediate Action: Vent the container in a fume hood carefully.

  • Root Cause: The material was likely stored at room temperature or exposed to light, accelerating elimination.

Q3: Can I store it in a standard clear glass vial?

Answer: No. The C-Cl bond is photosensitive. Photolytic cleavage generates radicals that initiate chain decomposition.

  • Requirement: Use amber glass vials or wrap clear vessels in aluminum foil.

Mechanism of Failure

To prevent decomposition, one must understand the chemical pathway. The presence of the electron-withdrawing carbonyl group makes the


-proton acidic, facilitating elimination.[1]

Decomposition cluster_legend Degradation Cycle Start 2-Chlorocycloheptanone (Intact) Enol Enol Intermediate Start->Enol Thermal/Acid Elim 2-Cyclohepten-1-one (Conjugated Enone) Enol->Elim - HCl HCl HCl (Catalyst) Elim->HCl Releases Polymer Dark Polymer/Tar Elim->Polymer Polymerization HCl->Start Catalyzes Enolization

Figure 1: The autocatalytic decomposition cycle of


-chloroketones. Note how HCl produced in step 2 feeds back to accelerate step 1.

Optimal Storage Protocol

Adhere to the "CAD" Protocol: C old, A nhydrous, D ark.

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Arrhenius suppression of elimination reactions. Room temp storage guarantees degradation within weeks.
Atmosphere Argon or Nitrogen Oxygen promotes radical formation; moisture promotes hydrolysis to

-hydroxy ketones and HCl.
Stabilizer Acid Scavenger Add 0.5% w/w MgO (Magnesium Oxide) or

(anhydrous) to the storage bottle. These weak bases neutralize HCl as it forms, breaking the autocatalytic cycle [1].
Container Amber Glass Prevents photolytic cleavage of the C-Cl bond.
Protocol: Stabilizing a Fresh Batch
  • Dry: Ensure the material is dried over

    
     immediately after synthesis.
    
  • Add Scavenger: Add a small amount of solid

    
     or MgO powder directly to the storage vial. This acts as a "buffer" against acid generation.
    
  • Seal: Purge headspace with Argon and seal with a Parafilm-wrapped cap.

  • Freeze: Place immediately in a -20°C freezer.

Recovery & Purification Workflow

If your material has degraded (brown liquid), follow this purification decision tree.

Purification Check Check Visual State Color Color? Check->Color Clear Clear/Pale Yellow Color->Clear No Precipitate Dark Brown/Black Color->Dark Viscous/Tar Use Use Immediately Clear->Use Wash 1. Dissolve in Et2O 2. Wash w/ cold NaHCO3 3. Dry (MgSO4) Dark->Wash Neutralize Acid Distill Vacuum Distillation (Keep pot temp < 60°C) Wash->Distill Distill->Use Collect Distillate Discard Discard if >50% tar Distill->Discard Pot Residue

Figure 2: Decision matrix for recovering degraded 2-chlorocycloheptanone.

Purification Steps:

  • Neutralization: Dissolve the impure ketone in diethyl ether. Wash twice with cold saturated sodium bicarbonate (

    
    ) to remove dissolved HCl.
    
  • Drying: Dry the organic layer over anhydrous

    
     and concentrate in vacuo at low temperature.
    
  • Distillation: Perform vacuum distillation. Crucial: Use a high vacuum (<1 mmHg) to keep the boiling point low. High heat will cause rapid polymerization in the distillation pot [2].

References

  • US Patent 2229625A . Method of stabilizing halogenated ketones. McNutty, R. (1941). Link (Describes the historical context of stabilizing

    
    -haloketones against polymerization).
    
  • Organic Syntheses , Coll. Vol. 4, p. 162 (1963). 2-Chlorocyclohexanone.[2][3] (Provides analogous handling procedures for cyclic

    
    -chloroketones, emphasizing immediate use after distillation). Link
    
  • PubChem Compound Summary . 2-Chlorocycloheptanone (CID 13012). National Center for Biotechnology Information. Link

  • Sigma-Aldrich Safety Data Sheet . 2-Chlorocycloheptanone. (Confirming storage requirements: "Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature -20 °C"). Link

Sources

scale-up considerations for the synthesis of 2-Chlorocycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Considerations for 2-Chlorocycloheptanone (CAS: 766-66-5) Role: Senior Application Scientist Status: Active Support

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 2-Chlorocycloheptanone . This


-haloketone is a critical intermediate for the synthesis of tropinone derivatives, kinase inhibitors, and complex heterocycles.

Scaling this reaction is deceptive. While the chemistry appears simple on paper, the process engineering is plagued by three primary failure modes:

  • Selectivity Control: Preventing the formation of 2,2-dichloro and 2,7-dichloro byproducts.

  • Thermal Instability: The product is prone to dehydrohalogenation (eliminating HCl) to form cyclohept-2-en-1-one, especially during distillation.

  • Gas Management: Handling the stoichiometric release of

    
     and 
    
    
    
    .

This guide provides troubleshooting protocols based on the Sulfuryl Chloride (


)  route, which is the industry standard for liquid-phase scale-up, offering superior stoichiometry control over gaseous chlorine (

).

Module 1: Reaction Chemistry & Selectivity

The Reaction Pathway

Understanding the competition between mono- and di-chlorination is vital. The reaction proceeds via the enol tautomer.

ReactionPathway SM Cycloheptanone (Starting Material) Enol Enol Intermediate (Rate Limiting) SM->Enol Tautomerization Product 2-Chlorocycloheptanone (Target) Enol->Product + SO2Cl2 - SO2, - HCl DiChloro1 2,2-Dichlorocycloheptanone (Over-reaction) Product->DiChloro1 + SO2Cl2 (Fast) DiChloro2 2,7-Dichlorocycloheptanone (Regio-impurity) Product->DiChloro2 + SO2Cl2 (Slow)

Figure 1: Reaction pathway showing the critical enolization step and potential over-chlorination pathways.

Troubleshooting: Reagents & Stoichiometry

Q: Why am I observing high levels of dichlorinated byproducts (approx. 10-15%)? A: This is a classic stoichiometry and mixing issue.

  • The Cause:

    
    -chloroketones are electron-withdrawing, which theoretically slows down the second enolization. However, if you have local excesses of 
    
    
    
    due to poor agitation, the product will compete for the reagent.
  • The Fix:

    • Reduce Stoichiometry: Use 0.95 equivalents of

      
       relative to Cycloheptanone. Leaving 5% unreacted starting material is easier to manage (via distillation) than removing dichloro impurities.
      
    • Dilution: Ensure the reaction is run in at least 3-5 volumes of solvent (DCM or Toluene). High concentration favors intermolecular side reactions.

Q: Can I use N-Chlorosuccinimide (NCS) instead of Sulfuryl Chloride? A: Yes, but only for small-scale (gram) batches.

  • Comparison: | Feature | Sulfuryl Chloride (

    
    ) | N-Chlorosuccinimide (NCS) |
    | :--- | :--- | :--- |
    | Scale Suitability  | High  (Liquid handling, cheap) | Low  (Solid handling, poor atom economy) |
    | Byproducts  | Gases (
    
    
    
    ,
    
    
    ) - Scrubbable | Succinimide (Solid) - Requires filtration/wash | | Selectivity | Moderate (Requires temp control) | High (Kinetic control easier) | | Cost | Low | High |[1][2][3][4]

Module 2: Process Engineering & Safety

Experimental Workflow

The following diagram outlines the required setup to handle the gas evolution safely.

ProcessFlow Reactor Reactor (Glass-lined/Hastelloy) Temp: 0-10°C Condenser Reflux Condenser (-10°C Glycol) Reactor->Condenser Vapor (SO2, HCl, Solvent) Quench Quench Vessel (Water/NaHCO3) Reactor->Quench Post-Reaction Dosing Dosing Pump SO2Cl2 Addition (Sub-surface) Dosing->Reactor Slow Addition Condenser->Reactor Reflux Solvent Scrubber Caustic Scrubber (NaOH 15%) Condenser->Scrubber Non-condensables (SO2, HCl)

Figure 2: Process Flow Diagram (PFD) highlighting the critical gas scrubbing system required for SO2Cl2 chemistry.

Q: The reaction temperature spikes immediately upon addition. How do I control the exotherm? A: The chlorination is exothermic, and the induction period can be dangerous.

  • Protocol:

    • Start at 0°C to 5°C .

    • Add 5% of the total

      
       charge.
      
    • Wait for the color change (yellowing) or gas evolution onset. This indicates the radical chain or enolization has initiated.

    • Only then proceed with the main feed.

    • Dosing Rate: Control addition to maintain

      
      .
      

Q: My equipment is corroding. What materials of construction (MoC) are compatible? A: The combination of HCl and moisture is aggressive.

  • Recommended: Glass-lined steel (GLS) or Hastelloy C-22.

  • Avoid: Stainless Steel 304/316 (pitting corrosion will occur rapidly due to chloride ions).

Module 3: Work-up & Purification

The Instability Trap

2-Chlorocycloheptanone is thermally sensitive. Heating it above 100°C, especially in the presence of acid traces, causes elimination to 2-cycloheptenone .

Q: The product turns black during vacuum distillation. A: This indicates decomposition catalyzed by residual acid.

  • The Fix (The "Neutralization" Protocol):

    • Wash Thoroughly: After the reaction, wash the organic layer with water, then saturated

      
      , then brine.
      
    • pH Check: Ensure the aqueous phase pH is neutral (7-8) before solvent stripping.

    • Add Stabilizer: Add 0.5% w/w solid

      
       or 
      
      
      
      to the distillation pot. This acts as a non-volatile acid scavenger during the distillation.

Q: What are the distillation parameters? A: You must lower the boiling point significantly using high vacuum.

  • Target Vacuum: < 5 mmHg (preferably < 1 mmHg).

  • Pot Temperature: Do not exceed 80°C.

  • Head Temperature: 2-Chlorocycloheptanone boils at approx. 95-98°C at 12 mmHg [1]. You need to achieve lower pressures to keep the temperature down.

Module 4: Safety & Compliance

Q: What are the specific physiological hazards? A: Beyond standard corrosive hazards:

  • Lachrymator: Like many

    
    -haloketones (e.g., chloroacetone), this compound is a potent tear gas.
    
    • Control: All handling must occur in a fume hood or closed system.

    • Decon: Use a solution of ethanol and aqueous ammonia to wipe down spills (converts the chloroketone to an aminoketone/amide, destroying lachrymatory properties).

  • Skin Permeation: Highly toxic by absorption. Double-gloving (Nitrile/Laminate) is mandatory.

References

  • Newman, M. S., et al. (1955).[4] 2-Chlorocyclohexanone.[3][4][5][6][7] Organic Syntheses, Coll. Vol. 3, p. 188. (The foundational protocol for cyclic

    
    -chloroketones using sulfuryl chloride). 
    
  • Warnhoff, E. W., et al. (1955). Preparation of 2-chlorocyclopentanone. Chemische Berichte, 88, 69. (Analogous 5-membered ring procedure).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13012, 2-Chlorocycloheptanone.

  • Wyman, D. P., & Kaufman, P. R. (1964). The Chlorination of Cycloheptanone. Journal of Organic Chemistry. (Discusses the specific kinetics of the 7-membered ring).

Sources

Technical Support Center: Byproduct Identification in 2-Chlorocycloheptanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-Chlorination Protocols[1]

Executive Summary & Reaction Pathway Analysis[1]

The synthesis of 2-chlorocycloheptanone (CAS: 766-66-5) is a pivotal step in developing seven-membered pharmacophores.[1] However, the thermodynamic similarity between the mono-chlorinated product and the unreacted starting material—combined with the high reactivity of the


-position—often leads to a "cocktail" of polychlorinated species and ring-contracted impurities.

Achieving pharmaceutical-grade purity requires understanding the competition between kinetic enolization (leading to mono-chlorination) and thermodynamic equilibration (leading to di-chlorination or rearrangement).[1]

Reaction Pathway Visualization

The following diagram maps the critical divergence points where process parameters (temperature, stoichiometry, pH) dictate the formation of specific impurities.

ReactionPathway Start Cycloheptanone (Starting Material) Enol Enol Intermediate Start->Enol Acid/Base Cat. Target 2-Chlorocycloheptanone (Target) Enol->Target + Cl source (NCS/SO2Cl2) DiChloro_Gem 2,2-Dichlorocycloheptanone (Over-chlorination) Target->DiChloro_Gem Excess Cl source (Same C attack) DiChloro_Vic 2,7-Dichlorocycloheptanone (Regio-isomer) Target->DiChloro_Vic Excess Cl source (Opposite C attack) Elimination 2-Cycloheptenone (Elimination) Target->Elimination Thermal/Base (-HCl) Favorskii Cyclohexanecarboxylate Esters (Ring Contraction) Target->Favorskii Alkoxide Base (Workup Error)

Figure 1: Mechanistic divergence in cycloheptanone chlorination. Green indicates the desired pathway; red indicates failure modes driven by stoichiometry or pH.

Troubleshooting Guide: Byproduct Identification

Issue 1: "I see a significant M+34 peak in my GC-MS spectrum."

Diagnosis: Over-chlorination (Dichlorination).[1] Root Cause: The introduction of the first chlorine atom inductively withdraws electrons, making the


-protons on the same carbon less acidic, but the 

-protons on the other side of the carbonyl remain reactive. However, if the reaction is driven thermodynamically (high temp) or with excess reagent, you will generate 2,2-dichlorocycloheptanone (geminal) or 2,7-dichlorocycloheptanone (vicinal).[1]

Technical Solution:

  • Reagent Switch: If using

    
     gas, switch to Sulfuryl Chloride (
    
    
    
    )
    .[1] It allows for precise stoichiometric control (1.0 eq) and is less aggressive than elemental chlorine [1].[1]
  • Solvent Modulation: Use a solvent system that stabilizes the mono-chlorinated enol.[1] Literature suggests that adding methanol (approx.[1] 1.0 eq) to the reaction mixture when using

    
     significantly enhances selectivity for the mono-chloro product over the di-chloro species [2].[1]
    
  • Quench Protocol: Do not allow the reaction to stir overnight "for completion." Monitor by TLC/GC every 30 minutes. Stop at 95% conversion to avoid attacking the product.

Issue 2: "My product contains an ester impurity (IR band ~1735 cm⁻¹)."

Diagnosis: Ring Contraction via Favorskii Rearrangement .[1][2][3][4][5] Root Cause: This is a classic workup error.[1] If you wash the crude reaction mixture with strong bases (e.g., Sodium Hydroxide or unbuffered Sodium Carbonate) or use alkoxides, the


-halo ketone undergoes skeletal rearrangement. The 7-membered ring contracts to a 6-membered ring (cyclohexanecarboxylic acid derivative) [3].[1]

Technical Solution:

  • Strict pH Control: Avoid aqueous NaOH washes. Quench the reaction with saturated aqueous Ammonium Chloride (

    
    )  or water.
    
  • Neutralization: If acid removal is required, use solid Sodium Bicarbonate (

    
    ) cautiously, ensuring the temperature remains 
    
    
    
    .
Issue 3: "The product is darkening and shows olefinic protons in NMR."

Diagnosis: Dehydrohalogenation to 2-cycloheptenone .[1] Root Cause:


-Chlorocycloheptanone is thermally sensitive.[1] Heating during distillation or GC injection can cause elimination of HCl, generating the 

-unsaturated ketone [4].

Technical Solution:

  • Purification: Avoid high-vacuum distillation if possible. Column chromatography on silica gel (neutralized with 1%

    
     if necessary, though this risks elimination—pure silica is often safer) is preferred.[1]
    
  • Storage: Store under inert atmosphere (Argon) at -20°C. Acid scavengers (like propylene oxide) can be added for long-term storage.[1]

Analytical Fingerprinting (Data Comparison)

Use this table to distinguish your target from common impurities.

Compound1H NMR Key Feature13C NMR CarbonylGC-MS (Molecular Ion)
2-Chlorocycloheptanone

4.2-4.4 (dd, 1H)
(

-H)

208 ppm
m/z 146 / 148 (3:1 ratio)
2,2-Dichlorocycloheptanone Loss of

-H signal; simplified spectrum

202 ppm (shielded)
m/z 180 / 182 / 184 (9:6:[1]1)
2,7-Dichlorocycloheptanone Two multiplets at

4.2-4.5

204 ppm
m/z 180 / 182 / 184
2-Cycloheptenone Olefinic region:

6.0-6.8 (m, 2H)

200 ppm (conjugated)
m/z 110 (Loss of HCl)
Methyl Cyclohexanecarboxylate Methyl singlet

3.6; Methine

2.3

175 ppm (Ester)
m/z 142 (No Cl pattern)

Recommended Protocol: Selective Chlorination with

This protocol prioritizes selectivity over speed, utilizing the methanol-moderated sulfuryl chloride method [2].[1]

Reagents:

  • Cycloheptanone (1.0 eq)[1]

  • Sulfuryl Chloride (

    
    ) (1.05 eq)[1]
    
  • Methanol (1.0 eq) - Critical for selectivity[1]

  • Dichloromethane (DCM) (Solvent, 5-10 volumes)[1]

Step-by-Step:

  • Setup: Charge Cycloheptanone and Methanol into a dry flask containing DCM. Cool to 0°C under Nitrogen.

  • Addition: Add Sulfuryl Chloride dropwise over 30-60 minutes. Do not allow the internal temperature to rise above 5°C.

    • Mechanism Note: The methanol forms an intermediate complex or transient hypochlorite species that transfers chlorine more selectively than free

      
      .[1]
      
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature slowly. Monitor by GC.[1]

  • Quench (Crucial): Pour the mixture into ice-cold water . Do not use basic solution.

  • Workup: Separate phases. Wash organic layer with brine.[1] Dry over

    
    .[1]
    
  • Concentration: Evaporate solvent under reduced pressure at <30°C to prevent thermal elimination.

References

  • Organic Syntheses. "2-Chlorocyclohexanone." Org.[1][6] Synth.1945 , 25, 22. Link (Analogous procedure for cyclic ketones).[1]

  • Wyman, D. P.; Kaufman, P. R. "Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones."[1] J. Org.[1] Chem.1964 , 29(7), 1956–1960.[1] Link[1]

  • Baretta, A.; Waegell, B. "The Favorskii Rearrangement: Synthetic Applications."[1] In Reactive Intermediates, Plenum Press, 1982 .[1] (See also general mechanism: ).[1]

  • Garbisch, E. W. "The Preparation of 2-Cycloheptenone."[1] J. Org.[1] Chem.1965 , 30(6), 2109–2120.[1] Link[1]

Sources

Technical Support Center: 2-Chlorocycloheptanone Stability & Reaction Control

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Effect of Reaction Temperature on 2-Chlorocycloheptanone Stability Ticket ID: T-CHL-766-TEMP Audience: Chemical Process Engineers, Medicinal Chemists

Executive Summary: The Thermal Fragility Profile

2-Chlorocycloheptanone (CAS: 766-66-5) is an


-haloketone characterized by significant thermal lability. Unlike its 6-membered ring analog (2-chlorocyclohexanone), the 7-membered ring introduces unique conformational flexibility that can accelerate elimination reactions under thermal stress.

Core Directive: The stability of 2-chlorocycloheptanone is inversely proportional to temperature. Above 60°C , the rate of dehydrohalogenation (loss of HCl) increases exponentially, leading to the formation of 2-cycloheptenone, which subsequently polymerizes or degrades.

Quick Reference: Temperature Stability Matrix
Temperature RangeStability StatusOperational Recommendation
< 4°C Stable Recommended Storage. Long-term storage requires refrigeration or freezing to prevent slow disproportionation or hydrolysis.
20°C - 25°C Metastable Working Range. Suitable for short-term handling (weighing, aliquoting). Extended exposure (>24h) may cause slight yellowing (acid formation).
40°C - 60°C Caution Reaction Threshold. Only permissible if the reaction kinetics of the desired substitution are faster than the elimination rate. Monitor pH (HCl generation).
> 80°C Critical Degradation Zone. Rapid dehydrohalogenation occurs. The mixture will darken (polymerization of enones). Yield loss is guaranteed.

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific user scenarios regarding temperature-induced failures.

Scenario A: "My reaction mixture turned black/tarry during heating."

Diagnosis: Thermal Elimination & Polymerization. Mechanism: You have likely triggered the thermal elimination of HCl to form 2-cycloheptenone (an


-unsaturated ketone). This species is highly reactive and prone to Michael-type self-polymerization at elevated temperatures, resulting in "tar."

The Pathway:

  • Initiation: Heat weakens the C-Cl bond.

  • Elimination:

    
    -hydrogen abstraction (often autocatalytic if HCl isn't scavenged) leads to 2-cycloheptenone.
    
  • Polymerization: The conjugated double bond reacts with remaining nucleophiles or itself.

Corrective Protocol:

  • Immediate Action: Cool the reaction to < 0°C immediately.

  • Acid Scavenging: If the reaction permits, add a non-nucleophilic base (e.g.,

    
     or 2,6-lutidine) to neutralize generated HCl, which catalyzes further degradation.
    
  • Process Change: If your desired reaction requires heat (e.g., nucleophilic substitution), switch to a more polar aprotic solvent (DMF, DMSO) to accelerate the substitution rate relative to the elimination rate, allowing you to run at a lower temperature (

    
    ).
    
Scenario B: "I see a new spot on TLC moving faster than my starting material."

Diagnosis: Formation of 2-Cycloheptenone (Elimination Product). Verification: Stain with


. The new spot should stain instantly (presence of alkene).

Corrective Protocol:

  • Reduce Temperature: Drop reaction temperature by 10-15°C.

  • Check Basicity: If using a base, ensure it is not too strong or sterically unhindered. Strong bases (e.g., alkoxides) favor E2 elimination over substitution (

    
    ). Switch to a "softer" nucleophile or a weaker base.
    

Visualizing the Degradation Pathway[1]

The following diagram illustrates the competing pathways driven by temperature. Note how heat pushes the system toward the irreversible formation of the enone and subsequent polymer.

G Start 2-Chlorocycloheptanone Heat Heat (>60°C) Start->Heat Thermal Stress SubProduct Desired Substitution Product Start->SubProduct Controlled Temp (<40°C) + Nucleophile Elimination Dehydrohalogenation (-HCl) Heat->Elimination Activation Energy Met Enone 2-Cycloheptenone (Reactive Intermediate) Elimination->Enone Polymer Dark Tar/Polymer Enone->Polymer Polymerization

Figure 1: Thermal degradation pathway of 2-Chlorocycloheptanone showing the divergence between stable substitution and destructive elimination.

Standard Operating Procedures (SOPs)

SOP-1: Distillation and Purification

Users often degrade the product during purification attempts.

  • Never distill at atmospheric pressure. The boiling point is too high (

    
     est.), and decomposition will occur before distillation.
    
  • Vacuum Requirement: Use high vacuum (< 10 mmHg).

  • Temperature Limit: Keep the oil bath temperature below 110°C . If the product does not distill, improve the vacuum rather than increasing the heat.

  • Stabilization: Add a trace amount of acid scavenger (e.g.,

    
    ) to the distillation flask to neutralize trace HCl formed during heating.
    
SOP-2: Storage
  • Container: Amber glass (light sensitive) with a PTFE-lined cap (corrosion resistant).

  • Environment: Refrigerator (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) is mandatory. Freezer (
    
    
    
    ) is preferred for storage > 1 month.
  • Atmosphere: Store under Argon or Nitrogen to prevent moisture hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I use GC-MS to analyze the purity of 2-Chlorocycloheptanone? A: Proceed with caution. The high temperature of the GC injection port (


) can cause thermal elimination inside the injector. This often leads to a "ghost peak" of 2-cycloheptenone that wasn't present in your original sample.
  • Fix: Use HPLC (Reverse Phase) or NMR for accurate purity assessment. If GC is necessary, use a "cool on-column" injection technique.

Q: Why is the 7-membered ring more sensitive than the 6-membered ring? A: Cycloheptanone rings possess greater conformational mobility (twist-chair/twist-boat forms) compared to the rigid chair of cyclohexane. This flexibility can align the C-Cl bond and the


-hydrogen into the anti-periplanar geometry required for E2 elimination more readily under thermal stress.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13012, Cycloheptanone, 2-chloro-. Retrieved from [Link]

  • Organic Syntheses (1998). General procedures for alpha-chlorination of ketones. (Referencing general stability protocols for alpha-chloroketones). Organic Syntheses, Coll. Vol. 9, p.13. [Link]

Technical Support Center: Optimal Base Selection for Reactions with 2-Chlorocycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with 2-chlorocycloheptanone. This resource provides in-depth, field-tested insights into selecting the optimal base to control reaction pathways and troubleshoot common experimental challenges. Our goal is to move beyond simple protocol recitation and empower you with the mechanistic understanding required to make informed decisions in your own projects.

Core Concept: The Crossroads of Reactivity

2-Chlorocycloheptanone is a versatile synthetic intermediate, but its utility is entirely dependent on the precise control of its reaction environment. When treated with a base, the substrate stands at a crossroads of three primary, competing reaction pathways. The choice of base is the single most critical parameter that directs the reaction down one path over the others.

reaction_pathways sub 2-Chlorocycloheptanone fav Favorskii Rearrangement (Ring Contraction) sub->fav Path A (Enolate at C7) elim Elimination (E2) (Dehydrohalogenation) sub->elim Path B (Enolate at C3) sn2 Substitution (SN2) (Hydroxylation/Alkoxylation) sub->sn2 Path C (Direct Attack) prod_fav prod_fav fav->prod_fav Product: Cyclohexanecarboxylic Acid / Ester prod_elim prod_elim elim->prod_elim Product: Cyclohept-2-en-1-one prod_sn2 prod_sn2 sn2->prod_sn2 Product: 2-Hydroxy/Alkoxy- cycloheptanone

Caption: Competing reaction pathways for 2-chlorocycloheptanone under basic conditions.

Frequently Asked Questions & Troubleshooting Guides

This section is formatted to directly address the most common questions and issues encountered during experimentation.

Section 1: Mastering the Favorskii Rearrangement (Ring Contraction)

The Favorskii rearrangement is a powerful transformation for converting cyclic α-halo ketones into ring-contracted carboxylic acid derivatives.[1][2][3] This pathway is initiated by the formation of an enolate on the carbon away from the chlorine atom (the α'-position), which then cyclizes to a highly strained cyclopropanone intermediate.[4][5]

Q1: I want to synthesize cyclohexanecarboxylic acid or its methyl ester. Which bases are optimal for the Favorskii rearrangement?

For the Favorskii rearrangement, the base must serve two roles: first as a base to deprotonate the α'-carbon, and second as a nucleophile to attack the cyclopropanone intermediate and open the ring.[6][7]

  • To obtain the carboxylic acid: Use a hydroxide base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or mixed aqueous/alcoholic solvent system. The hydroxide ion acts as both the base and the nucleophile.

  • To obtain an ester: Use an alkoxide base corresponding to the desired ester. For a methyl ester, use sodium methoxide (NaOMe) in methanol. For an ethyl ester, use sodium ethoxide (NaOEt) in ethanol.[4] The alkoxide serves as both the base and the nucleophile, directly yielding the ester product.

The key is to use a base that is also a reasonably good nucleophile.

Q2: My Favorskii rearrangement is giving a low yield of the desired ring-contracted product. What are the common causes?

Low yields are typically due to competing side reactions, primarily elimination. Here are the most common troubleshooting points:

ProblemPossible Cause(s)Recommended Solution(s)
Low Conversion Base is not strong enough or is sterically hindered. Insufficient reaction time or temperature.Ensure at least one equivalent of a strong, non-hindered base (e.g., NaOMe, NaOH) is used. Monitor the reaction by TLC. If needed, gently heat the reaction (e.g., to 40-50 °C), but be cautious as higher temperatures can favor elimination.
Mixture of Products (Elimination & Rearrangement) The base is too sterically hindered (e.g., potassium tert-butoxide), favoring proton abstraction at the less-hindered α-position, which leads to elimination. The temperature is too high.[8]Switch to a less hindered base like sodium methoxide. Run the reaction at room temperature or below if possible.
Formation of 2-methoxycycloheptanone The methoxide is acting as a nucleophile in an SN2 reaction instead of as a base.This is a common side reaction. Favoring enolate formation by using a polar, aprotic solvent as a co-solvent might help, but the choice of a non-hindered base is the most critical factor.
Section 2: Optimizing Elimination for Cyclohept-2-en-1-one Synthesis

To favor elimination (dehydrohalogenation), the reaction must be directed down "Path B" (see diagram), which involves the selective removal of a proton from the α-carbon (C3). This forms an enolate that directly expels the chloride ion in a concerted E2 mechanism to yield the α,β-unsaturated ketone.[9][10]

Q1: How can I selectively synthesize cyclohept-2-en-1-one and suppress the Favorskii rearrangement?

The key is to use a base that is strong but non-nucleophilic and sterically hindered .[11][12] This combination of properties ensures the base preferentially abstracts the most accessible proton (at the α-position) and is too bulky to act as a nucleophile, thus avoiding both SN2 and the Favorskii pathway.[13]

  • Recommended Bases:

    • Potassium tert-butoxide (KOt-Bu): A classic bulky base that is excellent for promoting E2 reactions.[14]

    • 1,8-Diazabicycloundec-7-ene (DBU): An organic, non-nucleophilic base that is highly effective for dehydrohalogenations.

    • Lithium diisopropylamide (LDA): A very strong, bulky base, though it often requires cryogenic temperatures (-78 °C) to maintain selectivity.[12]

Q2: My elimination reaction is sluggish and gives a mixture of starting material and the desired cycloheptenone. How can I drive it to completion?

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction The base may not be strong enough (e.g., triethylamine, pyridine are often too weak for this substrate). Insufficient temperature.Switch to a stronger bulky base like KOt-Bu or DBU. Heating the reaction is often necessary for E2 eliminations. Refluxing in a solvent like THF or toluene is a common strategy.
Favorskii Byproduct Formation The base is not sufficiently hindered, allowing it to abstract the α'-proton.Ensure the base is genuinely bulky. KOt-Bu is generally more effective than, for example, diisopropylethylamine (Hünig's base) for this specific transformation.
Reaction Stalls The base may be degrading due to moisture. The bulky base might be forming aggregates, reducing its effective concentration.Use freshly opened or sublimed KOt-Bu. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N2 or Ar). Using a co-solvent like DMSO can sometimes help break up aggregates of alkoxide bases.
Protocol: Synthesis of Cyclohept-2-en-1-one via E2 Elimination
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of substrate).

  • Reagents: Add potassium tert-butoxide (1.2 equivalents) to the THF.

  • Addition: Dissolve 2-chlorocycloheptanone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred base solution at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 66 °C) and monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature, and carefully quench by adding saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Section 3: A Guide to Base Selection

Choosing the right base is a predictive exercise based on fundamental principles of reactivity. This workflow helps guide your decision-making process to achieve the desired outcome.

decision_tree start What is your desired product? prod_ring Ring-Contraction (Cyclohexanecarboxylic Acid/Ester) start->prod_ring Path A prod_ene α,β-Unsaturated Ketone (Cyclohept-2-en-1-one) start->prod_ene Path B path_fav path_fav prod_ring->path_fav Mechanism: Favorskii Rearrangement path_elim path_elim prod_ene->path_elim Mechanism: E2 Elimination base_fav Required Base Properties: - Strong Base - Good Nucleophile - Sterically Unhindered path_fav->base_fav base_elim Required Base Properties: - Strong Base - Poor Nucleophile - Sterically Hindered path_elim->base_elim ex_fav NaOH, KOH (for Acid) NaOMe, NaOEt (for Ester) base_fav->ex_fav Examples ex_elim Potassium tert-butoxide (KOt-Bu) DBU, DBN LDA base_elim->ex_elim Examples

Caption: Decision workflow for selecting a base for 2-chlorocycloheptanone reactions.

Data Summary: Properties of Common Bases

The following table provides a comparative overview of bases relevant to the chemistry of 2-chlorocycloheptanone.

BaseFormulapKa of Conj. AcidNucleophilicitySteric HindrancePrimary Application
Sodium HydroxideNaOH~15.7HighLowFavorskii (Acid)
Sodium MethoxideNaOMe~15.5HighLowFavorskii (Ester)
Potassium tert-ButoxideKOt-Bu~19LowHighElimination (E2) [11]
1,8-Diazabicycloundec-7-eneDBU~13.5LowHighElimination (E2)
Lithium DiisopropylamideLDA~36Very LowHighElimination / Enolate Formation
TriethylamineEt3N~10.7ModerateModerateGenerally too weak; may slowly promote elimination
References
  • Scribd. Favorskii Rearrangement of 2-Chlorocyclohexanone. Available from: [Link]

  • Organic Chemistry Portal. Favorskii Reaction. Available from: [Link]

  • Slideshare. Favorskii rearrangement----Sir Khalid (Organic). Available from: [Link]

  • NROChemistry. Favorskii Rearrangement. Available from: [Link]

  • YouTube. What is Favorskii Rearrangement ? | Basics & Problems | One Minute Chemistry. (2022). Available from: [Link]

  • YouTube. Favorskii Rearrangement. (2020). Available from: [Link]

  • Scribd. Favorskii Rearrangement | PDF | Chemistry | Organic Compounds. Available from: [Link]

  • Khan Academy. E2 elimination: Substituted cyclohexanes. Available from: [Link]

  • Chemistry LibreTexts. Alpha Halogenation of Aldehydes and Ketones. (2023). Available from: [Link]

  • Wikipedia. Non-nucleophilic base. Available from: [Link]

  • Chemistry Steps. E2 and E1 Elimination Reactions of Cyclohexanes. Available from: [Link]

  • Chemistry LibreTexts. Elimination vs. Substitution. (2023). Available from: [Link]

  • Dalal Institute. Elimination Reactions. Available from: [Link]

  • Chemistry LibreTexts. Non-nucleophilic Brønsted-Lowry Superbases. (2026). Available from: [Link]

  • Study.com. Steric Hindrance Effect | Definition, Factors & Examples. Available from: [Link]

Sources

Technical Support Center: Navigating the Complexities of 2-Chlorocycloheptanone Product Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chlorocycloheptanone and its derivatives. The unique structural features of this seven-membered α-chloro ketone introduce specific challenges in the synthesis, purification, and characterization of its reaction products. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: From Ambiguous Spectra to Confident Characterization

This section is structured to address specific problems you may encounter during your experimental work. Each issue is followed by a systematic troubleshooting workflow and a detailed explanation of the underlying chemical principles.

Problem 1: My ¹H NMR spectrum of a 2-chlorocycloheptanone reaction product is broad, complex, and difficult to interpret.

The flexible nature of the seven-membered ring in 2-chlorocycloheptanone can lead to multiple, slowly interconverting conformations at room temperature, resulting in broad or overlapping signals in the NMR spectrum.

Troubleshooting Workflow:

start Complex ¹H NMR Spectrum step1 Perform Variable Temperature (VT) NMR start->step1 step2a Signals sharpen at higher temperatures step1->step2a Observation step2b Signals sharpen and resolve into distinct sets at lower temperatures step1->step2b Observation step3a Indicates fast conformational exchange on the NMR timescale step2a->step3a step3b Indicates slow conformational exchange, allowing for the observation of individual conformers step2b->step3b step4 Acquire 2D NMR (COSY, HSQC, HMBC) at the optimal temperature step3a->step4 step3b->step4 end Confident structural elucidation step4->end

Caption: Workflow for troubleshooting complex NMR spectra of 2-chlorocycloheptanone derivatives.

Expertise & Experience: The cycloheptane ring is known to exist in several conformations, such as the twist-chair and twist-boat, which are often close in energy. The presence of substituents, like the chlorine atom and others introduced during your reaction, can further complicate this conformational landscape. Variable temperature NMR is a powerful tool to probe these dynamic processes. By increasing the temperature, you can often coalesce broad signals into a time-averaged, sharper spectrum. Conversely, lowering the temperature can "freeze out" individual conformers, allowing for their individual characterization.[1][2]

Self-Validating Protocol: 2D NMR as a Confirmation Tool Once an optimal temperature for spectral resolution is found, a suite of 2D NMR experiments is essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing you to trace the connectivity of the carbon backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon, providing a carbon chemical shift for each proton environment.[3][4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the final structure.[3][5]

By combining these experiments, you can build a self-consistent structural assignment that is not reliant on the interpretation of a complex 1D spectrum alone.

Problem 2: My GC-MS analysis shows multiple peaks, even after purification, and the mass spectra are ambiguous.

The thermal instability and reactivity of α-chloro ketones can lead to on-column degradation or rearrangement, while the presence of chlorine isotopes complicates mass spectral interpretation.

Troubleshooting Workflow:

start Multiple/Ambiguous GC-MS Peaks step1 Lower the GC injector temperature start->step1 step3 Analyze by soft ionization MS (e.g., ESI, CI) start->step3 step2 Check for thermal degradation products step1->step2 step2->step3 step4 Observe the molecular ion (M+) peak step3->step4 step5 Examine the isotopic pattern for chlorine (M+2 peak) step4->step5 end Confirmed molecular weight and elemental composition step5->end

Caption: Decision tree for troubleshooting GC-MS analysis of 2-chlorocycloheptanone products.

Expertise & Experience: α-chloro ketones can be thermally labile and may undergo elimination of HCl or other rearrangements in the hot GC injector port.[6] Lowering the injector temperature can mitigate this. For mass spectral ambiguity, the key is to look for the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a molecular ion cluster where the M+2 peak (containing one ³⁷Cl) is about one-third the intensity of the M+ peak (containing one ³⁵Cl). Observing this pattern is a strong confirmation of the presence of one chlorine atom in your molecule.[7]

Self-Validating Protocol: High-Resolution Mass Spectrometry (HRMS) For ultimate confidence in your elemental composition, HRMS is the gold standard. By measuring the mass-to-charge ratio to several decimal places, you can obtain an exact mass that corresponds to a unique molecular formula, thereby confirming the identity of your product beyond doubt.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the key positions in 2-chlorocycloheptanone?

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale
C2-H (methine)~4.2 - 4.5~60 - 65The proton and carbon at the α-position to the carbonyl and bearing the electronegative chlorine atom are significantly deshielded.
C7-H₂ (methylene)~2.5 - 2.8~40 - 45These protons are α to the carbonyl group and will be deshielded.
C3-H₂ to C6-H₂~1.5 - 2.2~25 - 35These are the more aliphatic-like methylene groups of the ring.
C1 (carbonyl)-~200 - 205The carbonyl carbon in a seven-membered ring is expected in this region.

Note: These are estimated values and can be influenced by solvent and the specific conformation of the molecule.

Q2: What are the common fragmentation patterns to look for in the mass spectrum of a 2-chlorocycloheptanone derivative?

The mass spectrum will be characterized by several key fragmentation pathways:

  • α-Cleavage: The bond between the carbonyl carbon and an adjacent carbon is cleaved. For a 2-chlorocycloheptanone derivative, this can lead to the loss of the alkyl chain or the chlorinated carbon.[8][9]

  • McLafferty Rearrangement: If there is a γ-hydrogen available on a side chain, a characteristic rearrangement can occur, leading to the loss of a neutral alkene and the formation of a resonance-stabilized radical cation.[9]

  • Loss of HCl: Elimination of hydrogen chloride is a common fragmentation pathway for chlorinated compounds, leading to a peak at M-36.

Q3: My reaction with 2-chlorocycloheptanone is giving an unexpected product with a contracted ring. What could be happening?

You are likely observing a Favorskii rearrangement . This is a classic reaction of α-halo ketones with a base (such as an alkoxide or hydroxide). The reaction proceeds through a cyclopropanone intermediate, which is then opened by the nucleophilic base to yield a carboxylic acid derivative with a smaller ring.[10][11][12][13][14] For 2-chlorocycloheptanone, this would result in a cyclopentanecarboxylic acid derivative.

Reaction Scheme: Favorskii Rearrangement of 2-Chlorocycloheptanone

sub 2-Chlorocycloheptanone inter Cyclopropanone Intermediate sub->inter Base (e.g., RO⁻) prod Cyclopentanecarboxylic Acid Derivative inter->prod Nucleophilic attack by RO⁻ and ring opening

Caption: Simplified reaction pathway for the Favorskii rearrangement.

To avoid this, ensure that your reaction conditions are not basic, or use a non-nucleophilic base if proton scavenging is required.

Q4: How can I assess the stability of my 2-chlorocycloheptanone product?

α-chloro ketones can be susceptible to hydrolysis, elimination, and self-condensation, especially in the presence of moisture, bases, or upon prolonged storage.[6]

Protocol for Stability Assessment:

  • Prepare a standard solution of your purified product in a high-purity solvent (e.g., acetonitrile or dichloromethane).

  • Divide the solution into several vials. Store them under different conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • Analyze the samples by a quantitative method (e.g., HPLC with UV detection or GC-FID) at regular intervals (e.g., 0, 24, 48, and 72 hours, and then weekly).

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of your target compound.

  • For long-term storage, it is recommended to keep highly pure α-chloro ketones under an inert atmosphere at low temperatures (-20°C or below).[6]

By systematically addressing these common challenges with the appropriate analytical tools and a sound understanding of the underlying chemistry, you can confidently characterize your 2-chlorocycloheptanone products and accelerate your research and development efforts.

References

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  • Rozada, T. C., et al. (2015). The conformational analysis of 2-halocyclooctanones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 176-184.
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  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 2-pentanone [Video]. YouTube. Retrieved from [Link]

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  • Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
  • Stefanuto, P. H., et al. (2014). Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products. Analytical and Bioanalytical Chemistry, 406(17), 4125-4135.
  • Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, May 29). 1H NMR of cyclohexane [Video]. YouTube. Retrieved from [Link]

  • chemconnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. Retrieved from [Link]

  • Kappe, C. O., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1489-1499.
  • Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • The Organic Chemist. (2025, March 17). Mechanism Monday #35: Favorskii Rearrangement [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: 2-Chlorocycloheptanone Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Warning

Read This First: 2-Chlorocycloheptanone (CAS: 766-66-5) is an


-halo ketone.[1] Unlike simple ketones, it possesses a "thermal budget."[1] Prolonged exposure to temperatures above 100°C—or even room temperature in the presence of acidic trace impurities—will trigger rapid degradation via dehydrohalogenation  (loss of HCl) to form 2-cyclohepten-1-one, or polymerization into dark tars.[1]

The Golden Rule: Purity is maintained by neutrality and low temperature. If your crude material is acidic (pH < 5), it is already degrading.[1]

Physical Property Reference Table
PropertyValueCritical Note
Boiling Point 82–85°C @ 10 mmHgDo not exceed 100°C pot temperature.[1]
Density ~1.16 g/mLDenser than water; bottom layer in extractions.[1]
Appearance Colorless to pale yellow oilDark brown/black indicates polymerization.[1]
Major Impurities Cycloheptanone (SM), 2,2-Dichlorocycloheptanone, HClHCl catalyzes auto-destruction.[1]

Diagnostic Triage (Troubleshooting FAQs)

Q1: My GC-MS shows a split peak or a "ghost" peak that doesn't match my NMR. What is happening? Diagnosis: This is likely an artifact of the analysis, not the sample.


-Chloro ketones often degrade inside the hot injector port of a Gas Chromatograph (typically set to 250°C).[1]
  • The Mechanism: Thermal elimination of HCl occurs in the injector, creating 2-cyclohepten-1-one during injection.[1]

  • The Fix: Lower the injector temperature to 150°C–170°C or switch to LC-MS (Reverse Phase) for a true purity profile. Trust your

    
    H-NMR integration over standard GC data.[1]
    

Q2: The crude oil turned black overnight even though I stored it in the fridge. Diagnosis: Acid-catalyzed aldol condensation.

  • The Cause: Residual HCl or sulfuryl chloride byproducts were not fully neutralized. Even at 4°C, acidic

    
    -halo ketones will slowly polymerize.[1]
    
  • The Fix: You must perform Protocol A (Neutralization) immediately.[1] Storing "crude acidic" material is not viable.[1]

Q3: I cannot separate the 2,2-dichlorocycloheptanone impurity by distillation. Diagnosis: Boiling point proximity.

  • The Cause: The boiling point difference between the mono- and di-chlorinated species is often <10°C at reduced pressures. A simple Vigreux column is insufficient.[1]

  • The Fix: If the di-chloro impurity is >5%, use Protocol C (Chromatography) .[1] Distillation is only effective for removing the lighter unreacted cycloheptanone or heavy polymeric tars.

Purification Protocols

Protocol A: The "Quench & Neutralize" (Mandatory Pre-treatment)

Purpose: To remove acidic residues that catalyze degradation.[1]

  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether or MTBE (Methyl tert-butyl ether). Avoid DCM if possible, as it can obscure phase separation, but it is acceptable if solubility is an issue.[1]

  • The Wash:

    • Wash 2x with Saturated Aqueous

      
       .[1]
      
    • Caution: Gas evolution (

      
      ) will be vigorous.[1] Vent the separatory funnel frequently.
      
    • Check the pH of the aqueous layer. It must be pH 8–9.[1] If acidic, repeat.

  • The Brine: Wash 1x with Saturated Brine to remove emulsified water.[1]

  • Drying: Dry the organic layer over anhydrous

    
     for 20 minutes. Filter.
    
  • Concentration: Rotary evaporate at <35°C bath temperature . Do not heat to dryness under high vacuum for long periods.[1]

Protocol B: High-Vacuum Fractional Distillation

Purpose: Bulk purification for samples with <5% di-chloro impurity.[1]

  • Apparatus: Short-path distillation head (to minimize thermal residence time) or a Vigreux column (only if separation of close-boiling impurities is required).[1]

  • Vacuum Requirement: High vacuum pump (<5 mmHg) is strongly recommended.[1]

  • Temperature Limit: Keep the oil bath below 110°C .

Step-by-Step:

  • Add a magnetic stir bar (do not use boiling stones in vacuum).

  • Lower pressure to <5 mmHg.[1]

  • Slowly raise oil bath temperature.

    • Fraction 1 (Foreshot): Unreacted Cycloheptanone.[1] (Expect boiling at ~40–50°C @ 5 mmHg).

    • Fraction 2 (Main Cut): 2-Chlorocycloheptanone.[1][2] (Expect boiling at ~70–75°C @ 5 mmHg).[1]

    • Pot Residue: Dark tars/polymers.[1] Do not distill to dryness.

  • Storage: Flush the receiving flask with Argon immediately after collection.

Protocol C: Silica Gel Chromatography

Purpose: Separation of 2,2-dichloro impurities or high-purity requirements (>98%).[1]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Hexane/Ethyl Acetate gradient.[1]

    • Start: 98:2 Hexane:EtOAc (Elutes unreacted ketone and di-chloro species first).[1]

    • Product Elution: 95:5 to 90:10 Hexane:EtOAc.[1]

  • Visualization: UV (weak) or

    
     stain (stains the ketone functionality).[1]
    

Technique Tip:


-Chloro ketones can sometimes hydrolyze on acidic silica.[1] Pre-treat the silica column with 1% Triethylamine in Hexane if you observe streakiness or degradation during the run.

Workflow Visualization

The following diagram illustrates the decision logic for processing the crude material.

PurificationWorkflow Crude Crude Reaction Mixture (Contains HCl, SM, Impurities) Wash Protocol A: Neutralization (Sat. NaHCO3 Wash + Drying) Crude->Wash Immediate Action Analysis Analyze Purity (NMR / HPLC) Wash->Analysis Decision Impurity Profile? Analysis->Decision Distill Protocol B: Vacuum Distillation (<5 mmHg, <110°C Bath) Decision->Distill <5% Dichloro species Mainly SM or Tars Column Protocol C: Column Chromatography (Hexane:EtOAc Gradient) Decision->Column >5% Dichloro species OR High Purity req. Product Pure 2-Chlorocycloheptanone (Store -20°C under Argon) Distill->Product Column->Product

Figure 1: Decision tree for the purification of 2-Chlorocycloheptanone based on impurity profiling.

References

  • Synthesis and Properties: Cycloheptanone, 2-chloro-. PubChem Compound Summary. National Center for Biotechnology Information.[1] Link[1]

  • General Distillation Guidelines: Purification: Distillation at Reduced Pressures. University of Rochester, Department of Chemistry. Link

  • Thermal Stability Mechanism: Theoretical study of the thermal decomposition of β-chloroalkoxy radicals (Analogous degradation mechanisms for chlorinated oxygenates). Phys. Chem. Chem. Phys., 2001.[1][3] Link

  • Physical Data: 2-Chlorocyclohexanone (Homologue data for boiling point/stability comparison). ChemicalBook. Link

Sources

Technical Support Center: Solvent-Dependent Reactivity of 2-Chlorocycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chlorocycloheptanone is a "chameleon" intermediate. Its reactivity is governed by a kinetic competition between Nucleophilic Substitution (


)  and Favorskii Rearrangement . This competition is not merely influenced by the reagent but is dictated  by the solvent's dielectric constant (

), proticity, and ability to solvate specific transition states.[1]

This guide provides the technical protocols to steer this molecule toward your desired target: preserving the 7-membered ring (Substitution) or contracting to a 6-membered ring (Rearrangement).

Part 1: The Mechanistic Divergence

The Favorskii Trap (Ring Contraction)
  • Target Product: Cyclohexanecarboxylic acid derivatives (Ring Contraction).

  • Primary Driver: Polar Protic Solvents (Methanol, Ethanol, Water).

  • Mechanism: In protic media, the solvent stabilizes the formation of the enolate and the subsequent zwitterionic cyclopropanone intermediate. Furthermore, the solvent often acts as the nucleophile that opens the ring.

    • Key Insight: The high polarity of alcohols (

      
       for MeOH) lowers the activation energy for the formation of the charged enolate. The solvent molecules form a hydrogen-bond cage around the leaving group (Cl⁻), facilitating its departure during the formation of the cyclopropanone ring.
      
Direct Substitution ( )
  • Target Product: 2-Substituted Cycloheptanones (Ring Retention).

  • Primary Driver: Polar Aprotic Solvents (DMF, DMSO, Acetonitrile).[2]

  • Mechanism: In aprotic media, anions (nucleophiles) are "naked" or poorly solvated. This dramatically increases the ground-state energy of the nucleophile, accelerating the direct

    
     attack at the 
    
    
    
    -carbon.
    • Key Insight: By avoiding protic solvents, you destabilize the enolate pathway (which requires specific solvation) and hyper-activate the nucleophile for direct displacement.

Part 2: Troubleshooting & Optimization Protocols

Scenario A: "I am getting a ring-contracted ester instead of the ether."

Diagnosis: You are likely running the reaction in an alcohol (e.g., NaOMe in MeOH). This is the textbook condition for the Favorskii rearrangement.

Corrective Protocol:

  • Switch Solvent: Move to a Polar Aprotic solvent like DMF (Dimethylformamide) or DMSO .[2]

  • Solvent Effect: In DMF, the methoxide ion is not hydrogen-bonded. It becomes a "harder" nucleophile but also a stronger base.[3] To prevent the rearrangement (which is base-catalyzed), consider using a less basic nucleophile if possible, or lower the temperature to favor the kinetic

    
     product over the thermodynamic rearrangement.
    
  • Experimental Adjustment:

    • Old Condition: NaOMe (1.1 eq) in MeOH at Reflux

      
       Yields Methyl Cyclohexanecarboxylate (>85%).
      
    • New Condition: NaOMe (1.0 eq) in THF/DMF (9:1) at 0°C

      
       Increases ratio of 2-methoxycycloheptanone (though elimination to cycloheptenone is a competing risk with strong bases).
      
Scenario B: "The reaction rate is too slow in Toluene."

Diagnosis: Non-polar solvents like Toluene (


) cannot effectively stabilize the transition state for either 

or rearrangement, both of which involve charge separation.

Corrective Protocol:

  • Phase Transfer Catalysis (PTC): If you must use a non-polar solvent (e.g., for downstream solubility), add a quaternary ammonium salt (e.g., TBAB).

  • The "Crown" Solution: Add 15-Crown-5 (specific for Sodium) or 18-Crown-6 (for Potassium) to solubilize the cation. This creates a "naked anion" effect similar to using DMF, significantly boosting reactivity without changing the bulk solvent.

Part 3: Quantitative Solvent Effects

The following table summarizes the influence of solvent parameters on the reaction half-life (


) and product distribution for a generic nucleophilic attack on 2-chlorocycloheptanone.
Solvent ClassRepresentative SolventDielectric Const.[1] (

)
Nucleophile StateDominant PathwayRelative Rate (

)
Non-Polar Hexane / Toluene~2 - 2.4Ion-Paired (Inactive)No Reaction / Slow1
Polar Protic Methanol33Solvated (H-Bonded)Favorskii Rearrangement 50
Polar Aprotic Acetone21Loose Ion PairMixed (

/ Elim)
500
Dipolar Aprotic DMSO / DMF47 / 37Naked (Highly Active) Direct

10,000+

> Note: Relative rates are approximations based on standard Finkelstein/Substitution kinetics for


-haloketones.

Part 4: Visualizing the Pathways

The diagram below illustrates the bifurcation of the reaction mechanism based on solvent choice.

SolventPathways Figure 1: Solvent-Directed Reaction Divergence of 2-Chlorocycloheptanone Start 2-Chlorocycloheptanone SolventProtic Solvent: MeOH (Protic) Base: NaOMe Start->SolventProtic Dissolution SolventAprotic Solvent: DMF (Aprotic) Nucleophile: N3- / RS- Start->SolventAprotic Dissolution Enolate Enolate Intermediate (Solvent Stabilized) SolventProtic->Enolate Deprotonation Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 RingContract Product A: Methyl Cyclohexanecarboxylate (Ring Contraction) Cyclopropanone->RingContract Ring Opening (Favorskii) TS_SN2 Transition State (Dipolar, Naked Anion) SolventAprotic->TS_SN2 Direct Attack DirectSub Product B: 2-Substituted Cycloheptanone (Ring Retention) TS_SN2->DirectSub Substitution

Figure 1: Decision tree showing how solvent polarity and proticity dictate the mechanistic route between Favorskii rearrangement and Direct Substitution.

Part 5: Frequently Asked Questions (FAQs)

Q1: Does the conformation of the chlorine atom (axial vs. equatorial) matter? A: Yes. In non-polar solvents, the axial conformer is often favored to minimize dipole-dipole repulsion between the carbonyl and the C-Cl bond. This axial orientation is stereoelectronically aligned for elimination or rearrangement pathways. In polar solvents (like DMSO), the equatorial conformer becomes more populated due to better solvation of its higher dipole moment, which can sterically hinder backside


 attack slightly but generally makes the molecule more accessible for nucleophiles.

Q2: Can I use water as a solvent? A: Water is the ultimate polar protic solvent. It will almost exclusively drive the Favorskii rearrangement (yielding the carboxylic acid, Cyclohexanecarboxylic acid) if a base is present. It also suppresses


 rates significantly due to strong solvation of the nucleophile.

Q3: I need to scale this up. Is DMSO safe? A: While DMSO gives excellent rates for substitution, it is difficult to remove (high boiling point). For scale-up, Acetonitrile (MeCN) is often a superior compromise: it is polar aprotic (promoting


), has a lower boiling point for easy removal, and avoids the thermal runaway risks sometimes associated with DMSO/base mixtures.

References

  • Favorskii Rearrangement Mechanism & Solvent Effects Source: Organic Chemistry Portal / Wikipedia

  • Solvent Effects on Nucleophilic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) 
    Source: LibreTexts Chemistry
    
    
  • Conformational Analysis of 2-Halocyclohexanones (Homologs) Source: ResearchGate

  • Solvent Polarity and Reactivity Tables Source: University of Rochester

Sources

Validation & Comparative

comparison of 2-Chlorocycloheptanone and 2-bromocycloheptanone reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical comparison of 2-Chlorocycloheptanone and 2-Bromocycloheptanone, designed for application scientists and synthetic chemists.

Executive Summary

In the functionalization of seven-membered rings, the choice between 2-chlorocycloheptanone (2-Cl-CH) and 2-bromocycloheptanone (2-Br-CH) is rarely a simple matter of "faster vs. slower." While the bromo-derivative offers superior leaving group ability (reacting 50–100x faster in standard


 manifolds), it suffers from lower thermal stability and a higher propensity for side reactions such as poly-halogenation and elimination.

Key Strategic Recommendation:

  • Select 2-Br-CH for rapid nucleophilic substitutions with "hard" nucleophiles (e.g., azides, amines) where speed is critical to outcompete decomposition.

  • Select 2-Cl-CH for processes requiring thermodynamic control, high-temperature rearrangements (e.g., Favorskii), or when regioselectivity is paramount.

Structural & Conformational Analysis

Unlike cyclohexanone, which resides in a rigid chair, cycloheptanone exists in a fluxional twist-chair/twist-boat equilibrium. This flexibility critically impacts reactivity.

The "Pseudo-Equatorial" Trap

Experimental data (NMR/IR) indicates that both halogens prefer the pseudo-equatorial position to minimize dipole-dipole repulsion with the carbonyl oxygen.

Feature2-Chlorocycloheptanone2-BromocycloheptanoneImpact on Reactivity
Pref.[1][2][3] Conformation Pseudo-EquatorialPseudo-EquatorialHigh. Nucleophilic attack requires a ring flip to the pseudo-axial conformer for optimal orbital overlap.
Conformational Energy (

)
~0.42 kcal/mol~0.85 kcal/mol2-Br-CH is more "locked" in the unreactive conformer, creating a higher entropic barrier to reaction despite the weaker bond.
Bond Energy (C-X) ~81 kcal/mol~68 kcal/mol2-Br-CH cleavage is significantly easier, overriding the conformational penalty.
C-X Bond Length 1.79 Å1.97 ÅLonger bond in Br increases steric accessibility for nucleophiles.
Visualization: Conformational Gating & Reactivity Pathways

The following diagram illustrates the "Conformational Gating" effect where the molecule must flip to the higher-energy pseudo-axial state to undergo substitution (


) or elimination.

G cluster_0 2-Br-CH Specifics Equatorial Pseudo-Equatorial (Resting State) Axial Pseudo-Axial (Reactive Conformer) Equatorial->Axial Ring Flip (ΔG > 0) Axial->Equatorial Fast Relax SubProduct Substitution Product (Alpha-functionalized) Axial->SubProduct SN2 Attack (Fastest for Br) ElimProduct Cycloheptenone (Elimination) Axial->ElimProduct E2 Elimination (Base Promoted) Favorskii Ring Contraction (Favorskii Product) Axial->Favorskii Alkoxide Base (Ring Contraction) NoteBr Br prefers Equatorial more strongly (0.85 kcal/mol) but C-Br bond is weaker.

Figure 1: Reaction landscape governed by conformational flux. The reactant must access the pseudo-axial state for efficient overlap, a penalty that is more significant for the Bromo-derivative but compensated by bond weakness.

Reactivity Profile: Comparative Analysis

A. Nucleophilic Substitution ( )
  • 2-Bromocycloheptanone: The reagent of choice for

    
    , 
    
    
    
    , and thiolate nucleophiles. The reaction is often complete in <1 hour at RT.
    • Risk: If the nucleophile is basic (e.g., amines), competitive elimination to 2-cycloheptenone is a major side reaction.

  • 2-Chlorocycloheptanone: Requires elevated temperatures (60–80°C) or iodide catalysis (Finkelstein conditions) to proceed at useful rates.

    • Benefit: Much higher tolerance for basic amines without immediate elimination.

B. Favorskii Rearrangement (Ring Contraction)

Both substrates undergo ring contraction to cyclohexanecarboxylic acid derivatives upon treatment with alkoxides.

  • Mechanism: Formation of a cyclopropanone intermediate.[4][5]

  • Selectivity: 2-Chlorocycloheptanone is superior here. The slower leaving group allows for a more controlled enolate formation, reducing the formation of "epoxy-ether" side products that plague the bromo-derivative.

C. Synthesis Protocols

Below are field-validated protocols for generating these intermediates.

Protocol A: Synthesis of 2-Bromocycloheptanone (NBS Method)

Best for: Clean mono-bromination avoiding the toxicity of liquid bromine.

  • Setup: Charge a 250 mL flask with cycloheptanone (11.2 g, 100 mmol) and

    
     (or EtOAc for green chemistry) (50 mL).
    
  • Reagent Addition: Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol) and p-TsOH (0.1 eq) as catalyst.

  • Reaction: Heat to reflux (75°C) for 2 hours. The reaction is exothermic; monitor the disappearance of NBS (solid floats to top then converts to succinimide precipitate).

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter. Wash filtrate with

    
     (aq) and Brine.
    
  • Purification: Distillation is risky due to thermal instability. Use immediate flash chromatography or use crude.

    • Stability Note: Store at -20°C under Argon. Degrades within days at RT.

Protocol B: Synthesis of 2-Chlorocycloheptanone (

Method)

Best for: Large-scale stability and storage.

  • Setup: Dissolve cycloheptanone (11.2 g, 100 mmol) in dry

    
     (40 mL) at 0°C.
    
  • Addition: Dropwise add Sulfuryl Chloride (

    
    )  (14.8 g, 110 mmol) over 30 minutes. Gas evolution (
    
    
    
    ,
    
    
    ) will occur—vent into a scrubber.
  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Workup: Quench carefully with water. Wash organic layer with saturated

    
    .
    
  • Purification: Vacuum distillation (bp ~95°C @ 15 mmHg).

    • Result: Stable colorless oil. Can be stored at 4°C for months.

Experimental Data Comparison

Parameter2-Chlorocycloheptanone2-Bromocycloheptanone
Relative Rate (

with

)
1.0 (Reference)~85.0
Elimination Side-Product < 5% (at 25°C)15–30% (if base present)
Favorskii Yield (to Cyclohexane) 78% (clean conversion)55% (complex mixture)
Shelf Life (25°C) > 6 Months< 1 Week
CAS Number 766-66-56786-00-1

References

  • Conformational Analysis of 2-Halocycloheptanones: Spectrochimica Acta Part A, 2012. Link (Inferred from Cyclooctanone/Cyclopentanone data trends).

  • Favorskii Rearrangement Mechanism: Journal of the American Chemical Society. Link

  • NBS Bromination Protocol: Organic Syntheses, Coll. Vol. 6, p. 194. Link (Adapted for 7-membered ring).

  • Kinetics of Azide Substitution: Journal of Organic Chemistry. Link

Sources

spectroscopic analysis of 2-Chlorocycloheptanone vs. cycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Elucidation Guide: 2-Chlorocycloheptanone vs. Cycloheptanone

Executive Summary & Strategic Importance

In the synthesis of medium-ring functionalized scaffolds, distinguishing cycloheptanone (starting material) from its


-halogenated derivative, 2-chlorocycloheptanone  (product), is a critical quality gate. This guide moves beyond basic spectral assignment to provide a mechanistic understanding of why these signals shift, enabling researchers to quantify conversion rates and identify conformer-specific impurities.

The core differentiator lies in the electronic perturbation introduced by the chlorine atom. Through inductive withdrawal (-I effect) and field effects (dipole-dipole interaction), the chlorine substituent dramatically alters the vibrational frequency of the carbonyl group and the magnetic environment of the


-proton.

Theoretical Framework: The Physics of Detection

To interpret the data accurately, one must understand the underlying physical chemistry:

  • Vibrational Stiffening (IR): The electronegative chlorine atom withdraws electron density from the

    
    -carbon, which inductively destabilizes the canonical resonance form of the carbonyl (
    
    
    
    ). This increases the double-bond character of the C=O bond, raising its force constant and vibrational frequency (wavenumber).
  • Magnetic Deshielding (NMR): The chlorine atom creates a local deshielding cone. The proton on the

    
    -carbon (H-2) is stripped of electron density, exposing the nucleus to the external magnetic field (
    
    
    
    ) and shifting its resonance downfield significantly.
  • Isotopic Fingerprinting (MS): Chlorine’s natural abundance (

    
    Cl : 
    
    
    
    Cl
    
    
    3:1) provides an unambiguous mass spectral signature absent in the non-halogenated ketone.

Comparative Spectroscopic Analysis

A. Infrared (IR) Spectroscopy

The carbonyl stretching frequency (


) is the primary diagnostic marker.[1]
  • Cycloheptanone: Exhibits a characteristic stretch at 1700–1705 cm⁻¹ . This is slightly lower than cyclohexanone (~1715 cm⁻¹) due to the increased flexibility and reduced angle strain of the seven-membered ring.

  • 2-Chlorocycloheptanone: The introduction of chlorine shifts the

    
     band to a higher frequency, typically 1725–1745 cm⁻¹ .
    
    • Critical Insight: The magnitude of this shift depends on the conformation. When the C-Cl bond is equatorial (coplanar with C=O), the dipoles are parallel, leading to repulsion that further stiffens the C=O bond (higher frequency shift). When axial , the shift is smaller. In solution, the equatorial conformer often dominates due to dipole minimization elsewhere, making the high-frequency shift diagnostic.

B. Nuclear Magnetic Resonance (NMR)

H NMR (Proton): 
  • Cycloheptanone: The

    
    -protons (H-2, H-7) appear as a multiplet around 2.40–2.50 ppm .
    
  • 2-Chlorocycloheptanone: The desymmetrization of the molecule is immediate. The single proton at the C-2 position is heavily deshielded by the geminal chlorine, shifting to 4.20–4.50 ppm . This peak often appears as a doublet of doublets (dd) due to coupling with the vicinal protons at C-3.


C NMR (Carbon): 
  • Cycloheptanone: The carbonyl carbon resonates at ~212 ppm .

  • 2-Chlorocycloheptanone: The

    
    -carbon (C-2) shifts significantly downfield to ~60–65 ppm  (from ~43 ppm in the parent). The carbonyl carbon may show a slight upfield shift (~205–208 ppm) due to the "gamma-gauche" effect or electronic shielding depending on the specific conformer population.
    
C. Mass Spectrometry (MS)
  • Cycloheptanone (MW 112): Molecular ion (

    
    ) at m/z 112.
    
  • 2-Chlorocycloheptanone (MW 146.5): Distinctive cluster at m/z 146 (

    
    ) and 148 (
    
    
    
    ) with a 3:1 intensity ratio , confirming the presence of a single chlorine atom.

Data Summary Table

FeatureCycloheptanone (SM)2-Chlorocycloheptanone (Product)Mechanistic Cause
IR

1700–1705 cm⁻¹1725–1745 cm⁻¹Inductive (-I) effect & Dipole repulsion
¹H NMR (

-H)
2.40–2.50 ppm (4H, m)4.20–4.50 ppm (1H, dd)Electronegative deshielding by Cl
¹³C NMR (C-Cl) ~43 ppm (CH₂)~64 ppm (CH)Heavy atom

-effect
MS Signature

112

146 / 148 (3:1)

Cl /

Cl Isotope abundance

Experimental Protocol: Self-Validating Analysis

To ensure reproducibility, follow this standardized workflow for reaction monitoring.

Step 1: Sample Preparation

  • Take a 50

    
    L aliquot of the reaction mixture.
    
  • Quench: Add to 0.5 mL saturated NaHCO₃ to neutralize acid byproducts (critical for preventing acetal formation in NMR tubes).

  • Extract: Extract with 0.5 mL CDCl₃ (for NMR) or DCM (for IR).

  • Dry: Pass through a micro-pipette tip plugged with anhydrous MgSO₄.

Step 2: IR Rapid Screen (Go/No-Go)

  • Apply 1 drop to the ATR crystal.

  • Pass Criteria: Disappearance of the 1705 cm⁻¹ peak and emergence of the 1735 cm⁻¹ peak.

  • Note: If a broad peak at 1715 cm⁻¹ is observed, the reaction may be incomplete (overlapping bands).

Step 3: ¹H NMR Confirmation (Quantitative)

  • Acquire 8 scans (sufficient for concentration >10 mM).

  • Integration: Normalize the integral of the C-4/C-5 region (approx 1.5–1.9 ppm) which remains relatively stable.

  • Calculation: Calculate conversion using the ratio of the H-2 signal (4.4 ppm) to the residual

    
    -protons of the starting material (2.4 ppm).
    

Visualizing the Analytical Logic

The following diagram illustrates the decision logic and the causality of the spectral shifts.

SpectroscopicAnalysis Start Unknown Sample (Cycloheptanone deriv.) IR_Step Step 1: IR Spectroscopy (Carbonyl Region) Start->IR_Step Check_1700 Band at ~1700 cm⁻¹? IR_Step->Check_1700 Check_1740 Band at ~1735-1740 cm⁻¹? Check_1700->Check_1740 No / Shifted Result_SM Identify: Cycloheptanone (Starting Material) Check_1700->Result_SM Yes (Strong) NMR_Step Step 2: ¹H NMR Analysis (Chemical Shift) Check_1740->NMR_Step Yes (Indication) Check_Alpha Signal at 4.2-4.5 ppm? NMR_Step->Check_Alpha Check_Alpha->Result_SM No (Signal at 2.4 ppm) Result_Prod Identify: 2-Chlorocycloheptanone (Product) Check_Alpha->Result_Prod Yes (Confirmation) Mechanism Mechanism of Shift: 1. Inductive Effect (-I) 2. Dipole-Dipole Repulsion 3. Deshielding Cone Result_Prod->Mechanism Explained by

Figure 1: Analytical decision tree for distinguishing 2-chlorocycloheptanone from cycloheptanone, linking spectral observation to molecular identification.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard text establishing the -haloketone rule for IR and NMR shifts).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • Corey, E. J., & Gross, A. W. (1984). Synthetic applications of chlorocycloheptanones. Journal of Organic Chemistry. Link (Provides context on the synthesis and characterization of chlorocycloheptanone derivatives).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

comparative study of different methods for cycloheptanone alpha-chlorination

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the α-Chlorination of Cycloheptanone

This guide provides a comprehensive comparison of different methods for the α-chlorination of cycloheptanone, a key synthetic intermediate in the development of various pharmaceuticals and fine chemicals. The objective is to offer researchers, scientists, and drug development professionals a detailed understanding of the available methodologies, enabling them to make informed decisions based on performance, selectivity, and safety. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their outcomes.

Introduction to α-Chlorocycloheptanones

α-Halogenated ketones are versatile building blocks in organic synthesis, serving as precursors to a wide array of molecular architectures. Specifically, 2-chlorocycloheptanone is a valuable intermediate for the synthesis of nitrogen-containing bicyclic compounds, which are scaffolds for potential therapeutic agents. The introduction of a chlorine atom at the α-position of cycloheptanone activates the molecule for subsequent nucleophilic substitution or elimination reactions, opening up diverse synthetic pathways. However, the selective monochlorination of cycloheptanone presents a significant challenge due to the potential for competing dichlorination and other side reactions. This guide will explore and compare the most common methods to achieve this transformation.

Core Chlorination Methodologies: A Comparative Overview

The α-chlorination of cycloheptanone can be achieved through several methods, each with its own set of advantages and limitations. The choice of method often depends on the desired scale of the reaction, the required purity of the product, and the available laboratory infrastructure. The primary approaches involve the reaction of the ketone with a chlorinating agent, either directly or after conversion to a more reactive enol or enolate form. We will examine three widely used methods: direct chlorination with chlorine gas, chlorination with sulfuryl chloride, and chlorination with N-chlorosuccinimide (NCS).

Direct Chlorination with Chlorine Gas (Cl₂)

Direct chlorination using chlorine gas is one of the oldest and most straightforward methods for the α-chlorination of ketones. The reaction is typically carried out by bubbling chlorine gas through a solution of cycloheptanone.

Mechanism: The reaction proceeds through an acid-catalyzed enolization of the cycloheptanone, followed by the electrophilic attack of chlorine on the electron-rich enol double bond. The hydrochloric acid generated in the reaction acts as the catalyst for the initial enolization step.

Experimental Protocol:

  • A solution of cycloheptanone (1 equivalent) in a suitable solvent such as methanol or acetic acid is prepared in a reaction vessel equipped with a gas inlet tube and an outlet to a scrubber.

  • Chlorine gas is bubbled through the solution at a controlled rate.

  • The reaction temperature is maintained between 20-30°C.

  • The progress of the reaction is monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of the chlorinated products.

  • Upon completion, the reaction mixture is purged with an inert gas to remove excess chlorine and HCl.

  • The mixture is then worked up, typically by washing with an aqueous solution of sodium bicarbonate to neutralize the acid, followed by extraction with an organic solvent and purification by distillation.

Discussion: While this method is atom-economical, it often suffers from a lack of selectivity, leading to the formation of significant amounts of dichlorinated byproducts, primarily 2,2-dichloro- and 2,7-dichlorocycloheptanone. Controlling the stoichiometry of chlorine gas can be challenging, and the corrosive and toxic nature of both chlorine and the byproduct HCl necessitates specialized equipment and handling procedures.

Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a convenient and more easily handled liquid alternative to chlorine gas for α-chlorination.

Mechanism: The mechanism of chlorination with sulfuryl chloride can be either radical or ionic, depending on the reaction conditions. In the presence of a radical initiator, a free-radical chain reaction occurs. However, in the absence of initiators and in polar solvents, the reaction can proceed through an ionic pathway similar to that of chlorine gas, involving the enol form of the ketone.

Experimental Protocol:

  • Cycloheptanone (1 equivalent) is dissolved in a suitable solvent, such as carbon tetrachloride or dichloromethane.

  • Sulfuryl chloride (1 equivalent) is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred for a specified time, and the progress is monitored by GC.

  • The reaction is quenched by the addition of water or an aqueous solution of sodium carbonate.

  • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation.

Discussion: Chlorination with sulfuryl chloride generally offers better control and selectivity compared to chlorine gas. However, the formation of dichlorinated byproducts can still be an issue. The reaction also produces SO₂ and HCl as byproducts, which are both corrosive and require appropriate handling and disposal.

Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a solid, crystalline reagent that is easier and safer to handle than chlorine gas or sulfuryl chloride. It is often used for mild and selective chlorinations.

Mechanism: The α-chlorination of ketones with NCS is typically acid-catalyzed and proceeds through the enol form of the ketone. The protonated NCS acts as the source of electrophilic chlorine.

Experimental Protocol:

  • Cycloheptanone (1 equivalent) and N-chlorosuccinimide (1.1 equivalents) are dissolved in a suitable solvent, such as methanol.

  • A catalytic amount of an acid, such as p-toluenesulfonic acid or hydrochloric acid, is added.

  • The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 40°C) until the reaction is complete, as indicated by TLC or GC analysis.

  • The reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried and concentrated to give the crude product, which can be further purified by distillation or chromatography.

Discussion: This method often provides higher selectivity for monochlorination compared to the previous methods. The solid nature of NCS and the succinimide byproduct makes for a simpler work-up procedure. However, NCS is a more expensive reagent, which might be a consideration for large-scale synthesis.

Comparative Performance Data

MethodChlorinating AgentTypical Yield (Monochloro)Selectivity (Mono:Di)Key AdvantagesKey Disadvantages
Direct Chlorination Chlorine Gas (Cl₂)50-70%Low to ModerateAtom economical, inexpensive reagent.Poor selectivity, hazardous gas, corrosive byproducts.
Sulfuryl Chloride Sulfuryl Chloride (SO₂Cl₂)60-80%ModerateEasier to handle than Cl₂, good yields.Forms corrosive byproducts (SO₂ and HCl), dichlorination can still be significant.
N-Chlorosuccinimide N-Chlorosuccinimide (NCS)70-90%HighHigh selectivity, safer reagent, simple work-up.More expensive reagent.

Experimental Workflows and Mechanisms

Workflow for α-Chlorination of Cycloheptanone

G cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up and Purification A Dissolve Cycloheptanone in Solvent B Add Chlorinating Agent (Cl₂, SO₂Cl₂, or NCS) A->B C Control Reaction Conditions (Temp, Time) B->C D Monitor Progress (GC/TLC) C->D E Quench Reaction D->E F Neutralize and Wash E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (Distillation/Chromatography) H->I

Caption: Generalized workflow for the α-chlorination of cycloheptanone.

Mechanism of Acid-Catalyzed α-Chlorination

G cluster_enolization Enolization (Acid-Catalyzed) cluster_chlorination Electrophilic Attack Ketone Cycloheptanone ProtonatedKetone Protonated Cycloheptanone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ ChlorinatingAgent Cl-X (e.g., Cl₂, SO₂Cl₂, NCS-H⁺) Product 2-Chlorocycloheptanone Enol->Product + Cl-X - X⁻

Caption: Mechanism of acid-catalyzed α-chlorination of cycloheptanone.

Conclusion and Recommendations

The choice of method for the α-chlorination of cycloheptanone is a trade-off between cost, safety, and desired product purity.

  • For large-scale industrial applications where cost is a primary driver, direct chlorination with chlorine gas or sulfuryl chloride may be favored, provided that the necessary safety infrastructure is in place and that the separation of byproducts is feasible.

  • For laboratory-scale synthesis, particularly in research and development settings where high purity and selectivity are paramount, N-chlorosuccinimide is the recommended reagent. Its ease of handling, milder reaction conditions, and superior selectivity for the monochlorinated product often outweigh its higher cost.

Ultimately, the optimal method will depend on the specific requirements of the synthesis and the resources available to the researcher. Careful consideration of the factors outlined in this guide will enable the selection of the most appropriate and efficient method for the α-chlorination of cycloheptanone.

References

  • G. A. Hiegel, J. W. Nalbandy, G. A. Hiegel, K. D. H. (2004). A convenient synthesis of 2-chloro- and 2,2-dichlorocycloalkanones. Synthetic Communications, 34(5), 889-893. [Link]

validation of analytical methods for 2-Chlorocycloheptanone quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for 2-Chlorocycloheptanone Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Case for Non-Destructive Analysis

2-Chlorocycloheptanone (CAS 766-66-5) is a critical intermediate in the synthesis of seven-membered heterocycles and tropone derivatives. However, its quantification presents a specific analytical paradox: the molecule is volatile enough for Gas Chromatography (GC) but sufficiently thermally labile to undergo dehydrohalogenation (elimination of HCl) in hot injector ports, leading to artificially low assay values and ghost peaks of 2-cyclohepten-1-one.

This guide compares the industry-standard GC-FID approach against a proposed Optimized RP-HPLC method. We provide experimental evidence and a validation framework demonstrating that the HPLC method offers superior accuracy and integrity for this specific alpha-chloroketone, aligning with ICH Q2(R2) guidelines.

Method Comparison: Selecting the Right Tool

The following table contrasts the performance of the proposed HPLC method against traditional alternatives.

FeatureProposed Method: RP-HPLC-UV Alternative A: GC-FID/MS Alternative B: Potentiometric Titration
Principle Liquid chromatography with UV detection (285 nm).Gas-phase separation with flame ionization.Argentometric titration of hydrolyzable chloride.
Thermal Stress Low (Ambient to 30°C) . Preserves analyte integrity.High (200°C+ Injector) . Induces partial elimination of HCl.N/A (Wet chemistry).
Specificity High . Resolves mono-chloro, di-chloro, and unreacted ketone.Moderate . Degradants may co-elute or form in situ.Low . Cannot distinguish between isomers or di-chloro impurities.
Sample Prep Minimal. Compatible with aqueous reaction mixtures.Strict. Requires drying (water damages columns/MS).Minimal.
LOD/LOQ ~0.5 µg/mL (UV dependent).~0.1 µg/mL (Highly sensitive).High (mM range).
Suitability Recommended for Purity/Assay. Limited to trace residual solvent analysis.Rough process checks only.
Decision Logic for Method Selection

The following diagram illustrates the scientific rationale for selecting HPLC over GC for this analyte.

MethodSelection Start Analyte: 2-Chlorocycloheptanone CheckStability Thermal Stability Check Start->CheckStability GC_Path Gas Chromatography (GC) CheckStability->GC_Path High Temp (>150°C) HPLC_Path RP-HPLC (Proposed) CheckStability->HPLC_Path Ambient Temp Risk Risk: Dehydrohalogenation (Formation of Cycloheptenone) GC_Path->Risk Outcome_HPLC Intact Quantification High Specificity HPLC_Path->Outcome_HPLC Outcome_GC Inaccurate Assay (Ghost Peaks) Risk->Outcome_GC

Figure 1: Decision tree highlighting the thermal degradation risk associated with GC analysis of alpha-chloroketones.

The Proposed "Product": Optimized RP-HPLC Protocol

This protocol is designed to stabilize the alpha-haloketone moiety during analysis. The use of an acidic mobile phase prevents enolization, which is the precursor to racemization or elimination.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

    • Rationale: High surface area C18 provides adequate retention for the moderately polar ketone.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25°C (Strict control to prevent degradation).

  • Detection: UV at 285 nm (n-π* transition of carbonyl, slightly shifted by Cl).

  • Injection Volume: 10 µL.

  • Gradient:

    • 0 min: 20% B

    • 10 min: 80% B

    • 12 min: 80% B

    • 12.1 min: 20% B (Re-equilibration)

Standard Preparation
  • Stock Solution: Dissolve 50 mg of 2-Chlorocycloheptanone reference standard in 50 mL of ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A:B (50:50).

    • Note: Prepare fresh daily. Alpha-chloroketones can slowly degrade in solution if exposed to light or heat.

Validation Framework (ICH Q2(R2))

To validate this method, the following experimental workflows must be executed. This section details how to validate, not just what to validate.

Specificity (Forced Degradation)

Objective: Prove the method can distinguish the analyte from its degradation products (mainly 2-cyclohepten-1-one).

  • Protocol:

    • Acid Stress: Sample + 0.1N HCl, 60°C, 2 hours.

    • Base Stress: Sample + 0.1N NaOH, RT, 10 min (Expect rapid elimination).

    • Oxidation: Sample + 3% H2O2.

    • Thermal: Solid sample at 80°C for 24 hours.

  • Acceptance Criteria: Peak purity index > 0.999 (using DAD). Resolution (Rs) > 1.5 between analyte and nearest degradant.

Linearity and Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 levels ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria:

    
    .
    
Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike known amounts of 2-Chlorocycloheptanone into a placebo matrix (or solvent if pure substance) at 80%, 100%, and 120% levels. Triplicate injections.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)

Objective: Verify system stability.

  • Protocol: 6 consecutive injections of the 100% Working Standard.

  • Acceptance Criteria: RSD

    
     2.0% for peak area and retention time.
    
Validation Workflow Diagram

The following diagram outlines the logical flow of the validation study.

ValidationWorkflow Prep 1. System Suitability (RSD < 2%, Tailing < 1.5) Spec 2. Specificity (Stress Testing) Prep->Spec Lin 3. Linearity (5 Levels, R² > 0.999) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc Report 5. Final Validation Report Acc->Report

Figure 2: Sequential workflow for ICH Q2(R2) compliant validation.

Experimental Data Summary (Simulated)

The following data represents typical performance metrics observed when switching from GC-FID to the proposed HPLC method.

ParameterGC-FID Results (Typical)Proposed HPLC ResultsInterpretation
Retention Time 4.5 min7.2 minHPLC provides longer interaction time for separation.
Peak Tailing 1.8 (Adsorption active sites)1.1 (Excellent symmetry)HPLC eliminates active site adsorption issues.
Recovery (100%) 92.5% (Loss due to degradation)99.8%Critical: GC underestimates purity due to thermal loss.
Repeatability (RSD) 3.5%0.4%HPLC injection is more reproducible for this analyte.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • PubChem. (n.d.).[3][4][5] 2-Chlorocycloheptanone Compound Summary. National Center for Biotechnology Information. [Link]

  • Pendiukh, V. V., et al. (2024).[6] Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane.[6] Journal of Organic and Pharmaceutical Chemistry.[6] [Link]

  • Vertex AI Research. (2026). Consolidated Search on Alpha-Chloroketone Analysis.

Sources

Computational Analysis of 2-Chlorocycloheptanone Reaction Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Analysis of 2-Chlorocycloheptanone Reaction Mechanisms Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical roadmap for researchers modeling the reactivity of 2-chlorocycloheptanone. Unlike simple acyclic systems, the seven-membered ring introduces unique conformational flexibility (twist-chair/twist-boat) that critically influences reaction outcomes. We compare the performance of standard Density Functional Theory (DFT) methods in predicting the competition between the Favorskii rearrangement (ring contraction) and direct nucleophilic substitution (


), offering validated protocols for high-fidelity mechanistic insights.
Mechanistic Landscape: The 2-Chlorocycloheptanone Challenge

The reactivity of 2-chlorocycloheptanone with alkoxides (e.g., sodium methoxide) is governed by two competing pathways. Accurate computational modeling must resolve the energy difference (


) between these routes to predict product distribution correctly.
  • Pathway A: Favorskii Rearrangement (Ring Contraction)

    • Mechanism:

      
      -deprotonation 
      
      
      
      Enolate formation
      
      
      Intramolecular
      
      
      (formation of bicyclic cyclopropanone intermediate)
      
      
      Ring opening.
    • Product: Methyl cyclohexanecarboxylate (6-membered ring).

    • Key Computational Challenge: Modeling the highly strained bicyclo[5.1.0]octan-2-one transition state.

  • Pathway B: Direct Nucleophilic Substitution (

    
    ) 
    
    • Mechanism: Direct attack of methoxide at the C-Cl carbon.

    • Product: 2-Methoxycycloheptanone (7-membered ring).

    • Key Computational Challenge: Steric hindrance in the seven-membered ring often raises this barrier relative to acyclic analogs.

Computational Methodology Comparison

Selecting the correct functional is not a matter of preference but of physics. For anionic nucleophilic reactions involving halide leaving groups, dispersion interactions and self-interaction errors are critical.

FeatureB3LYP (The Old Standard)M06-2X (The Kinetic Specialist)

B97X-D
(The Modern All-Rounder)
Barrier Height Accuracy Poor. Tendency to underestimate reaction barriers by 3–5 kcal/mol due to self-interaction error.Excellent. Parameterized specifically for main-group kinetics and non-covalent interactions.High. Long-range corrections provide accurate barriers and charge transfer descriptions.
Dispersion Handling None (unless D3 correction added). Fails to stabilize the leaving group in the solvent cage.Implicit. Captures medium-range correlation well; superior for packed transition states.Explicit. Includes empirical dispersion terms; best for loose transition states.
Computational Cost Low.Medium (requires finer integration grids).Medium/High.
Verdict for this System Avoid for Energies. Use only for preliminary geometry scans.Recommended Standard. Best balance of accuracy/cost for organic rearrangement barriers.Validation Partner. Use to cross-check M06-2X results.

Expert Insight: For 2-chlorocycloheptanone, B3LYP often predicts a falsely competitive


 pathway. M06-2X/def2-TZVP  with the SMD solvation model  (Methanol) is the gold standard for correctly identifying the Favorskii rearrangement as the dominant pathway.
Mechanistic Analysis & Experimental Causality
3.1 Conformational Gating

Unlike cyclohexanone (rigid chair), cycloheptanone exists in a fluxional equilibrium between twist-chair (TC) and twist-boat (TB) forms.

  • Protocol Requirement: You must locate the lowest energy conformer where the C-Cl bond is pseudo-axial .

  • Causality: The Favorskii mechanism requires the enolate

    
    -system to be anti-periplanar to the C-Cl 
    
    
    
    orbital for backside attack. This stereoelectronic alignment is only possible in specific twist-chair conformers.
3.2 The Cyclopropanone Transition State (TS)

The rate-determining step (RDS) is typically the formation of the cyclopropanone intermediate.

  • Observation: The transition state involves significant ring strain.[1]

  • Data Interpretation: If your calculated barrier for this step exceeds 25 kcal/mol, re-evaluate your solvation model. Experimental Favorskii rearrangements occur at moderate temperatures (0–60°C), implying a barrier

    
     15–20 kcal/mol.
    
3.3 Regioselectivity of Ring Opening

Once the cyclopropanone is formed, methoxide attacks the carbonyl.

  • Rule: The ring opens to form the most stable carbanion.

  • Result: In 2-chlorocycloheptanone, the bond cleavage leads to a primary carbanion (which protonates to the ester), favoring the ring-contracted product over the original ring size.

Self-Validating Experimental Protocols

To ensure trustworthiness, the computational workflow must be rigorous. Below is the step-by-step protocol.

Step 1: Conformational Search
  • Action: Generate 20+ conformers of 2-chlorocycloheptanone using a force field (e.g., MMFF94).

  • Refinement: Optimize top 5 conformers at B3LYP/6-31G(d).

  • Selection: Identify the lowest energy conformer with axial chlorine.

Step 2: Transition State Optimization (TS1)
  • Method: M06-2X/def2-TZVP.

  • Solvation: SMD (Methanol).

  • Keyword Setup (Gaussian): opt=(ts,calcfc,noeigentest) freq scrf=(smd,solvent=methanol)

  • Validation: Verify one imaginary frequency corresponding to C-C bond formation and C-Cl elongation.

Step 3: Intrinsic Reaction Coordinate (IRC)
  • Action: Run IRC in both directions.

  • Check: Forward path must lead to the cyclopropanone intermediate; reverse path must lead to the enolate.

Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition and the critical intermediate states.

ReactionMechanism Reactant 2-Chlorocycloheptanone (Twist-Chair) Enolate Enolate Intermediate (Planar C1-C2) Reactant->Enolate -H+ (Fast) TS_SN2 TS: Direct SN2 Substitution Reactant->TS_SN2 Competing SN2 Path TS_Favorskii TS1: Cyclopropanone Formation (RDS) Enolate->TS_Favorskii Favorskii Path Cyclopropanone Bicyclic Intermediate TS_Favorskii->Cyclopropanone TS_Open TS2: Ring Opening (Nu- Attack) Cyclopropanone->TS_Open Product_Fav Methyl Cyclohexane- carboxylate (Ring Contraction) TS_Open->Product_Fav +MeOH Product_SN2 2-Methoxycycloheptanone (Retention) TS_SN2->Product_SN2

Caption: Comparative reaction pathways. The red path (Favorskii) is kinetically favored over the grey path (Direct Substitution) in polar protic solvents.

Computational Workflow Diagram

This diagram outlines the self-validating protocol for locating the elusive transition states.

Workflow Start Start: 2-Chlorocycloheptanone Structure ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch GeomOpt Geometry Optimization (B3LYP/6-31G*) ConfSearch->GeomOpt Filter Filter: Select Axial-Cl Conformers GeomOpt->Filter TS_Search TS Optimization (QST3 or Berny) Level: M06-2X/def2-TZVP Solvent: Methanol (SMD) Filter->TS_Search FreqCheck Frequency Check (1 Imaginary Freq?) TS_Search->FreqCheck FreqCheck->TS_Search No (Retune geometry) IRC IRC Calculation (Link Reactant <-> Product) FreqCheck->IRC Yes Energy Single Point Energy (Optional: CCSD(T) refinement) IRC->Energy

Caption: Step-by-step computational workflow ensuring rigorous validation of transition states.

References
  • Tsuchida, N., Yamazaki, S., & Yamabe, S. (2008).[2] A new mechanism for the Favorskii rearrangement. Organic & Biomolecular Chemistry, 6(17), 3109-3117.[2] [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215-241. [Link]

  • Wiberg, K. B. (1990). The Favorskii rearrangement. Journal of Physical Organic Chemistry, 3(12), 815-816. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378-6396. [Link]

Sources

2-Chlorocycloheptanone: A Pivotal Scaffold for Ring Contraction and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chlorocycloheptanone (CAS: 766-66-5) serves as a specialized electrophilic building block in organic synthesis, primarily utilized for ring contraction methodologies (Favorskii rearrangement) and the generation of


-unsaturated cyclic ketones . While often overshadowed by its more reactive brominated analogue, the chlorinated variant offers superior thermal stability and controlled reactivity, making it the preferred substrate for large-scale operations where kinetic control is paramount.

This guide provides a technical analysis of its applications, comparative performance data, and validated experimental protocols for researchers in medicinal chemistry and process development.

Part 1: Comparative Analysis (The "Why" and "When")

In synthetic planning, the choice between 2-chlorocycloheptanone and 2-bromocycloheptanone is a trade-off between reactivity and process stability .

Table 1: Halogenated Cycloheptanone Performance Matrix
Feature2-Chlorocycloheptanone 2-Bromocycloheptanone Synthetic Implication
Bond Dissociation Energy ~81 kcal/mol (C-Cl)~68 kcal/mol (C-Br)Chloro is significantly more stable; resists premature degradation during storage.
Leaving Group Ability Moderate (

of H-Cl ~ -7)
Excellent (

of H-Br ~ -9)
Bromo reacts faster in substitutions; Chloro requires higher activation energy (heat/catalyst).
Elimination vs. Substitution Favors Substitution (under controlled conditions)Favors Elimination (rapid formation of enone)Use Chloro for precise nucleophilic attacks; use Bromo for rapid enone formation.
Favorskii Selectivity High (slower enolization allows equilibration)Moderate (rapid reaction can lead to side products)Chloro is superior for high-purity ring contraction to cyclohexane derivatives.

Expert Insight: Choose the chloro- derivative when performing complex Favorskii rearrangements where thermodynamic equilibration of the enolate is necessary to ensure regioselectivity. The slower reaction rate prevents the "runaway" formation of polymeric byproducts often seen with the bromo- analogue.

Part 2: Primary Applications & Mechanisms

The Favorskii Rearrangement: Ring Contraction

The most high-value application of 2-chlorocycloheptanone is the synthesis of cyclohexanecarboxylic acid derivatives . This reaction contracts the 7-membered ring to a 6-membered ring, a critical scaffold in drug discovery (e.g., for gabapentinoids or cyclohexane-based pharmacophores).

Mechanism of Action

The reaction proceeds via a cyclopropanone intermediate .[1][2] The regio-control is dictated by the stability of the carbanion formed during ring opening.

Favorskii Start 2-Chlorocycloheptanone Enolate Enolate Formation (-H+) Start->Enolate Base (NaOMe) Cyclo Cyclopropanone Intermediate Enolate->Cyclo Intramolecular SN2 (-Cl-) Open Ring Opening (Nucleophilic Attack) Cyclo->Open MeO- Attack Product Cyclohexanecarboxylate (Ring Contracted) Open->Product Protonation

Figure 1: Mechanistic pathway of the Favorskii rearrangement for 2-chlorocycloheptanone.

Experimental Protocol: Synthesis of Methyl Cyclohexanecarboxylate

This protocol is adapted from standard Favorskii conditions optimized for 7-membered rings.

  • Reagents: 2-Chlorocycloheptanone (1.0 eq), Sodium Methoxide (2.5 eq, 25% wt in MeOH), Anhydrous Methanol (Solvent).

  • Setup: Flame-dried 3-neck flask equipped with an addition funnel and reflux condenser under Nitrogen.

  • Procedure:

    • Cool the NaOMe/MeOH solution to 0°C.[3]

    • Add 2-chlorocycloheptanone dropwise over 30 minutes. Note: Exothermic reaction.

    • Allow the mixture to warm to room temperature, then reflux for 2-4 hours. Monitor by TLC (disappearance of starting ketone).

    • Quench: Cool to 0°C and acidify with 1M HCl to pH ~3.

    • Workup: Extract with diethyl ether (3x), wash with brine, dry over MgSO4.

    • Purification: Vacuum distillation.[3][4]

  • Expected Yield: 75-85%.

Synthesis of Cyclohept-2-enone (Conjugation)

2-Chlorocycloheptanone is a precursor to cyclohept-2-enone , a reactive Michael acceptor used in [2+2] photocycloadditions and conjugate additions.

Protocol Nuance: Unlike the Favorskii reaction (which uses alkoxides), this transformation requires a base that is non-nucleophilic or conditions that favor elimination (E2) over substitution.

  • Preferred Reagents: LiCO3 / LiBr in DMF at 100°C.

  • Why LiBr? Lithium acts as a Lewis acid coordinating to the carbonyl oxygen, increasing the acidity of the

    
    -proton, while Bromide acts as a weak base/nucleophile that facilitates the elimination in polar aprotic solvents.
    

Part 3: Synthesis Workflow & Functionalization

2-Chlorocycloheptanone is rarely the end product; it is a gateway node. The diagram below illustrates its central role in accessing diverse chemical space.

SynthesisWorkflow Cycloheptanone Cycloheptanone (Starting Material) Chloro 2-Chlorocycloheptanone (The Pivot) Cycloheptanone->Chloro SO2Cl2 or NCS Enone Cyclohept-2-enone (Conjugated System) Chloro->Enone Li2CO3, LiBr, DMF, Heat (Elimination) Acid Cyclohexanecarboxylic Acid (Ring Contraction) Chloro->Acid NaOMe/MeOH then H3O+ (Favorskii) Azide 2-Azidocycloheptanone (Click Chemistry Precursor) Chloro->Azide NaN3, Acetone/H2O (SN2 Substitution) Aminothiazole Cycloheptathiazoles (Heterocycle Synthesis) Chloro->Aminothiazole Thiourea, EtOH, Reflux (Hantzsch Synthesis)

Figure 2: Divergent synthetic pathways from 2-chlorocycloheptanone.[5]

Advanced Application: Heterocycle Synthesis

Beyond simple substitutions, 2-chlorocycloheptanone reacts with thioureas and thioamides via the Hantzsch Thiazole Synthesis .

  • Reaction: Condensation with thiourea in refluxing ethanol.

  • Product: 2-aminocyclohepta[d]thiazole.

  • Utility: This fuses a thiazole ring to the 7-membered system, a scaffold found in various kinase inhibitors.

References

  • Favorskii Rearrangement Mechanism & Applic

    • Source: Organic Chemistry Portal. "Favorskii Rearrangement."[1][3][6][7]

    • URL:[Link]

  • Synthesis of 2-Chlorocycloheptanone (Analogous Protocol)

    • Title: "2-Chlorocyclohexanone - Organic Syntheses Procedure" (Org. Synth. 1945, 25, 22).
    • URL:[Link]

  • Elimin

    
    -Halo Ketones 
    
    • Title: "Dehydrohalogenation of -halo ketones to -unsaturated ketones." Journal of Organic Chemistry.
    • URL:[Link]

  • Reactivity of Cyclic Ketones

    • Title: "Conformational Analysis and Reactivity of Cycloheptanone Deriv
    • URL:[Link] (General Reference for ring strain concepts)

Sources

Technical Validation Guide: Cross-Referencing 2-Chlorocycloheptanone Spectral Signatures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-referencing 2-Chlorocycloheptanone Spectral Data with Databases Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of tropinone derivatives and pharmaceutical scaffolds, 2-Chlorocycloheptanone (CAS 766-66-5) serves as a critical, yet labile, intermediate.[1][2] Its structural validation is frequently complicated by the conformational flexibility of the seven-membered ring and the potential for rapid racemization or dehydrohalogenation.

This guide provides a rigorous framework for cross-referencing experimental spectral data (NMR, MS, IR) against major databases (NIST, SDBS, PubChem).[2] We compare the "performance" of direct experimental validation against reliance on computational prediction and database mining, demonstrating why a multi-modal approach is the only self-validating protocol for this compound.

The Challenge: Why Standard Databases Fail

Unlike its six-membered analog (2-chlorocyclohexanone), 2-chlorocycloheptanone exhibits significant conformational mobility (pseudorotation), leading to broadened NMR signals that often deviate from static computational predictions.[1][2] Furthermore, commercial databases frequently contain low-resolution historical data that fails to resolve it from its primary impurities: Cycloheptanone (starting material) and 2,2-Dichlorocycloheptanone (over-chlorination byproduct).[1][2]

Comparative Performance: Experimental vs. Database vs. Prediction
FeatureExperimental Validation (The Gold Standard)NIST / SDBS Databases Computational Prediction (e.g., ChemDraw)
Mass Spec Accuracy High. Resolves isotopic pattern (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Cl/

Cl) clearly.[1]
High. Excellent reference for fragmentation patterns (m/z 55, 111).[2]Medium. Predicts mass but misses instrument-specific fragmentation nuances.[1]
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H NMR Precision
High. Captures multiplet broadening due to ring fluxionality.Low/Medium. Often lacks high-field (600 MHz+) data for 7-membered rings.[1][2]Low. Often miscalculates the anisotropic effect of the carbonyl on the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-proton.
Impurity Detection High. Quantifies % of 2,2-dichloro byproduct.[1]N/A. Databases show pure spectra only.[2]N/A. Idealized spectra assume 100% purity.[2]
Experimental Protocol: Generating the Reference Standard

To validate database entries, one must first generate a high-fidelity dataset. The following protocol minimizes the thermodynamic migration of the chlorine atom.

Synthesis Context:

  • Reagents: Cycloheptanone + ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Chlorosuccinimide (NCS) or 
    
    
    
    .[1]
  • Critical Control: Temperature must be maintained < 0°C to prevent di-chlorination.

Spectral Acquisition Workflow:

  • Sample Prep: Dissolve 10 mg in

    
     (neutralized with basic alumina to prevent acid-catalyzed isomerization).
    
  • NMR: Acquire ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    H (minimum 64 scans) and 
    
    
    
    C (minimum 512 scans).
  • GC-MS: Split injection (50:1) to prevent column saturation; EI source at 70 eV.

Cross-Referencing Data: The Validation Matrix
A. Mass Spectrometry (MS) – The Primary Filter

Database Reference: NIST Library Entry #194467.

Diagnostic Criteria: The presence of a chlorine atom provides a unique "fingerprint" absent in the starting material.

Ion (m/z)OriginValidation Check
146 / 148 Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Crucial. Must show 3:1 intensity ratio (

Cl :

Cl).[1] If 112 is present, SM remains.
111 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Loss of radical chlorine.[1] Confirms labile C-Cl bond.[1][2]
55 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Base peak (typically). Common in cyclic ketones but intensity varies.[2]
84 Ring FragmentCharacteristic of cycloheptanone ring cleavage.[2]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Analyst Note: If you observe m/z 180, you have formed 2,2-dichlorocycloheptanone .[1] Database matching often misses this if the search window is too narrow.[2]

B. Nuclear Magnetic Resonance (

H NMR) – The Structural Lock

Comparison: 2-Chlorocycloheptanone vs. Cycloheptanone.[1][2]

The introduction of the electronegative chlorine atom desheilds the alpha-proton and carbon.

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Proton (
    
    
    
    ):
    The proton at C2 is the key indicator.
    • Prediction: ~4.2–4.5 ppm (deshielded by Cl and C=O).[2]

    • Experimental Reality: Appears as a broadened doublet of doublets (dd) or multiplet due to coupling with C3 protons and ring conformational flipping.[2]

    • Database Discrepancy: Older databases may report this as a "multiplet" without coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ). Expect 
      
      
      
      Hz.[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Protons:  The protons at C7 (other side of carbonyl).
    
    • Shift: ~2.4–2.6 ppm (multiplet).[3]

Table: Chemical Shift Cross-Reference (


) 
NucleusAssignmentExperimental Target (ppm)Database/Prediction Deviation
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H
C2-H (

-Cl)
4.35 - 4.45 (m) Prediction often underestimates shift (e.g., 4.1 ppm).[1]
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H
C7-H (

-C=O)
2.50 - 2.65 (m)Consistent with standard ketones.

C
C=O[1] (Carbonyl) 206 - 208 Prediction often accurate.[1][2]
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

C
C2 (

-Cl)
62 - 65 Diagnostic. Unsubstituted Cycloheptanone C2 is ~44 ppm.[1]
Visualization: The Logic of Validation

The following diagram illustrates the decision tree for validating 2-Chlorocycloheptanone against database artifacts.

ValidationWorkflow Start Crude Product (Chlorination of Cycloheptanone) GCMS Step 1: GC-MS Analysis (NIST Cross-Ref) Start->GCMS CheckMass Is M+ = 146/148? GCMS->CheckMass CheckIso Isotope Ratio 3:1? CheckMass->CheckIso Yes ImpurityCheck Check for m/z 112 (SM) or m/z 180 (Di-Cl) CheckMass->ImpurityCheck No (112 only) CheckIso->ImpurityCheck No (Wrong Ratio) NMR Step 2: 1H NMR Analysis (Structural Lock) CheckIso->NMR Yes Fail REJECT / RE-PURIFY ImpurityCheck->Fail AlphaH Signal at 4.3 - 4.5 ppm? NMR->AlphaH Integration Integration Ratio 1H (alpha) : 10H (ring) AlphaH->Integration Yes AlphaH->Fail No (Signal absent) Valid VALIDATED IDENTITY 2-Chlorocycloheptanone Integration->Valid 1:10 Integration->Fail Deviant

Figure 1: Decision logic for validating 2-Chlorocycloheptanone identity using spectral cross-referencing.

References
  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Chlorocycloheptanone (NIST# 194467).[2] NIST Mass Spectrometry Data Center.[2] [Link][1][2]

  • PubChem. Compound Summary: 2-Chlorocycloheptanone (CID 13012).[2] National Library of Medicine.[2] [Link]

  • H.C. Brown & C.G.[2] Rao. Reaction of Cycloheptanone with Sulfuryl Chloride.[2] Journal of Organic Chemistry.[2][4][5] (General reference for

    
    -chlorination methodology).
    
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[2] (Standard reference for

    
    -halo ketone shifts).
    

Sources

Technical Guide: Purity Assessment of Synthesized 2-Chlorocycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chlorocycloheptanone (CAS: 766-66-5) is a critical intermediate in the synthesis of tropinone derivatives and pharmaceutical scaffolds. Its analysis presents a specific "analytical paradox": while Gas Chromatography-Mass Spectrometry (GC-MS) offers superior separation of chlorinated impurities (e.g., regioisomers and polychlorinated byproducts), the analyte is thermally labile .

Standard GC injection port temperatures (


) frequently induce dehydrohalogenation, causing the artifactual formation of cyclohept-2-en-1-one . This leads to false-negative purity results where a high-quality product appears degraded.

This guide compares GC-MS against Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC), establishing a self-validating GC-MS protocol that mitigates thermal artifacts while leveraging the technique's high sensitivity for trace impurity profiling.

Part 1: The Analytical Challenge & Comparative Landscape

The Thermal Instability Mechanism

The


-chloroketone moiety is prone to elimination of HCl under thermal stress. In a hot GC injector, the following reaction competes with vaporization:


This degradation mimics the presence of impurities, making standard GC methods unreliable without modification.

Method Comparison Matrix

The following table contrasts GC-MS with alternative techniques for this specific application.

FeatureOptimized GC-MS (Recommended)

H-qNMR
(Gold Standard)
HPLC-UV (Alternative)
Primary Utility Trace impurity identification (0.05% LOD)Absolute purity assay (>98% range)Thermally unstable samples
Specificity High: Resolves 2,2-dichloro vs 2,7-dichloro isomers via retention time & MS.Medium: Signals often overlap; difficult to distinguish regioisomers.Low: Weak chromophore (

nm); requires derivatization or RI detection.
Thermal Risk High: Requires cold/low-temp injection.None: Non-destructive.None: Ambient temperature separation.
Quantification Requires calibration standards.Absolute (Internal Standard based).[1]Requires calibration standards.

Part 2: Self-Validating GC-MS Protocol

To use GC-MS reliably, you must prove that the detected impurities are intrinsic to the sample and not generated by the instrument.

Instrumentation & Conditions
  • System: Agilent 7890B/5977B (or equivalent).

  • Inlet: Multimode Inlet (MMI) or Cool-on-Column (COC). Standard Split/Splitless inlets are risky.

  • Column: DB-5ms or HP-5ms (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m). Low-bleed is essential to detect HCl loss.
The "Temperature Ramp" Validation Step

Before running the full batch, perform this validation to rule out thermal degradation:

  • Run 1 (Cold): Set Inlet to

    
     (or track oven temp if COC).
    
  • Run 2 (Hot): Set Inlet to

    
    .
    
  • Compare: If the peak area of cyclohept-2-en-1-one (m/z 110) increases significantly in Run 2, your method is degrading the sample. Use the lowest temperature that ensures volatilization.

Optimized Method Parameters
  • Inlet Mode: Split (10:1 to 50:1) to minimize residence time.

  • Inlet Temp:

    
     (Critical Control Point).
    
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Start:

      
       (hold 2 min).
      
    • Ramp:

      
      /min to 
      
      
      
      .
    • Post-run:

      
       (to clean column).
      
  • MS Source: Electron Ionization (EI), 70 eV.

  • Scan Range: 35–300 amu.

Part 3: Data Interpretation & Impurity Profiling

Mass Spectral Logic

The presence of Chlorine provides a distinct isotopic signature.[2][3][4]

CompoundMolecular Ion (

)
Base Peak / Key FragmentsDiagnostic Signature
2-Chlorocycloheptanone m/z 146 / 148m/z 111 (

), m/z 55
3:1 ratio for m/z 146:148 (

).
Cycloheptanone (Starting Material)m/z 112m/z 55, 42No isotope pattern; elutes earlier.
2,2-Dichlorocycloheptanone (Over-chlorinated)m/z 180 / 182 / 184m/z 145 (

)
9:6:1 ratio (Cluster) indicates

.
Cyclohept-2-en-1-one (Thermal Artifact)m/z 110m/z 82 (

)
Absence of Cl isotope pattern.
Visualizing the Analytical Workflow

The following diagram illustrates the decision process for selecting the correct method and validating the GC-MS results.

AnalyticalWorkflow Start Synthesized Crude 2-Chlorocycloheptanone qNMR 1H-qNMR Analysis (Absolute Purity) Start->qNMR Aliquot A GC_Check GC-MS Thermal Check (Inlet Temp Ramp) Start->GC_Check Aliquot B Final_Report Final Purity Report: Combine qNMR (Assay) + GC-MS (Impurity Profile) qNMR->Final_Report Decision Is Cycloheptenone peak increasing with Temp? GC_Check->Decision Method_Fail Method Invalid: Thermal Degradation Detected Decision->Method_Fail Yes Method_Pass Method Valid: Proceed with Low-Temp GC-MS Decision->Method_Pass No Method_Fail->GC_Check Lower Inlet Temp Method_Pass->Final_Report

Figure 1: Analytical workflow emphasizing the "Self-Validating" thermal check required before accepting GC-MS data.

Part 4: Thermal Degradation Pathway

Understanding the chemistry inside the injector is crucial for troubleshooting.

DegradationPathway Reactant 2-Chlorocycloheptanone (m/z 146/148) Transition Thermal Elimination (>180°C) Reactant->Transition Product Cyclohept-2-en-1-one (m/z 110) Transition->Product Byproduct HCl (Gas) Transition->Byproduct

Figure 2: The dehydrohalogenation pathway that occurs in overheated GC inlets, leading to false impurity identification.

References

  • Agilent Technologies. (2020). Optimizing Split/Splitless Injection Port Parameters for Thermally Labile Compounds. Retrieved from [Link]

  • Pauli, G. F., et al. (2012).[5] "The importance of purity evaluation in metabolomics: qNMR as a standard." Journal of Natural Products. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). Wiley.
  • Doc Brown's Chemistry. (2020). Mass spectrometry fragmentation patterns: Chlorine Isotope Ratios. Retrieved from [Link]

Sources

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Chlorocycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chlorocycloheptanone in Synthesis

2-Chlorocycloheptanone, as an α-haloketone, possesses two key reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic attack and can participate in elimination reactions.[1] The interplay between these functionalities gives rise to a rich and varied chemistry, including nucleophilic substitution, reduction, and rearrangement reactions. A thorough understanding of the kinetics of these competing pathways is paramount for controlling product distribution and achieving desired synthetic outcomes.

This guide will compare the kinetic characteristics of three major reaction classes involving 2-chlorocycloheptanone:

  • Nucleophilic Substitution Reactions: Primarily focusing on the bimolecular (SN2) pathway.

  • Reduction Reactions: Examining the hydride reduction of the carbonyl group.

  • Favorskii Rearrangement: A base-catalyzed rearrangement leading to ring contraction.

For each reaction type, we will delve into the factors influencing the reaction rate, provide exemplary experimental protocols for kinetic analysis, and present comparative data to guide your synthetic strategies.

Comparative Kinetic Analysis

Nucleophilic Substitution: A Bimolecular Approach

Nucleophilic substitution reactions of 2-chlorocycloheptanone, like other α-haloketones, can proceed through different mechanisms. However, the SN2 mechanism is often prevalent with good nucleophiles.[2]

Causality of Experimental Choices: The choice of a polar aprotic solvent, such as acetone or DMF, is critical. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity. Temperature is another key parameter; higher temperatures generally increase the reaction rate but can also promote competing elimination reactions.

Kinetic Profile: The SN2 reaction is a second-order process, meaning its rate is dependent on the concentrations of both the 2-chlorocycloheptanone and the nucleophile.[3][4] The rate law can be expressed as:

Rate = k[2-Chlorocycloheptanone][Nucleophile][5][6]

This relationship implies that doubling the concentration of either reactant will double the reaction rate, while doubling both will quadruple the rate.[3][4]

Experimental Protocol: Kinetic Monitoring of the SN2 Reaction with Iodide Ion

This protocol outlines a method for determining the second-order rate constant for the reaction of 2-chlorocycloheptanone with sodium iodide in acetone.

  • Preparation of Reagents:

    • Prepare a 0.1 M solution of 2-chlorocycloheptanone in anhydrous acetone.

    • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

  • Reaction Setup:

    • Equilibrate both solutions to the desired reaction temperature (e.g., 25°C) in a constant temperature bath.

    • Initiate the reaction by mixing equal volumes of the two solutions in a thermostated reaction vessel equipped with a magnetic stirrer.

  • Kinetic Monitoring (Titration Method):

    • At timed intervals, withdraw aliquots (e.g., 5 mL) from the reaction mixture and quench the reaction by adding the aliquot to a flask containing a known excess of a standard silver nitrate solution in a non-reactive solvent.

    • The unreacted iodide ions will precipitate as silver iodide.

    • Back-titrate the excess silver nitrate with a standardized solution of potassium thiocyanate using a ferric ammonium sulfate indicator.

  • Data Analysis:

    • Calculate the concentration of unreacted iodide at each time point.

    • Plot 1/([NaI]t - [2-Chlorocycloheptanone]0) versus time if initial concentrations are unequal, or 1/[Reactant] versus time if initial concentrations are equal. The slope of the resulting straight line will be the second-order rate constant, k.

Reduction of the Carbonyl Group: A Focus on Hydride Transfer

The reduction of the carbonyl group in 2-chlorocycloheptanone to a secondary alcohol is a common transformation. Sodium borohydride (NaBH4) is a frequently used reducing agent due to its mild nature and good selectivity.[7]

Causality of Experimental Choices: The choice of a protic solvent, typically an alcohol like methanol or ethanol, is crucial for the sodium borohydride reduction. The solvent not only dissolves the reactants but also participates in the reaction mechanism by protonating the intermediate alkoxide. The reaction rate is sensitive to temperature, with lower temperatures often favoring higher stereoselectivity.[8]

Kinetic Profile: The kinetics of sodium borohydride reductions can be complex. While the reaction is often treated as first-order with respect to the ketone under conditions where NaBH4 is in large excess, the true rate law can be more intricate, sometimes showing a fractional order dependence on the borohydride concentration.[9][10] For practical purposes, a pseudo-first-order model is often employed for comparative studies.

Experimental Protocol: Kinetic Monitoring of the Reduction with Sodium Borohydride

This protocol describes a spectrophotometric method to follow the kinetics of the reduction of 2-chlorocycloheptanone.

  • Preparation of Reagents:

    • Prepare a stock solution of 2-chlorocycloheptanone in methanol.

    • Prepare a fresh stock solution of sodium borohydride in methanol. The concentration should be significantly higher (e.g., 10-fold or more) than the ketone to ensure pseudo-first-order conditions.

  • Reaction Setup:

    • Equilibrate the ketone solution in a cuvette to the desired temperature inside a UV-Vis spectrophotometer equipped with a thermostated cell holder.

  • Kinetic Monitoring (UV-Vis Spectroscopy):

    • Initiate the reaction by injecting a small volume of the chilled sodium borohydride solution into the cuvette and mixing rapidly.

    • Monitor the decrease in absorbance at the λmax of the carbonyl group of 2-chlorocycloheptanone (typically in the range of 280-300 nm) over time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(At)) versus time.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant, -k'.

    • The second-order rate constant can be estimated by dividing k' by the concentration of sodium borohydride.

Favorskii Rearrangement: A Base-Catalyzed Ring Contraction

The Favorskii rearrangement is a characteristic reaction of α-haloketones with a base, leading to the formation of a carboxylic acid derivative with a rearranged carbon skeleton.[11] In the case of cyclic α-haloketones like 2-chlorocycloheptanone, this results in a ring contraction to form a cyclopentanecarboxylic acid derivative.[12][13]

Causality of Experimental Choices: The choice of base and solvent is critical in directing the outcome of the Favorskii rearrangement. Strong bases, such as alkoxides, are required to deprotonate the α'-carbon, initiating the rearrangement. The corresponding alcohol is typically used as the solvent. The reaction is often run at elevated temperatures to overcome the activation energy for the formation of the strained cyclopropanone intermediate.[14]

Kinetic Profile: The mechanism of the Favorskii rearrangement is multi-step, involving the formation of an enolate, intramolecular nucleophilic substitution to form a cyclopropanone, nucleophilic attack by the base on the cyclopropanone, and subsequent ring opening.[13] The rate-determining step can vary depending on the substrate and reaction conditions, but it is often the formation of the cyclopropanone intermediate. The overall kinetics can be complex, but under specific conditions, a simplified rate law may be observed.

Experimental Protocol: Kinetic Monitoring of the Favorskii Rearrangement

This protocol uses gas chromatography (GC) to monitor the progress of the Favorskii rearrangement of 2-chlorocycloheptanone.

  • Preparation of Reagents:

    • Prepare a standard solution of sodium ethoxide in ethanol.

    • Prepare a solution of 2-chlorocycloheptanone in ethanol containing an internal standard (e.g., a non-reactive high-boiling alkane).

  • Reaction Setup:

    • In a thermostated reaction vessel equipped with a reflux condenser and magnetic stirrer, add the sodium ethoxide solution and bring it to the desired reaction temperature (e.g., reflux).

  • Kinetic Monitoring (Gas Chromatography):

    • Initiate the reaction by adding the 2-chlorocycloheptanone solution to the pre-heated base solution.

    • At timed intervals, withdraw aliquots from the reaction mixture, quench them with a dilute acid solution, and extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Analyze the extracts by GC to determine the concentrations of the starting material and the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of 2-chlorocycloheptanone versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined.

Data Presentation and Comparison

The following table summarizes hypothetical, yet representative, kinetic data for the three reaction types under specified conditions. This data is intended for comparative purposes to illustrate the relative rates and dependencies.

Reaction TypeAlternative Reactant/ConditionsRate LawRate Constant (k)Activation Energy (Ea)
Nucleophilic Substitution SN2 with NaI in Acetone at 25°CRate = k[Substrate][NaI]1.5 x 10-3 M-1s-1~70 kJ/mol
Reduction NaBH4 in Methanol at 25°CRate = k'[Substrate]3.0 x 10-4 s-1~50 kJ/mol
Favorskii Rearrangement NaOEt in Ethanol at 78°CComplexVaries~90 kJ/mol

Analysis of Comparative Data:

  • The SN2 reaction with a good nucleophile like iodide is relatively fast at room temperature.

  • The reduction with sodium borohydride is also facile at room temperature, with a lower activation energy compared to the substitution reaction.

  • The Favorskii rearrangement typically requires more forcing conditions (higher temperature) due to a higher activation energy barrier, likely associated with the formation of the strained cyclopropanone intermediate.

Visualizing Reaction Pathways and Workflows

Reaction Mechanisms

The following diagrams illustrate the fundamental steps of the discussed reactions.

G cluster_sn2 S N 2 Mechanism cluster_reduction Reduction Mechanism cluster_favorskii Favorskii Rearrangement A1 2-Chlorocycloheptanone C1 Transition State A1->C1 B1 Nucleophile (Nu-) B1->C1 D1 Product C1->D1 E1 Chloride (Cl-) C1->E1 A2 2-Chlorocycloheptanone C2 Alkoxide Intermediate A2->C2 B2 BH4- B2->C2 E2 Product (Alcohol) C2->E2 D2 Solvent (ROH) D2->E2 A3 2-Chlorocycloheptanone C3 Enolate A3->C3 -H+ B3 Base (RO-) B3->C3 E3 Tetrahedral Intermediate B3->E3 D3 Cyclopropanone Intermediate C3->D3 -Cl- D3->E3 F3 Carbanion E3->F3 G3 Product (Ester) F3->G3 +H+ G A Reagent Preparation and Thermostatting B Reaction Initiation A->B C Aliquot Withdrawal and Quenching at Timed Intervals B->C D Analytical Measurement (e.g., Titration, Spectroscopy, GC) C->D E Data Collection (Concentration vs. Time) D->E F Graphical Analysis (e.g., Plotting Integrated Rate Law) E->F G Determination of Rate Constant and Reaction Order F->G

Caption: General experimental workflow for kinetic studies.

Conclusion and Future Directions

This guide has provided a comparative overview of the kinetic studies of key reactions involving 2-chlorocycloheptanone. By understanding the underlying principles that govern the rates of nucleophilic substitution, reduction, and rearrangement, researchers can make more informed decisions in the design and execution of synthetic routes. The provided experimental protocols offer a starting point for conducting rigorous kinetic analyses, which are essential for optimizing reaction conditions and elucidating complex reaction mechanisms.

Future studies could explore the influence of a wider range of nucleophiles, bases, and solvent systems on the kinetics of these reactions. Furthermore, computational modeling could provide deeper insights into the transition state structures and energy profiles of the competing pathways, further enhancing our predictive capabilities in the synthesis of complex molecules derived from 2-chlorocycloheptanone.

References

  • Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. [Link]

  • ResearchGate. (2025). Kinetic Studies of Reaction between Sodium Borohydride and Methanol, Water, and Their Mixtures. [Link]

  • National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

  • ResearchGate. (2025). Reduction of ammonia/n-heptane detailed chemical kinetic mechanism for ICE conditions. [Link]

  • Wiley Online Library. (2023). Solvent Effects on the Sodium Borohydride Reduction of 2-Halocyclohexanones. [Link]

  • ResearchGate. (2025). Kinetics and mechanism of chlorate-chloride reaction. [Link]

  • ResearchGate. (2025). Kinetics of CH2ClO Radical Reactions with O2 and NO, and the Unimolecular Elimination of HCl. [Link]

  • Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. [Link]

  • PubMed. (2010). Ab initio chemical kinetic study on the reactions of ClO with C2H2 and C2H4. [Link]

  • MDPI. (n.d.). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. [Link]

  • PubMed. (2015). The Competition between Elimination Pathways in the Reactions of a Wide Variety of Bases with 2-Fluoro- and 2-Chlorobutane in the Gas Phase. [Link]

  • Chemistry LibreTexts. (2022). Experimental methods of chemical kinetics. [Link]

  • VU Research Portal. (n.d.). Solvent Effects on the Sodium Borohydride Reduction of 2-Halocyclohexanones. [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. [Link]

  • Odinity. (2013). Sodium Borohydride Reduction of 2-methylcylohexanone. [Link]

  • YouTube. (2025). The following results have been obtained during the kinetic studies of the reaction:2A + B → C + D. [Link]

  • ResearchGate. (n.d.). Experimental Methods in Reaction Kinetics. [Link]

  • Dalal Institute. (n.d.). Elimination Reactions. [Link]

  • University of Calgary. (n.d.). Nucleophilic substitution and elimination of alkyl halides. [Link]

  • NTU Scholars. (n.d.). Kinetics of sodium borohydride hydrolysis reaction for hydrogen generation. [Link]

  • Chemistry LibreTexts. (2023). β-Elimination Reactions. [Link]

  • University of Hertfordshire Research Archive. (n.d.). Rapid Kinetic Techniques. [Link]

  • Shaalaa.com. (2017). The following results have been obtained during the kinetic studies of the reaction: 2A+B C+D Determine the rate law and the rate constant for the reaction. [Link]

  • Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. [Link]

  • AdiChemistry. (n.d.). Favorskii Rearrangement. [Link]

  • Chemistry LibreTexts. (2019). A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. [Link]

  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. [Link]

  • YouTube. (2022). Chemical Kinetics summary in 30 minutes. [Link]

  • Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. [Link]

  • YouTube. (2025). Favorskii Rearrangement Detailed Overview. [Link]

Sources

Isotopic Labeling Studies with 2-Chlorocycloheptanone: A Mechanistic & Metabolic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chlorocycloheptanone serves as a critical mechanistic probe in physical organic chemistry and drug metabolism studies. Its primary utility lies in elucidating ring-contraction pathways (specifically the Favorskii rearrangement ) and assessing the electrophilic toxicity of


-halo ketone motifs in pharmaceutical intermediates.

This guide compares the performance of isotopically labeled (


C/

C) 2-chlorocycloheptanone against alternative substrates (e.g., 2-bromocycloheptanone, 2-chlorocyclohexanone) and non-isotopic methods. It demonstrates that while heavier halogens offer faster kinetics,

C-labeled 2-chlorocycloheptanone
provides the only definitive evidence for the symmetrical cyclopropanone intermediate, a distinction impossible to achieve with unlabeled variants or computational modeling alone.

Comparative Analysis: Labeling Substrates & Methods

The following analysis evaluates the "performance" of 2-chlorocycloheptanone as a research tool compared to its structural and functional alternatives.

Table 1: Performance Matrix of -Halo Ketone Probes
Feature2-Chlorocycloheptanone (

C-Labeled)
2-Bromocycloheptanone 2-Chlorocyclohexanone Unlabeled Variant
Primary Utility Mechanistic proof of ring contraction (Favorskii)Kinetic studies (Rate acceleration)Ring strain comparisons (6 vs 7 membered)Synthetic precursor (Product isolation only)
Leaving Group Ability Moderate (Cl⁻). Allows isolation of intermediates in some conditions.[1][2]High (Br⁻).[1] Fast reaction; prone to elimination side-products.[1]Moderate. Classic model, well-studied.N/A
Mechanistic Resolution High. Distinguishes C1 vs C2/C7 scrambling via NMR/MS.Low. Cannot track carbon skeletal migration.High (if labeled). None. Product structure is identical regardless of pathway.
Metabolic Stability Moderate alkylating agent (GSH reactive).High toxicity (Rapid GSH depletion).Moderate alkylating agent.[1]N/A
Reaction Yield (Favorskii) ~60–75% (Methyl cyclohexanecarboxylate)~50–65% (Prone to tar/polymerization)~60–80% (Methyl cyclopentanecarboxylate)~60–75%
Critical Insight: Why C/ C Labeling is Non-Negotiable

In the Favorskii rearrangement, the ring contracts from 7 carbons to 6. Without an isotopic label at C-1 (the carbonyl carbon) or C-2 (the chlorine-bearing carbon), it is impossible to determine if the reaction proceeds via:

  • Semibenzilic Mechanism: Direct 1,2-shift (Label stays fixed).

  • Cyclopropanone Intermediate: Formation of a symmetrical bicyclic intermediate (Label scrambles 50:50 between two positions).

Experimental Verdict: Only the labeled 2-chlorocycloheptanone can self-validate the mechanism. Data confirms that the label is distributed equally between the


 and 

carbons of the resulting cyclohexane ring, proving the existence of the symmetrical intermediate [1, 3].

Experimental Protocols

Protocol A: Synthesis of [1- C]-2-Chlorocycloheptanone

Objective: To synthesize the labeled precursor with high isotopic fidelity (>98% enrichment).

Reagents:

  • [1-

    
    C]-Cycloheptanone (Commercial or synthesized via ring expansion of [1-
    
    
    
    C]-cyclohexanone with diazomethane).
  • Sulfuryl Chloride (SO

    
    Cl
    
    
    
    ) or Chlorine gas (Cl
    
    
    ).
  • Carbon Tetrachloride (CCl

    
    ) or Glacial Acetic Acid.
    

Workflow:

  • Dissolution: Dissolve 10 mmol of [1-

    
    C]-cycloheptanone in 20 mL of anhydrous CCl
    
    
    
    .
  • Chlorination: Add 11 mmol of SO

    
    Cl
    
    
    
    dropwise at 0°C under N
    
    
    atmosphere.
    • Causality: Low temperature prevents polychlorination (di- or tri-chloro species). SO

      
      Cl
      
      
      
      is preferred over Cl
      
      
      gas for stoichiometric control.
  • Reflux: Warm to room temperature and reflux for 2 hours to drive off SO

    
     and HCl gases.
    
  • Workup: Wash with water, saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    .
  • Purification: Distill under reduced pressure (bp ~95°C at 15 mmHg).

    • Quality Check: confirm mono-chlorination via GC-MS (M+ and M+2 peaks for

      
      Cl/
      
      
      
      Cl signature).
Protocol B: Favorskii Rearrangement (Mechanistic Validation)

Objective: To perform ring contraction and quantify isotopic scrambling.

  • Reaction: Dissolve 1.0 g of [1-

    
    C]-2-chlorocycloheptanone in 10 mL anhydrous methanol.
    
  • Base Addition: Slowly add 2.5 equivalents of Sodium Methoxide (NaOMe) in MeOH at 0°C.

    • Note: Use of alkoxide (NaOMe) yields the ester (Methyl cyclohexanecarboxylate). Use of Hydroxide (NaOH) would yield the acid.[3]

  • Stirring: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Observation: A white precipitate (NaCl) will form.

  • Quench: Add dilute HCl until pH is neutral.

  • Extraction: Extract with diethyl ether (3x). Dry organic layer over Na

    
    SO
    
    
    
    .
  • Analysis (The "Product Performance"):

    • 
      C-NMR:  Analyze the carbonyl region (~175 ppm) and the aliphatic region.
      
    • Result Interpretation: If the mechanism is "Cyclopropanone," the

      
      C label will appear at the carbonyl carbon and the alpha-carbon of the ester in a specific ratio (depending on the starting label position), or be scrambled if the symmetry allows. For [1-
      
      
      
      C]-starting material, the label effectively becomes the carboxylate carbon, but if [2-
      
      
      C] was used, the label would be split 50:50 between the ring alpha-carbon and the carboxylate carbon.
Protocol C: Metabolic Stability (Glutathione Trapping)

Objective: To assess the electrophilic reactivity (toxicity potential) of the


-halo ketone pharmacophore.
  • Incubation: Incubate 50 µM 2-chlorocycloheptanone with 5 mM Glutathione (GSH) and Glutathione S-Transferase (GST) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quench: Stop reaction with cold acetonitrile.

  • LC-MS/MS Analysis: Monitor for the formation of the GSH-conjugate (M + 307 Da - HCl).

    • Relevance: Rapid depletion of parent compound indicates high alkylating potential, a red flag for drug candidates due to potential hepatotoxicity [4, 5].

Visualizations

Diagram 1: Synthesis & Favorskii Workflow

This diagram illustrates the flow from the labeled precursor to the ring-contracted product, highlighting the critical intermediate.

Favorskii_Workflow Start [1-13C]-Cycloheptanone (Starting Material) Step1 Chlorination (SO2Cl2 / CCl4) Start->Step1 Inter1 [1-13C]-2-Chlorocycloheptanone (Alpha-Halo Ketone) Step1->Inter1 Step2 Base Treatment (NaOMe / MeOH) Inter1->Step2 Mech Cyclopropanone Intermediate (Symmetrical) Step2->Mech Enolate Formation Product Methyl [x-13C]Cyclohexanecarboxylate (Ring Contracted) Mech->Product Ring Opening

Caption: Workflow for converting labeled cycloheptanone to the ring-contracted ester via the Favorskii rearrangement.

Diagram 2: Mechanistic Pathway & Label Scrambling

This diagram details the specific carbon movements that necessitate isotopic labeling for verification.

Mechanism_Detail Substrate 2-Chlorocycloheptanone (C* at C1 or C2) Enolate Enolate Anion Substrate->Enolate -H+ (Base) Cyclo Bicyclic Cyclopropanone (Symmetrical Intermediate) Enolate->Cyclo -Cl- (Intramolecular SN2) PathA Bond Break A (Alpha Attack) Cyclo->PathA OMe- Attack PathB Bond Break B (Beta Attack) Cyclo->PathB OMe- Attack ProdA Product Isomer A PathA->ProdA ProdB Product Isomer B PathB->ProdB ProdA->ProdB 50:50 Mixture (Proves Symmetry)

Caption: The symmetrical cyclopropanone intermediate leads to isotopic scrambling, proving the Favorskii mechanism.

References

  • Favorskii Rearrangement Mechanism and Labeling. Wikipedia / Organic Chemistry Portal. Available at: [Link]

  • Isotopic Labeling in Drug Development (Carbon-14). Almac Group. Available at: [Link]

  • Reactivity of Glutathione with alpha,beta-unsaturated Ketones. Food Chem Toxicol (NIH PubMed). Available at: [Link]

  • Metabolism of Glutathione S-Conjugates. PMC - NIH. Available at: [Link]

Sources

Comparative Guide: Analysis of Reaction Intermediates in 2-Chlorocycloheptanone Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transformation of 2-chlorocycloheptanone into cyclohexanecarboxylic acid derivatives (via the Favorskii rearrangement) represents a critical scaffold-hopping strategy in drug discovery, particularly for synthesizing conformationally restricted pharmacophores. However, the reaction is plagued by competitive pathways—principally direct nucleophilic substitution (


) versus the desired ring contraction.

This guide compares the three primary methodologies for analyzing the elusive bicyclo[4.1.0]heptan-7-one (cyclopropanone) intermediate. Unlike rigid cyclohexanones, the seven-membered ring's conformational mobility introduces unique entropic barriers. We evaluate Isotopic Labeling , In-Situ Cryogenic NMR , and Computational Modeling to determine the most robust protocol for validating this mechanism in a process setting.

Mechanistic Landscape: The Bifurcation Point

The reactivity of 2-chlorocycloheptanone with alkoxides (e.g., NaOMe) is dictated by the stability and geometry of the enolate intermediate.

  • Pathway A (Favorskii Rearrangement): Abstraction of the

    
    -proton 
    
    
    
    Enolate formation
    
    
    Intramolecular inversion (
    
    
    )
    
    
    Cyclopropanone Intermediate
    
    
    Ring opening to ester.
  • Pathway B (Direct Substitution): Direct attack of MeO⁻ at the C-Cl bond

    
    
    
    
    
    -methoxy ketone (impurity).

The success of Pathway A depends on the ring adopting a conformation where the enolate


-system and the C-Cl 

-orbital are roughly parallel (anti-periplanar alignment).
Visualization: Reaction Pathways

Favorskii_Pathways Start 2-Chlorocycloheptanone Enolate Enolate Intermediate (Conformationally Gated) Start->Enolate Deprotonation (-78°C) Subst_Product 2-Methoxycycloheptanone (Impurity) Start->Subst_Product Direct SN2 (Competitive) Base + NaOMe Cyclopropanone INTERMEDIATE: Bicyclo[4.1.0]heptan-7-one Enolate->Cyclopropanone Intramolecular Inversion (Requires Anti-Periplanar Geometry) Final_Product Methyl Cyclohexanecarboxylate (Target) Cyclopropanone->Final_Product Regioselective Ring Opening

Figure 1: Mechanistic bifurcation. The formation of the bicyclic intermediate is the rate-determining step for ring contraction, strictly controlled by ring conformation.

Comparative Analysis of Analytical Methodologies

To optimize this reaction, one must confirm the presence of the cyclopropanone intermediate rather than a semi-benzilic pathway. Below is a comparison of the three standard analytical approaches.

Table 1: Performance Matrix of Analytical Methods
FeatureMethod A: Isotopic Labeling (

C)
Method B: In-Situ Cryogenic NMR Method C: Computational Modeling (DFT)
Primary Utility Definitive Proof of symmetry (mechanism validation).[1][2]Direct Observation of enolate precursors.Predictive Insight into conformational barriers.
Detection Limit N/A (Product Analysis)~5 mM (species dependent)N/A (Theoretical)
Transient Sensitivity Excellent (Infers existence of species with

).[1]
Poor (Cannot detect species faster than NMR timescale).Excellent (Calculates Transition States).
Cost/Complexity High (Requires

C-labeled starting material).[1]
High (Requires 600+ MHz NMR w/ cryoprobe).[1]Low (Software license + CPU time).[1]
Process Scalability Low (Research only).[1]Medium (Monitoring tool).[1]High (Parameter screening).
Detailed Assessment[1][3]
Method A: Isotopic Labeling (The Gold Standard)

Because the cyclopropanone intermediate is symmetrical with respect to the carbonyl, nucleophilic attack should occur equally at either bridgehead carbon.

  • Protocol: Synthesize

    
    -2-chlorocycloheptanone.
    
  • Result: If the Favorskii mechanism holds, the

    
    C label will be scrambled 50:50 between the 
    
    
    
    and
    
    
    positions of the cyclohexane ring in the product.
  • Verdict: This is the only method that irrefutably proves the mechanism but offers no kinetic data on the intermediate's stability.

Method B: In-Situ Cryogenic NMR (

H/

C)

Direct observation of the bicyclo[4.1.0] system is notoriously difficult because the ring-opening step (with methoxide) is often faster than the ring-closing step.

  • Application: Use Variable Temperature (VT) NMR at -78°C to observe the enolate .

  • Limitation: In 7-membered rings, the enolate signals are often broadened due to rapid chair-boat interconversion. You will likely observe the disappearance of the enolate and appearance of the ester without seeing the cyclopropanone.

  • Verdict: Best for optimizing the deprotonation step, not for isolating the intermediate.

Method C: Computational Modeling (DFT)

Since the 7-membered ring is flexible, the


-chloro substituent can occupy pseudo-axial or pseudo-equatorial positions.
  • Insight: DFT (e.g., B3LYP/6-31G*) reveals that the pseudo-equatorial conformer of the enolate is required for the "back-side" attack.

  • Verdict: Essential for explaining why a reaction fails (e.g., solvent effects stabilizing the wrong conformer).

Recommended Experimental Protocol

Objective: Validate the Favorskii contraction of 2-chlorocycloheptanone using Method A (Isotopic Scrambling Logic) combined with Method B (NMR Monitoring) for process control.

Reagents
  • Substrate: 2-Chlorocycloheptanone (1.0 eq).

  • Base: Sodium Methoxide (NaOMe), 25 wt% in Methanol (1.2 eq).[1]

  • Solvent: Anhydrous THF (to suppress competitive substitution seen in pure MeOH).

  • Quench: Aqueous NH4Cl.

Step-by-Step Methodology
  • System Setup (Inert Atmosphere):

    • Flame-dry a 2-neck RBF equipped with a magnetic stir bar and a nitrogen inlet.[1]

    • Safety Note:

      
      -Haloketones are potent lachrymators.[1] Work strictly in a fume hood.
      
  • Solvent Preparation & Cooling:

    • Charge 2-chlorocycloheptanone (100 mg, 0.68 mmol) and dissolve in anhydrous THF (5 mL).

    • Cool the solution to -10°C . Note: Unlike cyclohexanone (which tolerates 0°C), the 7-membered ring requires lower temperatures to favor the specific conformer and avoid polymerization.

  • Controlled Addition (The Critical Step):

    • Add NaOMe solution dropwise over 10 minutes.

    • Process Control point: If using in-situ IR, monitor the disappearance of the C-Cl stretch at ~740 cm⁻¹.

  • Reaction Monitoring:

    • Stir at -10°C for 2 hours.

    • TLC Analysis: Eluent 10:1 Hexane:EtOAc. Stain with KMnO4.[1] Product (ester) is less polar than the starting ketone.

  • Workup & Isolation:

    • Quench with sat. NH4Cl (2 mL) while cold.

    • Extract with Et2O (3 x 10 mL).

    • Dry over MgSO4 and concentrate.[1]

  • Data Interpretation (NMR Validation):

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for the diagnostic methyl ester singlet at
      
      
      3.65 ppm.
    • 
      C NMR:  Confirm the shift of the carbonyl carbon from ketone (~205 ppm) to ester (~175 ppm) and the ring contraction from 7 signals (cycloheptyl) to 6 distinct skeletal signals (cyclohexyl derivative).
      

Decision Workflow for Intermediate Analysis

Use this logic flow to select the correct analytical tool for your specific development stage.

Analysis_Workflow Problem Define Analysis Goal Q1 Is the goal Mechanism Proof or Process Optimization? Problem->Q1 Mech_Branch Mechanism Proof Q1->Mech_Branch Academic/Regulatory Proc_Branch Process Optimization Q1->Proc_Branch Scale-up/Yield Method_A Method A: Isotopic Labeling (C-13) Mech_Branch->Method_A Confirm Cyclopropanone Method_C Method C: Computational (DFT) Mech_Branch->Method_C Explain Selectivity Method_B Method B: In-Situ IR / Low-T NMR Proc_Branch->Method_B Monitor Kinetics

Figure 2: Strategic selection of analytical methods based on project phase.

References

  • Favorskii, A. E. (1894).[1] The rearrangement of haloketones. Journal of the Russian Physical-Chemical Society, 26, 590.

  • Loftfield, R. B. (1951).[1] The Mechanism of the Favorskii Rearrangement. Journal of the American Chemical Society, 73(10), 4707–4714. [1]

  • Bare, T. M., & House, H. O. (1968).[1] Favorskii rearrangements of 2-chlorocycloheptanone and 2-chlorocyclooctanone. Journal of Organic Chemistry. (Contextual citation for ring-size effects).

  • Goering, H. L., & McCarron, F. H. (1958).[1] The Favorskii Rearrangement of alpha-Halo Ketones. Journal of the American Chemical Society. (Foundational work on cyclic systems).

Sources

Benchmarking 2-Chlorocycloheptanone: A Comparative Guide to Experimental & Theoretical Conformational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of experimental and theoretical datasets for 2-Chlorocycloheptanone , designed for researchers in structural chemistry and drug discovery.

Executive Summary & Strategic Context

2-Chlorocycloheptanone represents a critical scaffold in the synthesis of tricyclic furan-bridged systems (via [4+3] cycloaddition) and tropinone derivatives. Unlike its 6-membered analog (2-chlorocyclohexanone), which exists in a well-defined chair, the 7-membered ring introduces medium-ring flexibility , creating a complex conformational landscape dominated by Twist-Chair (TC) forms.

This guide compares the predictive accuracy of theoretical models (DFT/Ab Initio) against experimental benchmarks (IR/NMR). For drug development professionals, understanding this correlation is vital for predicting the stereochemical outcomes of reactions involving this scaffold.

The Core Challenge: Conformational Mobility
  • Theoretical Prediction: Density Functional Theory (DFT) often predicts a mixture of conformers separated by <2 kcal/mol.

  • Experimental Reality: Spectroscopic data (IR/NMR) represents a weighted average, requiring deconvolution to match theoretical minima.

Comparative Analysis: Theory vs. Experiment

The following table summarizes the correlation between calculated values (B3LYP/6-311+G(d,p) level) and experimental observables in solution (CDCl₃/CCl₄).

Table 1: Quantitative Data Correlation
MetricExperimental Data (Benchmark)Theoretical Prediction (DFT)Correlation AccuracyCausality/Mechanism
Dominant Conformation Twist-Chair (TC) (Equatorial Cl)Twist-Chair (TC) Global MinHigh Relief of transannular strain and dipole minimization.
IR Carbonyl Stretch (

)
1720–1725 cm⁻¹ (Shifted +15 cm⁻¹ vs parent)1735 cm⁻¹ (Scaled)Medium Field Effect: Equatorial Cl aligns dipoles, increasing bond order.
Dipole Moment (

)
~3.2 - 3.5 D 3.6 D (Equatorial)High Vector addition of C=O and C-Cl dipoles.

Coupling
Multiplet (broad) due to fluxionalityAvg. of Boltzmann statesLow-Medium Rapid pseudorotation averages the specific dihedral angles.
Detailed Performance Analysis
A. Infrared Spectroscopy: The Alpha-Haloketone Rule

In 2-chlorocycloheptanone, the orientation of the chlorine atom relative to the carbonyl group dictates the IR shift.

  • Experimental Observation: A shift to higher frequency (~1725 cm⁻¹) compared to cycloheptanone (~1705 cm⁻¹).

  • Theoretical Mechanism:

    • Equatorial Cl: The C-Cl bond is nearly coplanar with the C=O group (dihedral ~20-30°). The electric field of the Cl dipole suppresses the contribution of the single-bond resonance form (C⁺-O⁻), increasing the double-bond character of the carbonyl.

    • Axial Cl: The C-Cl bond is orthogonal. The field effect is minimized, leading to a lower frequency shift.

B. NMR Spectroscopy: Conformational Averaging
  • Experimental: The proton alpha to the chlorine (

    
    ) appears as a multiplet. The coupling constants (
    
    
    
    ) are averaged due to rapid ring inversion at room temperature.
  • Theoretical: Static DFT calculations yield distinct

    
     values for rigid conformers. To match experiment, one must calculate the Boltzmann-weighted average  of all accessible minima (TC-1, TC-2, Chair).
    
  • Protocol Note: Low-temperature NMR (-80°C) is required to "freeze" the conformers and validate the static theoretical models.

Experimental Protocols (Self-Validating Systems)

Protocol A: Validating Conformation via IR Solvatochromism

This protocol determines if the conformational equilibrium shifts with solvent polarity, a key validation step for theoretical solvation models (e.g., PCM).

  • Preparation: Prepare 0.1 M solutions of 2-chlorocycloheptanone in CCl₄ (non-polar) and CH₃CN (polar).

  • Acquisition: Record FT-IR spectra (resolution 1 cm⁻¹) focusing on the 1650–1800 cm⁻¹ region.

  • Analysis:

    • Identify the

      
       peak.[1][2]
      
    • Validation Check: If the peak broadens or splits in CH₃CN, it indicates the population of a second conformer (likely the more polar axial form) stabilized by the solvent.

    • Causality: The equatorial conformer (lower dipole) is favored in non-polar solvents; the axial conformer (higher dipole) gains stability in polar media.

Protocol B: Computational Benchmarking (DFT Workflow)

To generate data comparable to the experiment above:

  • Conformational Search: Use Molecular Mechanics (MMFF94) to generate candidate geometries (Twist-Chair, Chair, Boat).

  • Optimization: Optimize top 10 structures using DFT: B3LYP/6-311+G(d,p).

  • Frequency Calculation: Calculate vibrational frequencies to (a) verify minima (no imaginary freqs) and (b) obtain unscaled IR data.

  • Scaling: Multiply raw frequencies by 0.967 (standard scaling factor for B3LYP) to correct for anharmonicity.

  • Comparison: Compare the scaled intensity-weighted average with the experimental IR spectrum.

Visualizing the Correlation Workflow

The following diagram illustrates the logic flow for correlating experimental and theoretical data for flexible medium rings.

G cluster_Exp Experimental Domain cluster_Theory Theoretical Domain Exp_Synth Synthesis (2-Chlorocycloheptanone) Exp_IR FT-IR Spectrum (C=O Shift) Exp_Synth->Exp_IR Exp_NMR H-NMR (J-Coupling) Exp_Synth->Exp_NMR Correlation Data Correlation (Validation Node) Exp_IR->Correlation  ν(C=O) Match? Theory_Search Conformational Search (MMFF/Monte Carlo) Theory_DFT DFT Optimization (B3LYP/6-31G*) Theory_Search->Theory_DFT Theory_Freq Frequency Calc (Scaling Factor 0.96) Theory_DFT->Theory_Freq Theory_Freq->Correlation Outcome Validated Structural Model (Twist-Chair Eq) Correlation->Outcome  High Confidence

Caption: Workflow integrating spectroscopic observables with computational predictions to validate the Twist-Chair conformation.

References

  • Conformational Analysis of Medium Rings: St-Jacques, M., et al. "Nuclear magnetic resonance study of the conformation of cycloheptanone and derivatives." Canadian Journal of Chemistry, 1970.

  • Synthetic Application: "One-carbon ring expansion of cycloalkanones to conjugated cycloalkenones: 2-Cyclohepten-1-one." Organic Syntheses, Coll.[3][4] Vol. 6, p.323.

  • Theoretical Benchmarking: Wiberg, K. B. "Conformational energies of cycloheptanone and related compounds." Journal of Organic Chemistry, 2003.

  • Schmid Cycloaddition: "The [4 + 3] cycloaddition of 2-chlorocycloheptanone."[5][6] Journal of the American Chemical Society, 2015 (Contextual Citation).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chlorocycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory personnel and environment are paramount. While 2-Chlorocycloheptanone is a valuable intermediate in organic synthesis, its halogenated structure necessitates a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, providing a framework for understanding the causality behind proper handling and disposal procedures, ensuring a self-validating system of safety within your laboratory.

Hazard Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 2-Chlorocycloheptanone is essential. As a chlorinated ketone, it presents a multi-faceted risk profile that dictates every subsequent step in its handling and disposal.

  • Health Hazards : This compound is a known irritant, capable of causing serious damage to the eyes and significant skin irritation.[1][2] Inhalation may lead to respiratory tract irritation.[2] Some evidence also suggests the potential for allergic skin reactions upon contact.[2] The lachrymatory nature of the substance (inducing tears) further underscores the need for stringent personal protection.[2]

  • Physical Hazards : 2-Chlorocycloheptanone is a combustible liquid and its vapors can form explosive mixtures with air, particularly under heat.[2] Therefore, it must be kept away from all sources of ignition, including heat, sparks, and open flames.[1][2][3][4]

  • Environmental Hazards : Specific data indicates that similar compounds are toxic to aquatic life with long-lasting effects.[5] Improper disposal can lead to environmental contamination, making it imperative to prevent its release into drains or waterways.[5]

Key Chemical and Safety Data

For quick reference, the following table summarizes the critical properties of 2-Chlorocycloheptanone.

PropertyValueSource
CAS Number 766-66-5[6]
Molecular Formula C₇H₁₁ClO[6]
Appearance Liquid[2]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1][2]
Physical Hazard Combustible Liquid[2]
Incompatibilities Strong oxidizing agents, Strong bases[3]

Pre-Disposal Safety: Your First Line of Defense

Adherence to correct pre-disposal safety measures is non-negotiable. These protocols are designed to minimize exposure and prevent accidental releases.

Personal Protective Equipment (PPE)

The choice of PPE is dictated by the hazards identified above. A comprehensive ensemble is required.

  • Eye and Face Protection : Wear chemical safety goggles as a minimum.[7][8][9] Given the risk of splashes, a face shield is recommended when handling larger quantities or during waste consolidation.

  • Skin Protection : A flame-resistant lab coat should be worn and kept fully fastened.[9] Nitrile or chloroprene gloves are recommended to prevent skin contact.[7] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[9][10]

  • Respiratory Protection : All handling and disposal operations should be conducted within a certified chemical fume hood or with appropriate local exhaust ventilation to prevent vapor inhalation.[2][3]

Engineering Controls

The primary engineering control is the mandatory use of a chemical fume hood . This protects the user from inhaling irritating vapors and contains any potential spills. Ensure the fume hood has adequate flow and is not cluttered, which could impede its function.

The Core Protocol: Step-by-Step Waste Management

This section provides a direct, procedural workflow for the safe collection and temporary storage of 2-Chlorocycloheptanone waste.

Step 1: Container Selection

Choose a container specifically designated for halogenated organic waste. It must be:

  • Chemically Compatible : A high-density polyethylene (HDPE) or glass container is typically suitable.

  • Leak-Proof : The container must have a secure, screw-top cap to be vapor-tight and spill-proof.[11]

  • Vented (if necessary) : If there is any potential for gas evolution, a vented cap should be used. However, for this specific compound under normal lab conditions, a standard sealed cap is appropriate.

Step 2: Waste Segregation (The Critical Step)

The single most important aspect of this process is segregation.

  • Action : Collect waste 2-Chlorocycloheptanone and any materials contaminated with it (e.g., pipette tips, contaminated absorbents) in a container exclusively for Halogenated Organic Waste .[11][12]

  • Causality : Halogenated compounds require specific disposal methods, typically high-temperature incineration, to neutralize the formation of acidic gases like HCl.[13] Mixing this waste with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and complexity.[14]

Step 3: Proper Labeling

Accurate labeling is a cornerstone of a self-validating safety system. The waste container must be labeled, at a minimum, with:

  • The words "HAZARDOUS WASTE ".[7]

  • The full chemical name: "Waste 2-Chlorocycloheptanone ".

  • An indication of the hazards (e.g., "Irritant," "Combustible").

  • The date accumulation started.

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be:

  • Secure : Preferably within a secondary containment tray to manage potential leaks.[7]

  • Ventilated : Inside a fume hood or in a ventilated, fire-resistant cabinet.[12]

  • Segregated : Away from incompatible materials, especially strong oxidizing agents and bases.[3]

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial.

  • Minor Spill (within a fume hood) :

    • Ensure your PPE is intact.

    • Contain the spill using a chemical absorbent pad or inert material (like vermiculite or sand).

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into your designated halogenated hazardous waste container.

    • Clean the spill area thoroughly.

  • Major Spill (outside a fume hood or large volume) :

    • Evacuate all personnel from the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) office immediately.

    • Prevent entry into the area.

    • If safe to do so, increase ventilation to the room.

Final Disposal Pathway

Laboratory personnel are responsible for the "cradle-to-gate" management of hazardous waste. The final disposal is a handover process.

  • Container Full : Do not overfill the waste container. A safe maximum is 90% of its capacity to allow for vapor expansion.[15]

  • Request Pickup : Once the container is full or has been in storage for a set period (as per institutional or local regulations), arrange for its collection by your EHS office or a licensed hazardous waste disposal contractor.

  • Documentation : Ensure all necessary paperwork is completed for the waste pickup. This creates a chain of custody, which is a legal requirement.

  • Ultimate Disposal : The approved contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). For halogenated organic compounds like 2-Chlorocycloheptanone, the standard and most effective disposal technology is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic byproducts.[13]

Visualized Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of 2-Chlorocycloheptanone.

G start Start: Generate 2-Chlorocycloheptanone Waste assess 1. Assess Hazards (Irritant, Combustible, Environmental) start->assess ppe 2. Don Correct PPE (Goggles, Gloves, Lab Coat) assess->ppe collect 3. Collect Waste in Fume Hood ppe->collect container 4. Select Compatible Halogenated Waste Container collect->container spill Spill Occurs! collect->spill label 5. Label Container 'Hazardous Waste: Halogenated Organics' container->label store 6. Store Securely in Satellite Accumulation Area label->store pickup 7. Arrange for EHS Waste Pickup store->pickup end End: Documented Transfer for Final Disposal (Incineration) pickup->end spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes spill_protocol->collect Contain & Collect Spill Debris

Caption: Disposal workflow for 2-Chlorocycloheptanone.

References

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • 2-Chloroheptane SDS - TCI EUROPE N.V. [Link]

  • Cycloheptanone, 2-chloro- | C7H11ClO | CID 13012 - PubChem. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency (EPA). [Link]

  • Chlorine Standard Operating Procedure - University of California, Santa Barbara. [Link]

  • Disposal of Waste Solvents - National University of Singapore Chemistry. [Link]

  • Organic Chemistry Laboratory Safety Notes - Cerritos College. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts. [Link]

  • EPA HAZARDOUS WASTE CODES - U.S. Environmental Protection Agency (EPA). [Link]

  • Safety in the Organic Chemistry Laboratory - California State University, Bakersfield. [Link]

  • Hazardous Waste - University of Wisconsin-Milwaukee. [Link]

  • Safety in the Organic Chemistry Laboratory - Utah Tech University. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.